Mini Gastrin I, human
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
InChI |
InChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUIUNCTPSRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H99N15O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1646.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Human Mini Gastrin I
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Mini Gastrin I is a truncated form of the peptide hormone gastrin, comprising amino acids 5-17 of the parent molecule[1][2][3]. Its primary mechanism of action is initiated by high-affinity binding to and activation of the cholecystokinin-2 receptor (CCK2R), a G-protein-coupled receptor (GPCR)[4][5]. This interaction triggers a cascade of intracellular signaling events, predominantly through the Gq protein pathway, leading to downstream activation of phospholipase C, protein kinase C, and the mitogen-activated protein kinase (MAPK) pathway[6][7]. These signaling events culminate in various cellular responses, most notably the regulation of cell proliferation and the internalization of the ligand-receptor complex[6][8]. The overexpression of CCK2R in various malignancies, such as medullary thyroid carcinoma (MTC) and small cell lung cancer, has positioned Mini Gastrin I and its synthetic analogs as critical targeting vectors for peptide receptor radionuclide therapy (PRRT) and molecular imaging[4][5][9][10]. This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.
Core Mechanism: CCK2R Binding and Activation
The biological activity of Mini Gastrin I is contingent upon its specific binding to the CCK2R. The C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH₂) is the essential bioactive unit responsible for this high-affinity interaction[11]. Analogs of Mini Gastrin I are frequently conjugated with chelators like DOTA to enable radiolabeling for diagnostic and therapeutic applications. Despite these modifications, they retain a high affinity for the CCK2R, typically in the low nanomolar range.
Quantitative Data: Receptor Binding Affinity
The binding affinity of Mini Gastrin I analogs is typically quantified by the half-maximal inhibitory concentration (IC50), determined through competitive binding assays. Lower IC50 values indicate higher binding affinity.
| Compound/Analog | Cell Line | IC50 (nM) | Reference |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | [4] |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | [4] |
| DOTA-MGS1, MGS4, MG11 | A431-CCK2R | Comparable Affinities | [4] |
| Analog 1 | A431-CCK2R | 1.4 ± 0.6 | [12] |
| Analog 2 | A431-CCK2R | 0.6 ± 0.3 | [12] |
| Analog 3 | A431-CCK2R | 1.3 ± 0.8 | [12] |
| DOTA-MGS5 Analog | A431-CCK2R | 0.69 ± 0.09 | [13] |
| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 | [13] |
| [natGa]Ga-CP04 | A431-CCK2R(+) | 1.15 ± 0.39 | [14] |
| [natLu]Lu-CP04 | A431-CCK2R(+) | 1.02 ± 0.28 | [14] |
| DOTA-CCK-66 Analogs | AR42J | 3.6 – 6.0 | [15] |
Experimental Protocol: Competitive Binding Assay
This protocol outlines the methodology used to determine the IC50 values of Mini Gastrin I analogs.
Objective: To determine the binding affinity of unlabeled Mini Gastrin I analogs by measuring their ability to compete with a radiolabeled ligand for binding to the CCK2R.
Materials:
-
CCK2R-expressing cells (e.g., A431-CCK2R, AR42J)[4][12][14].
-
Radioligand (e.g., [125I]Tyr12-gastrin I, [90Y]Y-CP04)[4][14].
-
Unlabeled competitor peptides (Mini Gastrin I analogs) at increasing concentrations (e.g., 0.001-1,000 nM)[4].
-
Binding buffer (e.g., PBS with 0.5% BSA)[4].
-
Multi-well plates (e.g., 12-well or 24-well)[14].
-
Gamma counter.
Procedure:
-
Cell Seeding: Plate CCK2R-expressing cells in multi-well plates and culture until they reach near-confluence (e.g., 0.5-1.0 x 106 cells/well)[4][14].
-
Preparation: On the day of the experiment, wash the cells with an appropriate buffer.
-
Incubation: Add a constant concentration of the radioligand to each well along with increasing concentrations of the unlabeled competitor peptides. Incubate in triplicate at room temperature or 37°C[4][14].
-
Determination of Non-Specific Binding: A set of wells should contain the radioligand and a large excess of an unlabeled ligand (e.g., 1 µM pentagastrin) to determine non-specific binding[4].
-
Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold buffer to remove unbound radioactivity.
-
Cell Lysis & Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Downstream Signaling Pathways
Activation of the CCK2R by Mini Gastrin I initiates a signal transduction cascade that is primarily mediated by the heterotrimeric G-protein Gq.[6][7]. This cascade involves several key second messengers and protein kinases, ultimately leading to cellular responses like proliferation.
The key steps in the signaling pathway are:
-
Gq Protein Activation: Ligand-bound CCK2R catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLCβ[6][7].
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6].
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol[6].
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca²⁺ levels synergistically activate isoforms of PKC at the cell membrane[6].
-
MAPK Cascade Activation: Activated PKC can then phosphorylate and activate downstream effector proteins, including those in the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, which are crucial regulators of cell proliferation and survival[6].
Cellular Response: Receptor Internalization
A critical cellular response following the binding of Mini Gastrin I analogs to CCK2R is the rapid internalization of the receptor-ligand complex. This agonist-induced process is fundamental to the efficacy of PRRT, as it transports conjugated radionuclides inside the target cancer cell, delivering a cytotoxic radiation dose directly to the cell's interior.
Quantitative Data: Cellular Uptake
Cellular uptake studies measure the percentage of the total administered radiolabeled peptide that is internalized by the cells over time.
| Compound/Analog | Cell Line | Incubation Time | Internalized Fraction (%) | Reference |
| 111In-labeled Analogs (1, 2, 3) | A431-CCK2R | 15 min | >10 | [12] |
| 111In-labeled Analogs (1, 2, 3) | A431-CCK2R | 4 h | ≥60 | [12] |
| 177Lu-DOTA-cyclo-MG1 | A431-CCK2R | 2 h | 15.2 ± 2.6 | [9] |
| 177Lu-DOTA-cyclo-MG2 | A431-CCK2R | 2 h | 16.1 ± 1.9 | [9] |
| 177Lu-CP04 | A431-CCK2R | 2 h | 20.4 ± 1.0 | [9] |
| [68Ga]Ga-CP04 | A431-CCK2R(+) | 1 h | >70 | [14] |
| [177Lu]Lu-CP04 | A431-CCK2R(+) | 1 h | >70 | [14] |
| 111In-labeled MGS5 Analogs | A431-CCK2R | 4 h | 35.3 – 47.3 | [16] |
Experimental Protocol: Cell Internalization Assay
This protocol describes the methodology for quantifying the cellular uptake of radiolabeled Mini Gastrin I analogs.
Procedure:
-
Cell Culture: Seed CCK2R-positive cells (e.g., A431-CCK2R) in 6-well plates at a density of ~1.0 x 106 cells per well and grow for 48 hours[9][12].
-
Incubation: Wash cells and incubate them in triplicate with a known amount of the radiolabeled peptide (e.g., ~50,000 cpm, final concentration ~0.4 nM) for various time points at 37°C[4][9].
-
Determine Non-Specific Uptake: For control, incubate a parallel set of cells under blocking conditions (e.g., with 1 µM pentagastrin) or use mock-transfected cells lacking the receptor[4][9].
-
Separate Fractions: After incubation, stop the process by placing the plates on ice.
-
Collect the supernatant.
-
To separate membrane-bound from internalized radioactivity, briefly wash the cells with an ice-cold acid buffer (e.g., glycine buffer, pH 2.8). This step strips surface-bound ligands.
-
Collect this acidic wash, which represents the membrane-bound fraction.
-
-
Cell Lysis: Lyse the remaining cells with a lysis buffer (e.g., 1 M NaOH). This lysate contains the internalized radioligand fraction.
-
Quantification: Measure the radioactivity of the membrane-bound and internalized fractions using a gamma counter.
-
Analysis: Express the internalized radioactivity as a percentage of the total activity added to the well.
In Vivo Stability and Metabolism
A significant challenge for the clinical translation of Mini Gastrin I analogs is their susceptibility to enzymatic degradation in vivo.[4][13]. The native peptide is rapidly cleaved by proteases in the blood and kidneys.[12][17]. Consequently, extensive research has focused on developing stabilized analogs through site-specific amino acid substitutions (e.g., using D-amino acids, N-methylation) to enhance metabolic stability, thereby increasing tumor uptake and improving the tumor-to-kidney ratio[13][17][18].
Quantitative Data: In Vivo Stability
In vivo stability is assessed by measuring the percentage of intact radiolabeled peptide in various tissues and fluids at specific time points post-injection (p.i.).
| Compound/Analog | Tissue/Fluid | Time p.i. | Intact Peptide (%) | Reference |
| [111In]In-1 | Blood | 10 min | 80.0 ± 5.2 | [12] |
| [111In]In-2 | Blood | 10 min | 82.3 ± 1.8 | [12] |
| [111In]In-1 | Kidneys | 10 min | 23.4 ± 4.2 | [12] |
| [111In]In-2 | Kidneys | 10 min | 30.2 ± 0.5 | [12] |
| [177Lu]Lu-1 | Blood | 60 min | 56.6 | [17] |
| [177Lu]Lu-2 | Blood | 60 min | 79.1 | [17] |
| [177Lu]Lu-3 | Blood | 60 min | 63.5 | [17] |
| [177Lu]Lu-DOTA-MGS5 Analog | Blood | 60 min | >56 | [13] |
| [177Lu]Lu-DOTA-CCK-66 | Serum | 30 min | 78.5 ± 3.1 | [15] |
| [177Lu]Lu-DOTA-MGS5 | Serum | 30 min | 82.0 ± 0.1 | [15] |
Experimental Protocol: In Vivo Stability Analysis
Objective: To determine the metabolic stability of a radiolabeled Mini Gastrin I analog in an animal model.
Materials:
-
Radiolabeled peptide.
-
Anesthesia.
-
Equipment for blood and tissue collection.
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
Procedure:
-
Injection: Administer a defined amount of the radiolabeled peptide intravenously to the mice.
-
Sample Collection: At predetermined time points (e.g., 10, 30, 60 minutes p.i.), anesthetize the mice and collect blood, urine, and key organs (kidneys, liver)[12][17].
-
Sample Processing:
-
For blood, immediately add a protease inhibitor and centrifuge to obtain plasma.
-
For tissues, homogenize in an appropriate buffer.
-
Precipitate proteins from plasma, urine, and tissue homogenates (e.g., with ethanol (B145695) or acetonitrile) and centrifuge to separate the peptide-containing supernatant from precipitated proteins.
-
-
Radio-HPLC Analysis: Inject the supernatant into a radio-HPLC system.
-
Data Analysis: Analyze the resulting radiochromatogram. The percentage of intact peptide is calculated by integrating the area of the peak corresponding to the intact peptide and dividing it by the total integrated area of all radioactive peaks (intact peptide + metabolites).
Conclusion
The mechanism of action of human Mini Gastrin I is centered on its function as a potent agonist for the cholecystokinin-2 receptor. This interaction initiates a well-defined Gq-protein-mediated signaling cascade that influences cellular functions, primarily cell proliferation. The agonist nature of this binding also induces receptor internalization, a process that is masterfully exploited in the field of nuclear medicine. By conjugating Mini Gastrin I analogs to radionuclides, the CCK2R serves as a molecular gateway to deliver cytotoxic radiation specifically to cancer cells that overexpress it. A thorough understanding of this mechanism—from receptor affinity and signal transduction to cellular uptake and in vivo metabolism—is paramount for the rational design of next-generation, stabilized Mini Gastrin I analogs with improved pharmacokinetic profiles for the diagnosis and treatment of CCK2R-positive cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]
- 4. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Response of CCKBR-Positive Tumors to Combinatory Treatment with Everolimus and the Radiolabeled Minigastrin Analogue [177Lu]Lu-PP-F11N | MDPI [mdpi.com]
- 6. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
A Technical Guide to the Function of Mini Gastrin I in Humans
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Mini Gastrin I, a potent isoform of the peptide hormone gastrin, plays a significant role in human physiology, primarily through its interaction with the cholecystokinin (B1591339) B (CCK2) receptor. While its endogenous functions include the regulation of gastric acid secretion and mucosal growth, the overexpression of its target receptor, CCK2R, in various malignancies has pivoted Mini Gastrin I and its synthetic analogues into the forefront of oncological research. This document provides a comprehensive overview of the molecular function of Mini Gastrin I, its signaling pathways, and its modern application as a targeting agent for cancer theranostics. Detailed experimental protocols and quantitative data from key preclinical studies are presented to serve as a resource for professionals in the field.
Introduction to Mini Gastrin I
Gastrin is a critical peptide hormone responsible for stimulating gastric acid secretion and promoting the growth of the gastric mucosa.[1][2] It exists in several molecular forms, synthesized as a preprohormone and processed into various active peptides.[3] The primary circulating form is Gastrin-34 ("big gastrin"), which can be cleaved into the 17-amino acid Gastrin-17 ("little gastrin").[3]
Mini Gastrin I (also known as Gastrin-13 or G-13) is a shorter, biologically active form of human gastrin, corresponding to amino acids 5-17 of Gastrin-17.[4][5][6] Its primary function is mediated through high-affinity binding to the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor, a G protein-coupled receptor (GPCR) found in the stomach and central nervous system.[2][7][8] While physiologically important, the main interest in Mini Gastrin I for drug development stems from the high expression of CCK2R in tumors such as medullary thyroid carcinoma (MTC) and small-cell lung cancer, making it an ideal vector for targeted cancer diagnosis and therapy.[9][10][11]
Physiological Functions and Bioactivity
The core physiological role of gastrins, including Mini Gastrin I, is the regulation of gastric function.
-
Stimulation of Gastric Acid Secretion : Gastrin binds to CCK2 receptors on enterochromaffin-like (ECL) cells, triggering the release of histamine. Histamine, in turn, binds to H2 receptors on parietal cells, leading to the secretion of gastric acid (HCl).[2] Gastrin also directly stimulates parietal cells.[2]
-
Trophic Effects : Gastrin promotes the growth and maintenance of the gastric mucosa by stimulating DNA, RNA, and protein synthesis, thereby increasing the number of parietal cells.[2][12]
-
Gastrointestinal Motility : The hormone also influences the proper mixing and movement of food through the stomach.[2][12]
Early studies in canine models demonstrated that while Mini Gastrin I (HG-13-I) effectively stimulates acid secretion, its potency is lower than that of Gastrin-17 (HG-17-I). The peptide exhibits a very short half-life in circulation.[13]
Data Presentation: Bioactivity and Pharmacokinetics
Table 1: Comparative Potency and Pharmacokinetics of Mini Gastrin I vs. Gastrin-17 in a Canine Model
| Parameter | Mini Gastrin I (HG-13-I) | Gastrin-17 (HG-17-I) | Reference |
|---|---|---|---|
| Acid Secretion Potency Ratio | 0.4 (95% CI: 0.2 - 0.6) | 1.0 (Reference) | [13] |
| Half-life in Blood | 1.8 minutes | Similar to HG-13-I | [13] |
| Volume of Distribution | 0.17 L/kg | Similar to HG-13-I | [13] |
Data derived from a continuous intravenous infusion study in dogs with gastric fistulae.[13]
Molecular Signaling Pathways
Mini Gastrin I exerts its effects by activating the CCK2 receptor, which couples to downstream signaling cascades. The primary pathways involve Gq proteins leading to calcium mobilization and mitogen-activated protein kinase (MAPK) activation for cell growth.
Gq-Mediated Phospholipase C Pathway
Upon ligand binding, the CCK2 receptor activates the Gαq subunit of its associated G protein. This initiates a cascade that increases intracellular calcium, a key second messenger for stimulating gastric acid secretion from parietal cells.[2][7]
Mitogenic Signaling via MAPK/ERK Pathway
The trophic effects of Mini Gastrin I are mediated by pathways that promote cell growth and proliferation, such as the MAPK/ERK pathway. This activation can be dependent on both Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K).[14] Stimulation of the CCK2R with minigastrin analogues has been shown to increase the phosphorylation of ERK1/2.[11]
Application in Oncology: Targeting the CCK2 Receptor
The high incidence of CCK2R expression on various tumors has made it a prime target for peptide receptor radionuclide therapy (PRRT).[9] Mini Gastrin I analogues are chemically modified to improve stability and are chelated with radioisotopes for imaging (e.g., ⁶⁸Ga, ¹¹¹In) or therapy (e.g., ¹⁷⁷Lu, ²²⁵Ac).[15][16][17]
Data Presentation: Preclinical Efficacy of Minigastrin Analogues
The following tables summarize representative quantitative data from preclinical studies on various synthetic Mini Gastrin I analogues designed for tumor targeting.
Table 2: In Vitro Characteristics of Representative Radiolabeled Minigastrin Analogues
| Analogue | Cell Line | IC₅₀ (nM) | Internalization (4h, %) | Reference |
|---|---|---|---|---|
| [¹¹¹In]In-DOTA-cyclo-MG1 | A431-CCK2R | - | 15.2 ± 2.6 (at 2h) | [18] |
| [¹¹¹In]In-DOTA-MGS5 | A431-CCK2R | 2.5 ± 0.9 | 47.3 ± 8.1 | [9] |
| [¹¹¹In]In-Compound 1 | A431-CCK2R | - | ≥60% | [16] |
| [¹¹¹In]In-Compound 2 | A431-CCK2R | - | ≥60% | [16] |
IC₅₀ values represent the concentration required to inhibit 50% of specific binding. Internalization reflects receptor-mediated uptake into tumor cells.
Table 3: In Vivo Tumor Uptake of ¹⁷⁷Lu-Labeled Minigastrin Analogues in A431-CCK2R Xenografts
| Analogue | Time p.i. (h) | Tumor Uptake (% IA/g) | Tumor-to-Kidney Ratio | Reference |
|---|---|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA-cyclo-MG1 | 4 | 3.50 ± 0.78 | - | [18] |
| [¹⁷⁷Lu]Lu-Compound 1 | 4 | 34.72 ± 9.40 | ~5.7 | [16] |
| [¹⁷⁷Lu]Lu-Compound 2 | 4 | 33.25 ± 6.34 | ~7.9 | [16] |
| [¹⁷⁷Lu]Lu-PP-F11N + RAD001 | 24 | ~25 (Enhanced uptake) | ~2.5 | [11] |
% IA/g = percentage of injected activity per gram of tissue. Data from BALB/c nude mice bearing A431-CCK2R tumors.
Table 4: Therapeutic Efficacy of Radiolabeled Minigastrin Analogues in Xenograft Models
| Analogue / Treatment | Model | Key Outcome | Reference |
|---|---|---|---|
| DOTA-PP-F11N + Everolimus | A431/CCKBR Mice | Median survival increased from 19.5 to 43 days. | [10] |
| [¹⁷⁷Lu]Lu-DOTA-CCK-66 | MTC Xenograft Mice | Mean survival increased from 12 to 37 days. | [17] |
| [²²⁵Ac]Ac-DOTA-CCK-66 | MTC Xenograft Mice | Mean survival increased from 12 to 54 days. | [17] |
Studies demonstrate significant tumor growth inhibition and increased survival in treated animals compared to controls.
Key Experimental Protocols
The characterization of novel Mini Gastrin I analogues relies on a standardized set of in vitro and in vivo assays.
Protocol: Competitive Binding Assay
This assay determines the binding affinity (IC₅₀) of a non-radiolabeled peptide by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Detailed Methodology (based on[18]):
-
Plate Preparation: Pre-treat 96-well filter plates with a binding buffer (e.g., 10 mM TRIS/139 mM NaCl, pH 7.4).
-
Cell Seeding: Add 400,000 A431-CCK2R cells per well suspended in an assay buffer (e.g., 35 mM HEPES, 10 mM MgCl₂, 14 µM bacitracin, 0.5% BSA).
-
Incubation: Add triplicate wells of increasing concentrations of the unlabeled test analogue (0.0003-1,000 nM) and a constant amount of a radiolabeled competitor like [¹²⁵I-Tyr¹²]gastrin-I (~50,000 cpm). Incubate for 1 hour at room temperature.
-
Washing: Aspirate the buffer and wash the cells to separate bound from free radioligand.
-
Measurement: Measure the radioactivity retained on the filter using a gamma counter.
-
Analysis: Plot the data using non-linear regression to determine the IC₅₀ value.
Protocol: In Vitro Cell Internalization Assay
This assay quantifies the amount of radiolabeled peptide that is actively transported into the target cells over time.
Detailed Methodology (based on[9][16]):
-
Cell Culture: Seed A431-CCK2R (receptor-positive) and A431-mock (negative control) cells in 6-well plates and allow them to adhere for 48 hours.
-
Incubation: Remove the culture medium and add the radiolabeled peptide diluted in fresh medium. Incubate at 37°C for various durations (e.g., 15, 60, 120, 240 minutes).
-
Fractionation:
-
Non-Bound: At each time point, collect the supernatant.
-
Surface-Bound: Wash the cells with an acidic buffer (e.g., 50 mM glycine-HCl, pH 2.5) twice to strip off non-internalized, receptor-bound radioligand. Collect these washes.
-
Internalized: Lyse the cells with 1M NaOH to release the intracellular radioactivity. Collect the lysate.
-
-
Measurement: Measure the radioactivity in all collected fractions using a gamma counter.
-
Analysis: Express the internalized radioactivity as a percentage of the total radioactivity initially added to the well.
Conclusion
Mini Gastrin I is a multifaceted peptide hormone. In physiology, it is a key regulator of gastric acid secretion and mucosal integrity. In modern biomedical research, its role has been transformed. The specific interaction between Mini Gastrin I and the CCK2 receptor provides a powerful molecular axis to exploit for oncological applications. Synthetic analogues of Mini Gastrin I, optimized for stability and labeled with radionuclides, have shown exceptional promise in preclinical models for the targeted imaging and radiotherapy of CCK2R-positive tumors. Ongoing research focuses on further refining these analogues to enhance tumor-to-organ ratios and maximize therapeutic efficacy, heralding a new frontier in personalized nuclear medicine.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Gastrin [vivo.colostate.edu]
- 3. Gastrin-17 (G17) Antibodies and Antigens - Creative Diagnostics [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]
- 6. peptide.com [peptide.com]
- 7. uniprot.org [uniprot.org]
- 8. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Minigastrin - Wikipedia [en.wikipedia.org]
- 11. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrin-17: A Key Hormone in Digestion and Its Diagnostic Importance - Xiamen Wiz Biotech Co., Ltd [wizbiotech.net]
- 13. Pure human minigastrin: secretory potency and disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Preclinical evaluation of 225Ac-labeled minigastrin analog DOTA-CCK-66 for Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Mini Gastrin I with the Cholecystokinin-2 (CCK2) Receptor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G-protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including gastric acid secretion, anxiety, and cell growth.[1][2] It is primarily located in the brain and gastrointestinal tract.[1][2] The endogenous ligands for CCK2R are cholecystokinin (B1591339) (CCK) and gastrin, which bind with comparable high affinity.[3] Mini gastrin, a truncated form of gastrin, and its analogues are crucial tools for studying CCK2R function and are being actively investigated as targeting agents for the diagnosis and radiotherapy of CCK2R-expressing tumors, such as medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC).[4][5]
This guide provides a comprehensive technical overview of the interaction between mini gastrin I and the CCK2 receptor, focusing on binding characteristics, signaling pathways, and detailed experimental protocols for characterization.
Binding Characteristics and Quantitative Data
The binding affinity of mini gastrin analogues to the CCK2 receptor is a critical parameter for their development as research tools or therapeutic agents. Affinities are typically determined through competitive radioligand binding assays, where the ability of an unlabeled ligand to displace a radiolabeled tracer is measured. The resulting data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the specific binding of the radioligand.
The following table summarizes the IC50 values for various DOTA-conjugated mini gastrin analogues, which are frequently used for radiolabeling applications. These studies often utilize cell lines endogenously expressing CCK2R (e.g., AR42J) or cells recombinantly overexpressing the receptor (e.g., A431-CCK2R).
| Peptide Conjugate | Cell Line | IC50 (nM) | Reference |
| DOTA-cyclo-MG1 | - | 2.54 ± 0.30 | [4] |
| DOTA-cyclo-MG2 | - | 3.23 ± 0.91 | [4] |
| natLu-DOTA-cyclo-MG1 | - | 2.22 ± 0.32 | [4] |
| natLu-DOTA-cyclo-MG2 | - | 2.85 ± 0.63 | [4] |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | [6] |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | [6] |
| DOTA-MGS1 | A431-CCK2R | Comparable to DOTA-MG11 | [6] |
| DOTA-MGS4 | A431-CCK2R | Comparable to DOTA-MG11 | [6] |
| Proline-Substituted Analog 1 | A431-CCK2R | 1.4 ± 0.6 | [7] |
| Proline-Substituted Analog 2 | A431-CCK2R | 0.6 ± 0.3 | [7] |
| Proline-Substituted Analog 3 | A431-CCK2R | 1.3 ± 0.8 | [7] |
| MGD5 (Divalent) | AR42J | 1.04 ± 0.16 | [8] |
| APH070 (Monomeric) | AR42J | 5.59 ± 1.46 | [8] |
Intracellular Signaling Pathways
Upon agonist binding, the CCK2 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary transduction pathway involves coupling to the Gq/11 family of G-proteins.[2][3][9] Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][9]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[10] The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). These events can lead to the activation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][11] This pathway is crucial for regulating cellular processes like proliferation and differentiation.[12]
Besides the canonical Gq pathway, evidence also suggests that the CCK2 receptor can couple to other G-proteins, such as Gα12/13 and potentially pertussis toxin-sensitive Gi/o proteins, leading to the activation of alternative effectors like phospholipase A2 and subsequent arachidonic acid release.[3][13][14]
Visualization of CCK2R Signaling
The following diagrams illustrate the primary signaling cascade and a typical experimental workflow for studying ligand-receptor interaction.
References
- 1. CCK2 Receptors | Cholecystokinin Receptors | Tocris Bioscience [tocris.com]
- 2. innoprot.com [innoprot.com]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Physiological Role and Therapeutic Potential of Mini Gastrin I
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Mini Gastrin I, a 14-amino acid peptide, is one of the smallest, fully bioactive forms of the hormone gastrin.[1] Its primary physiological roles include the potent stimulation of gastric acid secretion and the promotion of gastric mucosal growth.[1][2] These effects are mediated through its high-affinity binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G protein-coupled receptor.[1][3] The signaling cascade initiated by Mini Gastrin I binding involves the activation of phospholipase C, leading to downstream activation of protein kinase C and mobilization of intracellular calcium.[1][4][5] Beyond its physiological functions, the CCKBR is frequently overexpressed in various malignancies, including medullary thyroid carcinoma and small cell lung cancer, making the Mini Gastrin I/CCKBR axis a compelling target for oncological imaging and therapy.[6][7] This guide provides an in-depth overview of the physiological functions of Mini Gastrin I, its mechanism of action, and its emerging role in drug development, supported by quantitative data and detailed experimental protocols.
Introduction: Structure and Identity of Mini Gastrin I
Gastrin is a peptide hormone synthesized by G-cells in the stomach's pyloric antrum and the duodenum.[8] It exists in several forms derived from post-translational cleavage of its precursor, preprogastrin.[1][9] Mini Gastrin I, also known as gastrin-14, is a linear peptide comprising 14 amino acids with the sequence H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂.[1][6] Despite its smaller size compared to the predominant circulating form, gastrin-34 ("big gastrin"), Mini Gastrin I retains the full biological activity of the hormone.[1] This activity is conferred by the C-terminal pentapeptide sequence (-Trp-Met-Asp-Phe-NH₂), which is identical to that of cholecystokinin (CCK), explaining their overlapping biological effects and shared receptor affinity.[1][4]
The primary receptor for Mini Gastrin I is the cholecystokinin B receptor (CCKBR), also designated CCK2R.[1][10] The CCKBR exhibits a high affinity for both gastrin and CCK peptides, whereas the related CCKA receptor binds selectively to sulfated CCK.[4][11] CCKBRs are prominently expressed on parietal cells and enterochromaffin-like (ECL) cells in the stomach, as well as in the central nervous system.[1][9][12]
Core Physiological Functions
The physiological actions of Mini Gastrin I are central to digestive processes and the maintenance of gastric mucosal integrity.
Regulation of Gastric Acid Secretion
A primary and well-established function of gastrin is the stimulation of hydrochloric acid (HCl) secretion from gastric parietal cells.[1][2] Mini Gastrin I accomplishes this through a dual mechanism:
-
Direct Action: It binds directly to CCKBRs on the basolateral membrane of parietal cells, triggering signaling pathways that lead to the upregulation and insertion of H+/K+ ATPase pumps into the apical membrane, thereby increasing proton secretion into the gastric lumen.[2][13]
-
Indirect Action via Histamine (B1213489): It stimulates ECL cells, via CCKBR activation, to synthesize and release histamine.[12][14][15] Histamine then acts as a paracrine mediator, binding to H2 receptors on nearby parietal cells, which provides a powerful secondary stimulus for acid secretion.[8][15][16]
Trophic Effects on Gastric Mucosa
Mini Gastrin I exerts significant growth-promoting (trophic) effects on the gastrointestinal epithelium, particularly in the stomach.[1][15] It stimulates DNA, RNA, and protein synthesis, leading to an increase in the number of parietal and ECL cells.[1][12] This trophic function is crucial for maintaining the structural and functional integrity of the gastric mucosa.[2] In states of prolonged hypergastrinemia, this effect can lead to hyperplasia of ECL cells and hypertrophy of the gastric mucosa.[1][14]
Other Gastrointestinal Roles
In addition to its primary functions, Mini Gastrin I contributes to other digestive processes, including:
-
Increased Gastric Motility: It enhances antral muscle contractions against the pylorus.[8]
-
Pepsinogen Secretion: It stimulates chief cells to release pepsinogen, the inactive precursor to the digestive enzyme pepsin.[8]
-
Pancreatic and Biliary Secretion: It can induce pancreatic secretions and promote gallbladder emptying.[8]
Mechanism of Action: The CCKBR Signaling Pathway
The binding of Mini Gastrin I to the CCKBR initiates a cascade of intracellular signaling events characteristic of Gq protein-coupled receptors.[17][18]
-
Receptor Binding and G-Protein Activation: Mini Gastrin I binds to the extracellular domain of the CCKBR. This conformational change activates the associated heterotrimeric G-protein, specifically the Gαq subunit, by promoting the exchange of GDP for GTP.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4][5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]
-
Downstream Signaling:
-
IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4]
-
DAG and PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][5]
-
-
Terminal Pathways: The activation of PKC and other calcium-dependent kinases leads to the phosphorylation of numerous downstream targets, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2), PI3K/AKT, and Src kinases.[17][18] This complex network of signaling ultimately culminates in the physiological responses of cell proliferation, histamine release, and acid secretion.[18]
Caption: CCKBR signaling pathway initiated by Mini Gastrin I.
Role in Pathophysiology and Drug Development
The high-level expression of CCKBR in certain cancers provides a unique opportunity for targeted diagnostics and therapy.[7][19] Tumors such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and some gastrointestinal cancers often overexpress this receptor.[6][7] Consequently, Mini Gastrin I and its synthetic analogs have been developed as vectors to deliver imaging agents or therapeutic radionuclides directly to tumor cells, a strategy known as Peptide Receptor Radionuclide Therapy (PRRT).[20][21]
Modifications to the native Mini Gastrin I sequence, such as substituting the penta-glutamate sequence or incorporating unnatural amino acids, have been explored to improve metabolic stability and optimize tumor-to-kidney uptake ratios.[7][22][23]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various Mini Gastrin I analogs designed for tumor targeting.
Table 1: In Vitro Receptor Affinity and Cellular Uptake
| Analog Name | Cell Line | Receptor Affinity (IC₅₀/EC₅₀, nM) | Cellular Internalization (% at 4h) | Reference |
|---|---|---|---|---|
| [¹¹¹In]In-DOTA-MGS1 | A431-CCK2R | IC₅₀: 2.1 ± 0.3 | ~15% | [7] |
| [¹¹¹In]In-DOTA-MGS4 | A431-CCK2R | IC₅₀: 1.6 ± 0.4 | ~18% | [7] |
| [¹¹¹In]In-1 (Pro-modified) | A431-CCK2R | EC₅₀: 12.34 ± 2.40 | >60% | [23] |
| [¹¹¹In]In-2 (Pro-modified) | A431-CCK2R | EC₅₀: 14.23 ± 2.07 | >60% | [23] |
| Pentagastrin (Control) | AR42J | EC₅₀: 0.43 ± 0.19 | N/A |[23] |
Table 2: In Vivo Tumor Uptake in Xenograft Models (% Injected Activity per gram tissue)
| Analog Name | Animal Model | Tumor Type | 1h p.i. | 4h p.i. | 24h p.i. | Reference |
|---|---|---|---|---|---|---|
| ⁶⁴Cu-NOTA-PP-F11 | Mice | CCK2 Tumor | 7.20 ± 0.44 | N/A | N/A | [6] |
| ¹¹¹In-DOTA-MGS4 | Athymic Nude Mice | A431-CCK2R | 12.28 ± 1.58 | 10.40 ± 2.21 | 2.92 ± 0.81 | [7] |
| [¹⁷⁷Lu]Lu-1 (Pro-modified) | Athymic Nude Mice | A431-CCK2R | 36.63 ± 8.70 | N/A | 23.43 ± 8.64 | [23] |
| [¹⁷⁷Lu]Lu-2 (Pro-modified) | Athymic Nude Mice | A431-CCK2R | 40.16 ± 7.24 | N/A | 25.02 ± 4.92 |[23] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Mini Gastrin I analogs. Below are summaries of standard protocols used in their preclinical assessment.
Protocol: In Vitro Competitive Binding Assay
-
Objective: To determine the receptor binding affinity (IC₅₀) of a non-radiolabeled Mini Gastrin I analog.
-
Methodology:
-
Cell Preparation: A431-CCK2R cells, which are transfected to overexpress the human CCKBR, are cultured and harvested. A known number of cells (e.g., 400,000 per well) are prepared in a binding buffer (e.g., 35 mM HEPES, 10 mM MgCl₂, 0.5% BSA).[24]
-
Assay Setup: In a 96-well filter plate, cells are incubated in triplicate with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I-Tyr¹²]gastrin-I) and increasing concentrations of the unlabeled test analog (e.g., 0.001 to 1000 nM).[24]
-
Incubation: The plate is incubated for 1 hour at room temperature to allow binding to reach equilibrium.
-
Separation: Unbound radioligand is separated from cell-bound radioligand by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
-
Quantification: The radioactivity retained on the filter for each well is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A nonlinear regression analysis is used to calculate the IC₅₀ value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand.
-
Protocol: In Vivo Biodistribution Study
-
Objective: To determine the tissue distribution, tumor uptake, and clearance profile of a radiolabeled Mini Gastrin I analog.
-
Methodology:
-
Animal Model: Athymic nude mice are subcutaneously inoculated with A431-CCK2R cells. Tumors are allowed to grow to a specified size (e.g., ~70 mm³).[24]
-
Radioligand Administration: A known amount of the radiolabeled analog (e.g., [¹⁷⁷Lu]Lu-DOTA-analog) is injected intravenously into the tail vein of the tumor-bearing mice.
-
Time Points: Cohorts of mice (n=4 per group) are euthanized at various time points post-injection (p.i.), such as 1h, 4h, and 24h.[23]
-
Tissue Harvesting: Key organs (blood, tumor, kidneys, liver, stomach, etc.) are dissected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each tissue sample, along with standards prepared from the injected dose, is measured in a gamma counter.
-
Data Analysis: The results are calculated and expressed as the percentage of the injected activity per gram of tissue (% IA/g). This allows for direct comparison of uptake across different tissues and time points. Tumor-to-organ ratios are also calculated to assess targeting specificity.[23]
-
Caption: Preclinical workflow for developing Mini Gastrin I analogs.
Conclusion
Mini Gastrin I is a fundamental regulator of gastric physiology, primarily controlling acid secretion and mucosal cell proliferation through the CCKBR signaling pathway. The frequent ectopic expression of its receptor in various cancers has pivoted research towards harnessing this biological axis for therapeutic and diagnostic purposes. The development of stabilized Mini Gastrin I analogs for PRRT represents a promising strategy in nuclear oncology. Future research will likely focus on further optimizing the pharmacokinetic properties of these analogs to maximize therapeutic efficacy while minimizing off-target toxicity, potentially offering new treatment paradigms for patients with CCKBR-positive malignancies.
References
- 1. Gastrin [vivo.colostate.edu]
- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 4. Biology of gut cholecystokinin and gastrin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypothetical gastrin-CCKBR signal transduction pathway [pfocr.wikipathways.org]
- 6. Minigastrin - Wikipedia [en.wikipedia.org]
- 7. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin - Wikipedia [en.wikipedia.org]
- 9. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCKBR | Cancer Genetics Web [cancerindex.org]
- 11. The biology of cholecystokinin and gastrin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of gastrin in the pathogenesis and treatment of gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gastrin as a growth factor in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N | MDPI [mdpi.com]
- 22. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mini Gastrin I: Peptide Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mini Gastrin I is a synthetically derived peptide fragment of the human hormone gastrin I. Comprising amino acids 5-17 of the parent peptide, it has garnered significant interest in the fields of oncology and nuclear medicine due to its high affinity and specificity for the cholecystokinin-2 (CCK2) receptor.[1] The CCK2 receptor is overexpressed in a variety of malignant tumors, including medullary thyroid carcinoma, small cell lung cancer, and certain gastrointestinal stromal tumors, making it a prime target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). This guide provides a comprehensive overview of Mini Gastrin I, its analogs, their biochemical properties, and the experimental methodologies used for their characterization.
Peptide Sequence and Structure
The primary structure of human Mini Gastrin I is a 13-amino acid peptide with the following sequence:
The C-terminus of the peptide is amidated, a modification crucial for its biological activity. The core binding motif responsible for its high affinity to the CCK2 receptor resides in the C-terminal tetrapeptide sequence: Trp-Met-Asp-Phe-NH2.
Due to its relatively small size and linear nature, Mini Gastrin I is susceptible to enzymatic degradation in vivo, which has prompted the development of numerous analogs with improved stability and pharmacokinetic profiles. These modifications often involve the substitution of natural amino acids with synthetic or D-amino acids and the conjugation of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for radiolabeling.
Notable Analogs:
-
DOTA-MG11: An analog where the N-terminal Leucine is replaced with a DOTA-conjugated DGlu. Its sequence is DOTA-DGlu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.
-
DOTA-MGS5: A stabilized analog with substitutions in the C-terminal region to enhance enzymatic stability. Its sequence is DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2.
-
PP-F11N: An analog with a penta-DGlu sequence at the N-terminus, developed for improved tumor targeting. Its sequence is DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2.
Quantitative Data
The following tables summarize key quantitative data for Mini Gastrin I and its analogs from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| Mini Gastrin I Analog 1 | A431-CCK2R | 1.4 ± 0.6 | [2] |
| Mini Gastrin I Analog 2 | A431-CCK2R | 0.6 ± 0.3 | [2] |
| Mini Gastrin I Analog 3 | A431-CCK2R | 1.3 ± 0.8 | [2] |
| DOTA-MGS5 | A431-CCK2R | ~1 | [4] |
| DOTA-MG11 | A431-CCK2R | ~1 | [4] |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | [5] |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | [5] |
| DOTA-MGS1 | A431-CCK2R | Comparable to DOTA-MGS4 & DOTA-MG11 | [5] |
| DOTA-MGS4 | A431-CCK2R | Comparable to DOTA-MGS1 & DOTA-MG11 | [5] |
Table 2: Calcium Mobilization Potency (EC50)
| Compound | Cell Line | EC50 (nM) | Reference |
| Mini Gastrin I Analog 1 | A431-CCK2R | 12.3 - 14.2 | [2] |
| Mini Gastrin I Analog 2 | A431-CCK2R | 12.3 - 14.2 | [2] |
| Mini Gastrin I Analog 3 | A431-CCK2R | 12.3 - 14.2 | [2] |
| Mini Gastrin I Analog 1 | AR42J | 1.3 - 1.9 | [2] |
| Mini Gastrin I Analog 2 | AR42J | 1.3 - 1.9 | [2] |
| Mini Gastrin I Analog 3 | AR42J | 1.3 - 1.9 | [2] |
Signaling Pathways
Upon binding to the CCK2 receptor, a G-protein coupled receptor (GPCR), Mini Gastrin I initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation and survival.
Mini Gastrin I Signaling Pathway
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a standard competitive radioligand binding assay to determine the affinity (IC50) of unlabeled Mini Gastrin I analogs for the CCK2 receptor.
Materials:
-
Cells: A431 cells stably transfected with the human CCK2 receptor (A431-CCK2R).
-
Radioligand: [125I]Tyr12-gastrin I.
-
Unlabeled Ligand: Mini Gastrin I analog stock solution.
-
Binding Buffer: 20 mM HEPES, 10 mM MgCl2, 14 µM bacitracin, 0.5% BSA, pH 7.4.
-
Wash Buffer: 10 mM TRIS, 139 mM NaCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Culture A431-CCK2R cells to confluency.
-
Harvest cells and resuspend in Binding Buffer to a concentration of 200,000-400,000 cells/well.
-
Pre-treat 96-well filter plates with Wash Buffer.
-
Prepare serial dilutions of the unlabeled Mini Gastrin I analog in Binding Buffer.
-
To each well of the filter plate, add:
-
Cell suspension.
-
A fixed concentration of [125I]Tyr12-gastrin I.
-
Varying concentrations of the unlabeled analog (or buffer for total binding).
-
A high concentration of unlabeled gastrin for non-specific binding control.
-
-
Incubate the plate at room temperature with gentle agitation.
-
Terminate the binding by vacuum filtration and wash the filters with ice-cold Wash Buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Endogenous Production of Mini Gastrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mini Gastrin I, also known as gastrin-14 (B1141676) (G-14), is a potent, C-terminally amidated linear peptide hormone that plays a significant role in the regulation of gastric acid secretion and mucosal cell proliferation. As the smallest of the three primary circulating forms of gastrin, its study provides crucial insights into gastrointestinal physiology and pathophysiology, including its implications in certain cancers. This technical guide offers a comprehensive overview of the endogenous production of Mini Gastrin I, detailing its biosynthesis, tissue distribution, signaling pathways, and the experimental protocols essential for its study.
Biosynthesis and Processing of Mini Gastrin I
The production of Mini Gastrin I is a multi-step process that begins with the transcription and translation of the gastrin gene (GAS) located on chromosome 17q21. The initial product is a 101-amino acid precursor protein called preprogastrin.
Subsequent post-translational modifications lead to the formation of various gastrin isoforms. This intricate process is outlined below:
-
Cleavage of Preprogastrin: In the endoplasmic reticulum, the signal peptide is cleaved from preprogastrin to yield progastrin.
-
Proteolytic Cleavage of Progastrin: Progastrin is then subject to further enzymatic cleavage by prohormone convertases within the Golgi apparatus and secretory granules. This step generates several intermediate peptides, including gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin").
-
Formation of Mini Gastrin I (Gastrin-14): Mini Gastrin I is derived from the C-terminal portion of gastrin-17. This conversion involves the enzymatic cleavage of the N-terminal three amino acids of gastrin-17.
-
C-terminal Amidation: For full biological activity, a crucial final step is the amidation of the C-terminal phenylalanine residue. This reaction is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).
The biosynthesis pathway illustrates the common origin of the major gastrin forms and the enzymatic steps leading to the production of Mini Gastrin I.
Tissue Distribution and Quantitative Levels
Mini Gastrin I is endogenously produced by G-cells, which are specialized neuroendocrine cells located in the mucosal lining of the gastrointestinal tract. The highest concentrations of gastrin are found in the pyloric antrum of the stomach, with decreasing concentrations observed distally in the duodenum and jejunum.[1] While gastrin-17 is the predominant form in the antrum, Mini Gastrin I is also present.[2] In contrast, the duodenum contains mainly "big gastrin" (gastrin-34) and very little gastrin-17.[2] Stimulated serum has been shown to contain increased proportions of both gastrin-17 and minigastrin.[2]
Precise quantitative data for Mini Gastrin I in human tissues is limited, as many studies measure total gastrin immunoreactivity or focus on the more abundant gastrin-17 and gastrin-34. However, based on studies analyzing the distribution of gastrin components, the following table summarizes the relative concentrations of total gastrin in different regions of the human gastrointestinal mucosa. It is important to note that Mini Gastrin I constitutes a fraction of these total concentrations.
| Tissue | Total Gastrin Concentration (nmol/g of mucosa, mean ± SEM) | Predominant Gastrin Forms |
| Gastric Antrum | 12.1 ± 1.9 (Normal Subjects) 9.0 ± 1.6 (Duodenal Ulcer Patients) | Gastrin-17-like[1] |
| Proximal Duodenum | ~1.2 (0.1 of antral concentration) | Gastrin-34-like[1] |
| Distal Duodenum | ~0.12 - 0.24 (0.01-0.02 of antral concentration) | Gastrin-34-like[1] |
| Proximal Jejunum | < 0.12 (<0.01 of antral concentration) | Not specified |
| Gastric Corpus | Similar to jejunum | Not specified |
Data adapted from Malmstrøm J, et al. Gastroenterology. 1976;70(5 Pt 1):697-703.[1]
Signaling Pathway of Mini Gastrin I
Mini Gastrin I exerts its physiological effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR). The CCK2 receptor has a high affinity for both gastrin and cholecystokinin. Upon binding, the receptor activates intracellular signaling cascades, primarily through the Gq alpha subunit of the heterotrimeric G-protein.
The key signaling events are as follows:
-
Receptor Binding and G-protein Activation: Mini Gastrin I binds to the CCK2 receptor on the surface of target cells, such as parietal cells and enterochromaffin-like (ECL) cells in the stomach. This induces a conformational change in the receptor, leading to the activation of the associated Gq protein.
-
Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates phospholipase C (PLC).
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC).
-
Downstream Effects: The activation of these signaling pathways ultimately leads to the physiological responses associated with gastrin, including the secretion of hydrochloric acid (HCl) from parietal cells and histamine (B1213489) from ECL cells, as well as the stimulation of cell proliferation and differentiation.
The signaling cascade initiated by Mini Gastrin I binding to the CCK2 receptor is a critical pathway in gastric physiology.
Experimental Protocols
Extraction of Mini Gastrin I from Gastrointestinal Tissue
This protocol outlines a general procedure for the extraction of gastrin peptides from tissue samples for subsequent quantification.
Materials:
-
Fresh or frozen gastrointestinal tissue (e.g., gastric antrum, duodenum)
-
Ice-cold phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., PBS with protease inhibitors such as PMSF)
-
Glass homogenizer or ultrasonic cell disrupter
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the desired gastrointestinal tissue and immediately place it in ice-cold PBS to remove any excess blood.
-
Weigh the tissue sample.
-
Mince the tissue into small pieces on ice.
-
Add lysis buffer to the minced tissue at a ratio of 1:9 (e.g., 100 mg of tissue in 900 µL of lysis buffer).
-
Homogenize the tissue using a glass homogenizer on ice until a uniform suspension is achieved. Alternatively, sonicate the suspension with an ultrasonic cell disrupter. To further enhance cell lysis, freeze-thaw cycles can be performed.
-
Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the tissue extract.
-
Store the supernatant at -80°C until further analysis.
Quantification of Mini Gastrin I by Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits are a common method for quantifying gastrin levels. While many kits are designed to measure total gastrin or specific forms like gastrin-17, some may have cross-reactivity with Mini Gastrin I. It is crucial to validate the specificity of the chosen kit. The following is a general competitive ELISA protocol.
Materials:
-
Gastrin ELISA kit (ensure it detects Mini Gastrin I)
-
Tissue extract (from Protocol 1)
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add a specific volume of the standard or sample to the wells of the microplate pre-coated with a capture antibody.
-
Add the biotinylated detection antibody specific for gastrin.
-
Incubate the plate for the time and at the temperature specified in the kit manual.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add avidin-conjugated horseradish peroxidase (HRP) to each well and incubate.
-
Wash the wells again to remove unbound avidin-HRP.
-
Add the TMB substrate solution to each well. A color change will occur in proportion to the amount of gastrin bound.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Construct a standard curve using the absorbance values of the standards.
-
Determine the concentration of Mini Gastrin I in the samples by interpolating their absorbance values on the standard curve.
Quantification of Mini Gastrin I by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying peptide hormones like Mini Gastrin I. The following is a generalized protocol.
Materials:
-
Gastrin RIA kit (ensure it detects Mini Gastrin I)
-
Tissue extract (from Protocol 1)
-
Gamma counter
Procedure:
-
Prepare all reagents, standards, and samples as per the RIA kit instructions.
-
Pipette a specific volume of standards, controls, and samples into their respective tubes.
-
Add a specific volume of 125I-labeled gastrin tracer to all tubes (except for the total count tubes).
-
Add the anti-gastrin antibody to all tubes (except for non-specific binding and total count tubes).
-
Vortex the tubes and incubate at room temperature for the time specified in the manual.
-
Add a precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate the antibody-bound gastrin from the free gastrin.
-
Centrifuge the tubes to pellet the antibody-bound fraction.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Calculate the concentration of Mini Gastrin I in the samples from the standard curve.
Functional Assay: CCK2 Receptor Binding Assay
This assay determines the ability of endogenous Mini Gastrin I to bind to its receptor.
Materials:
-
Cell line expressing the CCK2 receptor (e.g., AR42J cells)
-
Radiolabeled gastrin analog (e.g., 125I-gastrin)
-
Tissue extract containing endogenous Mini Gastrin I
-
Binding buffer
-
Filtration apparatus
Procedure:
-
Culture the CCK2 receptor-expressing cells to an appropriate density.
-
Prepare cell membranes or use whole cells for the binding assay.
-
In a series of tubes, add a constant amount of the radiolabeled gastrin analog.
-
Add increasing concentrations of unlabeled synthetic Mini Gastrin I (for standard curve) or the tissue extract to the tubes.
-
Add the cell membranes or whole cells to each tube and incubate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
The following workflow illustrates the general steps involved in the study of endogenous Mini Gastrin I.
Conclusion
The endogenous production of Mini Gastrin I is a tightly regulated process that yields a potent signaling molecule with significant physiological effects in the gastrointestinal tract. Understanding its biosynthesis, distribution, and the signaling pathways it activates is crucial for researchers and drug development professionals. The experimental protocols provided in this guide offer a framework for the extraction, quantification, and functional characterization of endogenous Mini Gastrin I, enabling further investigation into its role in health and disease. Further research is warranted to obtain more precise quantitative data on Mini Gastrin I levels in various human tissues to better elucidate its specific contributions to gastrointestinal function and its potential as a therapeutic target.
References
An In-depth Technical Guide to the Mini Gastrin I Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mini Gastrin I, a truncated form of human gastrin, is a critical signaling peptide that exerts its biological effects primarily through the cholecystokinin-2 receptor (CCK2R), also known as the cholecystokinin (B1591339) B receptor (CCKBR).[1][2] This interaction triggers a cascade of intracellular signaling events that are pivotal in various physiological and pathological processes, including gastric acid secretion, cell proliferation, and tumorigenesis.[3][4][5] This technical guide provides a comprehensive overview of the Mini Gastrin I signaling pathway, detailing the core molecular events, and offering in-depth experimental protocols for its investigation. Quantitative data from published studies are summarized to facilitate comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of gastrin-related signaling and the development of novel therapeutics targeting this pathway.
Introduction to Mini Gastrin I and the CCK2 Receptor
Mini Gastrin I is a peptide hormone derived from the post-translational processing of progastrin, consisting of amino acids 5-17 of the full-length gastrin peptide.[1][2][6] It belongs to the gastrin family of peptides, which are crucial regulators of gastrointestinal function. The primary receptor for Mini Gastrin I is the CCK2R, a G-protein coupled receptor (GPCR) that binds both gastrin and cholecystokinin with high affinity.[3][7] The CCK2R is expressed in various tissues, including the brain and the gastrointestinal tract, and its overexpression is implicated in several cancers, making it an attractive target for diagnostic and therapeutic applications.[8][9]
The Core Signaling Cascade
The binding of Mini Gastrin I to the CCK2R initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq and G12/13 families.[3] This initiates multiple downstream signaling cascades that ultimately regulate cellular processes such as proliferation, differentiation, and apoptosis.[10][11]
Gαq-PLC-PKC Pathway
Upon activation by the CCK2R, the Gαq subunit stimulates Phospholipase C (PLC).[3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] This transient increase in intracellular calcium concentration is a critical signaling event that activates various calcium-dependent enzymes and transcription factors.
-
DAG and PKC Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[10] Activated PKC phosphorylates a wide range of target proteins, leading to the modulation of their activity and the propagation of the signal.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The activation of the CCK2R by Mini Gastrin I is a potent stimulus for the MAPK/ERK (Extracellular signal-Regulated Kinase) cascade.[3] This pathway is a central regulator of cell proliferation and differentiation. The activation of ERK1/2 is a key downstream event following Mini Gastrin I stimulation.[10]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is another crucial downstream effector of Mini Gastrin I.[11] This pathway is primarily involved in promoting cell survival and inhibiting apoptosis. Upon CCK2R activation, PI3K is activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B), which then phosphorylates a variety of downstream targets to mediate its anti-apoptotic effects.
Gα12/13-RhoA Pathway
In addition to Gαq, the CCK2R can also couple to Gα12/13 proteins.[3] Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA.[3] RhoA is a key regulator of the actin cytoskeleton and is involved in processes such as cell migration and invasion.
The following diagram illustrates the core Mini Gastrin I signaling pathway.
References
- 1. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of expression of the lectin-like protein Reg-1 by gastrin: role of the Rho family GTPase RhoA and a C-rich promoter element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive value of MTT assay as an in vitro chemosensitivity testing for gastric cancer: One institution’s experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle‐dependent variations in c‐Jun and JunB phosphorylation: a role in the control of cyclin D1 expression | The EMBO Journal [link.springer.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Therapeutic Response of CCKBR-Positive Tumors to Combinatory Treatment with Everolimus and the Radiolabeled Minigastrin Analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Mini Gastrin I: A Technical Guide for Researchers
An In-depth Exploration of Human Mini Gastrin I for Therapeutic and Imaging Applications
Introduction
Human Mini Gastrin I, a truncated form of human gastrin consisting of amino acids 5-17, has emerged as a significant molecule in biomedical research, particularly in the fields of oncology and nuclear medicine.[1][2] Its primary biological function stems from its high affinity for the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and other neuroendocrine tumors.[3][4][5] This specific interaction makes Mini Gastrin I an ideal targeting vector for the delivery of diagnostic and therapeutic agents directly to tumor cells, minimizing off-target effects and enhancing efficacy. This technical guide provides a comprehensive overview of the research applications of human Mini Gastrin I, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Applications in Research and Drug Development
The principal application of Mini Gastrin I lies in its use as a targeting moiety for CCK2 receptor-expressing tumors.[1][3] Researchers have extensively modified the peptide sequence to improve its in vivo stability and pharmacokinetic profile. These modifications often involve the conjugation of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to facilitate radiolabeling with various isotopes for imaging (e.g., Gallium-68, Indium-111) and peptide receptor radionuclide therapy (PRRT) (e.g., Lutetium-177, Actinium-225).[3][6][7]
The development of radiolabeled Mini Gastrin I analogs aims to address the clinical challenge of low enzymatic stability of the native peptide.[7] Strategies to enhance stability include the substitution of specific amino acids and modifications to the peptide backbone.[3][8] These efforts have led to the development of numerous analogs with improved tumor uptake and retention, paving the way for their potential clinical translation.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Mini Gastrin I analogs, providing a comparative overview of their binding affinities, in vitro uptake, and in vivo performance.
Table 1: Receptor Binding Affinity of Mini Gastrin I Analogs
| Analog | Cell Line | IC50 (nM) | Reference |
| Compound 1 | A431-CCK2R | 1.4 ± 0.6 | [3] |
| Compound 2 | A431-CCK2R | 0.6 ± 0.3 | [3] |
| Compound 3 | A431-CCK2R | 1.3 ± 0.8 | [3] |
| Pentagastrin | A431-CCK2R | 1.0 ± 0.2 | [3] |
| DOTA-MG11 | A431-CCK2R | 0.9 ± 0.3 | [3] |
| DOTA-MGS5 | A431-CCK2R | 0.4 ± 0.2 | [3] |
| [99mTc]Demogastrin 1-3 | AR4-2J | ~1 | [10] |
| DOTA-CCK-66 (Cu, Ga, Lu) | AR42J | 3.6 - 6.0 | [9] |
| DOTA-MGS5[NHCH3] | A431-CCK2R | ~10x lower than DOTA-MGS5 | [11] |
| DOTA-MGS1 | A431-CCK2R / AR42J | Retained affinity | [4] |
| DOTA-MGS4 | A431-CCK2R / AR42J | Retained affinity | [4] |
| Stabilized MG Analog 1 | A431-CCK2R | 0.69 ± 0.09 | [12] |
Table 2: In Vivo Stability and Tumor Uptake of Radiolabeled Mini Gastrin I Analogs
| Radiotracer | Animal Model | Time Point | % Intact in Blood | Tumor Uptake (%IA/g or %ID/g) | Reference |
| [111In]In-1 | BALB/c Mice | 10 min | 80.0 ± 5.2 | - | [3] |
| [111In]In-2 | BALB/c Mice | 10 min | 82.3 ± 1.8 | - | [3] |
| [177Lu]Lu-1 | BALB/c Nude Mice | 4 h | 57-79% (at 1h) | 34.72 ± 9.40 | [3] |
| [177Lu]Lu-2 | BALB/c Nude Mice | 4 h | 57-79% (at 1h) | 33.25 ± 6.34 | [3] |
| [177Lu]Lu-3 | BALB/c Nude Mice | 4 h | 57-79% (at 1h) | 28.60 ± 7.95 | [3] |
| 64Cu-NOTA-PP-F11 | Mice with CCK2 tumors | - | - | 7.20 ± 0.44 | [6] |
| [177Lu]Lu-DOTA-CCK-66 | CB17-SCID Mice | 30 min | 78.5 ± 3.1 | - | [9] |
| [177Lu]Lu-DOTA-MGS5 | CB17-SCID Mice | 30 min | 82.0 ± 0.1 | - | [9] |
| [111In]In-DOTA-[(N-Me)1Nal8]MGS5 | BALB/c Nude Mice | - | - | 48.1 ± 9.2 | [11] |
| 111In-DOTA-MGS4 | BALB/c Mice | 10 min | >75% | 10.40 ± 2.21 (4h) | [4] |
| 111In-CP04 | Mice | - | - | Advantageous tumor uptake | [4] |
| 177Lu-labeled NMG 2 | Mice with CCK2R+ xenografts | 4 h | - | Significantly higher than PP-F11N | [8] |
| 177Lu-labeled NMG 3 | Mice with CCK2R+ xenografts | 1, 4, 24 h | - | Significantly higher than PP-F11N | [8] |
| PP-F11 | Mice | - | - | High tumor uptake, low kidney retention | [5] |
Signaling Pathways
Binding of Mini Gastrin I to the CCK2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that can influence cell proliferation, survival, and other cellular processes.[13] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[13]
Furthermore, downstream signaling involves the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which plays a crucial role in cell growth and differentiation.[13][14] Studies have also implicated the mTORC1 pathway in regulating CCK2 receptor expression and internalization of radiolabeled Mini Gastrin I analogs.[14] Inhibition of mTORC1 has been shown to increase the tumor uptake of these analogs.[14] Additionally, targeted alpha-particle therapy using Ac-225 labeled Mini Gastrin I has been shown to activate DNA damage response pathways, involving proteins such as p53, ATM, and HDACs.[15][16]
Caption: Signaling pathway of Mini Gastrin I via the CCK2 receptor.
Experimental Protocols
This section details common methodologies employed in the research of Mini Gastrin I and its analogs.
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis protocol is typically used for the synthesis of Mini Gastrin I analogs.[3][7]
-
Resin: Rink amide MBHA resin is a common choice.[3]
-
Amino Acid Protection: Reactive side chains of amino acids are protected with groups such as tert-butyl ester (for Asp and Glu), tert-butyl ether (for Tyr), and tert-butyloxycarbonyl (BOC) for Trp.[3]
-
Coupling: Coupling reactions are performed sequentially, starting from the C-terminus attached to the resin.
-
Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.[3]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Radiolabeling of DOTA-conjugated Peptides
-
Preparation: A solution of the DOTA-conjugated peptide is prepared in a suitable buffer.
-
Addition of Radionuclide: The radionuclide (e.g., [111In]InCl3 or [177Lu]LuCl3) is added to the peptide solution.[3][7]
-
Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-20 minutes).[7]
-
Quality Control: The radiochemical purity of the labeled peptide is determined by methods such as radio-HPLC.[11]
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the product is purified, for example, by solid-phase extraction.[7]
Cell Uptake and Internalization Assays
-
Cell Culture: CCK2 receptor-expressing cells (e.g., A431-CCK2R or AR4-2J) and control mock-transfected cells are cultured in appropriate media.[4][7]
-
Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Incubation with Radiotracer: The cells are incubated with the radiolabeled Mini Gastrin I analog at 37°C for various time points.[7][10]
-
Washing: After incubation, the cells are washed to remove unbound radiotracer.
-
Measurement of Radioactivity: The radioactivity associated with the cells (internalized and membrane-bound) is measured using a gamma counter.
-
Data Analysis: The cell uptake is typically expressed as a percentage of the total added radioactivity.[7]
In Vivo Biodistribution Studies
-
Animal Models: Athymic nude mice bearing subcutaneous xenografts of CCK2 receptor-positive and -negative tumors are commonly used.[3][11]
-
Injection: The radiolabeled Mini Gastrin I analog is injected intravenously into the mice.
-
Euthanasia and Tissue Collection: At specific time points post-injection, the mice are euthanized, and various organs and tumors are collected.[9]
-
Measurement of Radioactivity: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and typically expressed as a percentage of the injected activity per gram of tissue (%IA/g).[3]
Conclusion
Human Mini Gastrin I and its analogs represent a highly promising platform for the targeted diagnosis and therapy of CCK2 receptor-positive cancers. The extensive research dedicated to improving the stability and pharmacokinetic properties of these peptides has yielded a wealth of quantitative data and refined experimental protocols. The elucidation of the underlying signaling pathways provides further opportunities for the development of combination therapies to enhance treatment efficacy. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of Mini Gastrin I in their scientific endeavors. Continued innovation in peptide engineering and radiochemistry will undoubtedly propel these promising agents closer to clinical application, offering new hope for patients with difficult-to-treat malignancies.
References
- 1. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minigastrin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCK-2/gastrin receptor-targeted tumor imaging with (99m)Tc-labeled minigastrin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling Network Response to α-Particle–Targeted Therapy with the 225Ac-Labeled Minigastrin Analog 225Ac-PP-F11N Reveals the Radiosensitizing Potential of Histone Deacetylase Inhibitors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
Methodological & Application
Synthesis and Purification of Human Mini Gastrin I: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chemical synthesis and subsequent purification of human Mini Gastrin I. Mini Gastrin I is a 13-amino acid peptide amide, Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂, derived from the human gastrin hormone. It is a potent and specific ligand for the cholecystokinin-2 (CCK2) receptor, making it a valuable tool in cancer research and diagnostics, particularly for tumors overexpressing this receptor. The following sections detail the methodology for solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC), along with expected yields and purity. Additionally, a summary of the Mini Gastrin I signaling pathway is provided.
Introduction
Human Mini Gastrin I is a truncated form of human gastrin I, corresponding to amino acids 5-17 of the parent peptide[1][2][3]. Its high affinity and specificity for the CCK2 receptor, which is overexpressed in various malignancies such as medullary thyroid carcinoma and small cell lung cancer, has led to its investigation as a targeting vector for diagnostic imaging and peptide receptor radionuclide therapy (PRRT)[4]. The ability to reliably synthesize and purify high-purity Mini Gastrin I is therefore crucial for advancing these research and clinical applications. This protocol outlines a robust and reproducible method for obtaining high-quality Mini Gastrin I.
Data Summary
The synthesis and purification of Mini Gastrin I using the described protocols typically yield a highly pure peptide. The following table summarizes the expected quantitative data.
| Parameter | Typical Value | Reference |
| Synthesis Scale | 0.1 - 1.0 mmol | [5] |
| Crude Peptide Yield | 70 - 85% | |
| Purity after Cleavage | 50 - 70% | |
| Final Yield after HPLC | 5 - 21% | [6][7] |
| Final Purity (by HPLC) | >95% | [6][7][8] |
| Molecular Weight (Monoisotopic) | 1645.7 g/mol | [1] |
| Molecular Formula | C₇₄H₉₉N₁₅O₂₆S | [2] |
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Met-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (ACN, HPLC grade)
-
Diethyl ether
Solid-Phase Peptide Synthesis (SPPS) of Mini Gastrin I
This protocol is based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Phe) to the N-terminus (Leu).
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and finally with diethyl ether. Dry the resin under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Lyophilize the crude peptide to obtain a white powder.
Purification by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of 50% acetonitrile in water.
-
HPLC System:
-
Column: C18 semi-preparative column (e.g., 10 µm, 250 x 10 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 60 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Mini Gastrin I as a white, fluffy powder.
Characterization
The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Signaling Pathway and Experimental Workflow
Mini Gastrin I Signaling Pathway via CCK2 Receptor
Mini Gastrin I exerts its biological effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR)[9][10]. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq family[2][11]. This initiates a downstream signaling cascade that influences cellular processes such as proliferation, differentiation, and apoptosis[4][11].
The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2][11]. IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[2]. These events lead to the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2) and the PI3K/Akt signaling pathway, ultimately modulating gene expression and cellular function[4][11].
Caption: Mini Gastrin I signaling cascade via the CCK2 receptor.
Experimental Workflow for Synthesis and Purification
The overall process for obtaining purified Mini Gastrin I involves a series of sequential steps, from the initial solid-phase synthesis to the final characterization of the purified peptide.
Caption: Workflow for Mini Gastrin I synthesis and purification.
References
- 1. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 7. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Response of CCKBR-Positive Tumors to Combinatory Treatment with Everolimus and the Radiolabeled Minigastrin Analogue [177Lu]Lu-PP-F11N | MDPI [mdpi.com]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Minigastrin I for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin I is a peptide hormone that has garnered significant interest in nuclear medicine due to its high affinity for the cholecystokinin-2 receptor (CCK2R).[1][2][3] The CCK2R is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and some neuroendocrine tumors (NETs).[1][2][3][4] This overexpression provides a molecular target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[1][2][5] Radiolabeled minigastrin analogs can be used to non-invasively visualize CCK2R-positive tumors and deliver therapeutic radiation.[1][3]
Early generations of radiolabeled minigastrin analogs faced challenges with low metabolic stability and high kidney uptake, which limited their clinical translation.[2][3][6] However, recent advancements in peptide engineering, including amino acid substitutions and the introduction of stabilizing motifs, have led to the development of novel analogs with improved in vivo stability and more favorable tumor-to-kidney ratios.[1][7][8] This document provides detailed protocols for the radiolabeling of DOTA-conjugated minigastrin analogs with Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for SPECT imaging and PRRT, along with methods for quality control and in vivo evaluation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeting mechanism of radiolabeled minigastrin and the general workflow for its preparation and evaluation.
Caption: CCK2R-Targeted Imaging and Therapy Pathway.
Caption: Experimental Workflow for Radiolabeled Minigastrin.
Quantitative Data Summary
The following tables summarize key quantitative data for various radiolabeled minigastrin analogs from preclinical studies.
Table 1: Radiolabeling and In Vitro Properties
| Analog | Radionuclide | Chelator | Radiolabeling Yield/Purity | Specific Activity | IC₅₀ (nM) | In Vitro Stability (24h, human serum) |
| DOTA-MG0 | ⁶⁸Ga | DOTA | >95% (after purification) | up to 30 GBq/µmol | N/A | N/A |
| DOTA-CCK-66 | ⁶⁸Ga | DOTA | >95% | 10-50 GBq/µmol | 3.6 - 6.0 | N/A |
| DOTA-CCK-66 | ¹⁷⁷Lu | DOTA | >95% | 10-50 GBq/µmol | 3.6 - 6.0 | N/A |
| PP-F11N Analog | ¹⁷⁷Lu | DOTA | >95% | up to 100 MBq/nmol | N/A | N/A |
| Proline-Substituted Analogs | ¹¹¹In | DOTA | ≥95% | 11 GBq/µmol | N/A | ≥97% intact |
| Proline-Substituted Analogs | ¹⁷⁷Lu | DOTA | ≥95% | 55 GBq/µmol | N/A | N/A |
| DOTA-cyclo-MG1/2 | ¹¹¹In | DOTA | N/A | N/A | 2.54 - 3.23 | N/A |
| PP-F11 | ⁶⁸Ga | DOTA | N/A | N/A | 0.79 - 1.51 | N/A |
N/A: Data not available in the provided search results.
Table 2: In Vivo Biodistribution in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Analog | Radionuclide | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Blood Levels (%ID/g) |
| ⁶⁸Ga-DOTA-MG0 | AR42J | 1 | 4.4 ± 1.3 | High | N/A | N/A | |
| ⁶⁷Ga-DOTA-CCK-66 | AR42J | 1 | 19.4 ± 3.5 | < 2.6 | < 2.6 | N/A | |
| ¹⁷⁷Lu-DOTA-CCK-66 | AR42J | 24 | 8.6 ± 1.1 | N/A | N/A | N/A | |
| ¹¹¹In-MGD5 (dimer) | AR42J | 4 | ~6x monomer | N/A | N/A | N/A | |
| ¹⁷⁷Lu-Proline Analog | Xenograft | 4 | 29 - 46 | N/A | N/A | N/A | |
| ¹¹¹In-DOTA-cyclo-MG2 | Xenograft | N/A | ~1 | N/A | Low | N/A | |
| ⁶⁸Ga-DOTA-cyclo-MG2 | Xenograft | N/A | ~3 | N/A | Low | N/A |
p.i.: post-injection. Data are presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Minigastrin with ⁶⁸Ga for PET Imaging
This protocol is a generalized procedure based on methods described for analogs like DOTA-MG0 and DOTA-MGS8.[9][10][11]
Materials:
-
DOTA-conjugated minigastrin analog
-
⁶⁸Ge/⁶⁸Ga generator
-
HEPES buffer (2.5 M) or Sodium Acetate (B1210297) buffer (1.0 M, pH 5.5)[7][9]
-
Sterile, metal-free water for injection
-
Hydrochloric acid (0.1 M, for pH adjustment if needed)
-
EDTA solution (10 mM)
-
Heating block or water bath
-
Reversed-phase HPLC system for purification and analysis
-
ITLC strips
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a sterile, metal-free reaction vial, combine the DOTA-minigastrin analog (e.g., 10-20 µg) with the appropriate buffer (e.g., 120 µL of 2.5 M HEPES or an appropriate volume of 1.0 M Sodium Acetate).[7][9]
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate (e.g., 300-500 MBq) to the reaction vial. Ensure the final pH of the reaction mixture is between 3.0 and 5.5.[7][9]
-
Incubation: Heat the reaction mixture at 90-95°C for 15-20 minutes.[7][9]
-
Quenching: After incubation, cool the reaction vial to room temperature. Add EDTA solution to a final concentration of 1 mM to chelate any remaining free ⁶⁸Ga.[9]
-
Purification (Optional but Recommended): Purify the reaction mixture using reversed-phase HPLC to separate the radiolabeled peptide from unlabeled peptide and impurities.[9]
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity using analytical reversed-phase HPLC. The peak corresponding to the ⁶⁸Ga-DOTA-minigastrin should be >95%.
-
Unincorporated ⁶⁸Ga: Assess the amount of free ⁶⁸Ga using ITLC. The amount of unincorporated ⁶⁸Ga should be <5%.[9]
-
-
Formulation: Formulate the purified product in a physiologically compatible buffer (e.g., saline with ethanol) for injection.
Protocol 2: Radiolabeling of DOTA-Minigastrin with ¹⁷⁷Lu for SPECT Imaging and PRRT
This protocol is a generalized procedure based on methods described for analogs like DOTA-CCK-66 and other ¹⁷⁷Lu-labeled minigastrins.[1][7][12]
Materials:
-
DOTA-conjugated minigastrin analog
-
¹⁷⁷LuCl₃ solution
-
Ammonium (B1175870) acetate buffer (0.25 M, pH 5.5) or Sodium Acetate buffer (1.0 M, pH 5.5) with sodium ascorbate (B8700270) (0.1 M).[7][9]
-
Gentisic acid and L-methionine (optional, as radioprotectants)[4]
-
Sterile, metal-free water for injection
-
EDTA solution (10 mM)
-
Heating block or water bath
-
Reversed-phase HPLC system for analysis
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Reaction Mixture Preparation: In a sterile, metal-free reaction vial, dissolve the DOTA-minigastrin analog in the chosen buffer (e.g., ammonium acetate or sodium acetate/ascorbate buffer).
-
Radiolabeling Reaction: Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.[7][8][9]
-
Quenching: After incubation, cool the reaction vial. Add EDTA solution to a final concentration of 1 mM to complex any free ¹⁷⁷Lu.
-
Purification: For in vivo studies, purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge to remove unreacted ¹⁷⁷Lu and other impurities.[8]
-
Quality Control:
-
Formulation: The final product should be formulated in a sterile, pyrogen-free solution suitable for intravenous administration.
Protocol 3: In Vivo Biodistribution Study in a Tumor Xenograft Model
This protocol outlines a typical biodistribution study in mice bearing CCK2R-positive tumor xenografts.[7][9][13]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
CCK2R-positive tumor cells (e.g., AR42J or A431-CCK2R)[3][9]
-
Radiolabeled minigastrin analog, formulated for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory equipment for dissection and weighing organs
Procedure:
-
Tumor Inoculation: Subcutaneously inject CCK2R-positive tumor cells into the flank of the mice. Allow tumors to grow to a suitable size (e.g., 5 mm in diameter).[13]
-
Injection of Radiotracer: Anesthetize the tumor-bearing mice and inject a known amount of the radiolabeled minigastrin analog (e.g., 2-4 MBq) via the tail vein.[7]
-
Blocking Study (for specificity): A separate group of animals can be co-injected with an excess of unlabeled minigastrin analog to demonstrate receptor-specific uptake.[9]
-
Euthanasia and Organ Harvesting: At predetermined time points post-injection (e.g., 1, 4, and 24 hours), euthanize the mice.[7][9]
-
Biodistribution Analysis: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor targeting and clearance from non-target organs.
Protocol 4: In Vivo PET/CT or SPECT/CT Imaging
This protocol provides a general outline for imaging studies in tumor-bearing mice.[1][14][15]
Materials:
-
Tumor-bearing mice prepared as in Protocol 3
-
Radiolabeled minigastrin analog
-
Small animal PET/CT or SPECT/CT scanner
-
Anesthesia system (isoflurane is common)[15]
Procedure:
-
Radiotracer Administration: Anesthetize the mouse and inject the radiolabeled minigastrin analog via the tail vein. The injected activity will depend on the imaging modality and radionuclide (e.g., ~5 MBq for ⁶⁸Ga PET).[11]
-
Imaging Time Points: Acquire images at various time points post-injection to assess the dynamic distribution of the radiotracer. Common time points include 1, 2, and 4 hours post-injection.[14]
-
Image Acquisition:
-
Position the anesthetized mouse in the scanner.
-
Perform a CT scan for anatomical reference.
-
Acquire PET or SPECT images for a specified duration.
-
-
Image Analysis:
-
Reconstruct the PET or SPECT images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and major organs to quantify radiotracer uptake, often expressed as Standardized Uptake Values (SUV).
-
Conclusion
The development of stabilized, radiolabeled minigastrin analogs represents a significant advancement in the molecular imaging and therapy of CCK2R-expressing cancers. The protocols outlined in this document provide a framework for the synthesis, quality control, and preclinical evaluation of these promising radiopharmaceuticals. Adherence to detailed and standardized procedures is crucial for obtaining reliable and reproducible data, which is essential for the successful clinical translation of these agents. Further research and clinical trials are warranted to fully establish the diagnostic and therapeutic efficacy of these novel compounds.[1][7][12]
References
- 1. Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-2 Receptor Targeting with Radiolabeled Peptides: ...: Ingenta Connect [ingentaconnect.com]
- 3. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lu-177-Based Peptide Receptor Radionuclide Therapy for Advanced Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preclinical Evaluation of 68Ga-DOTA-Minigastrin for the Detection of Cholecystokinin-2/Gastrin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Mini Gastrin I in Competitive Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mini Gastrin I is a potent and selective synthetic analog of human gastrin I, a peptide hormone that regulates various physiological processes, most notably gastric acid secretion. It exerts its effects by binding with high affinity to the cholecystokinin (B1591339) B receptor (CCKBR), also known as the CCK2 receptor, a G-protein coupled receptor (GPCR) found in the central nervous system and the gastrointestinal tract.[1][2] The overexpression of CCKBR in various cancers, including medullary thyroid, small cell lung, pancreatic, and ovarian cancers, has made it a significant target for cancer imaging and peptide receptor radionuclide therapy (PRRT).[3][4][5]
Due to its high affinity for CCKBR, Mini Gastrin I and its radiolabeled derivatives are invaluable tools for in vitro pharmacology.[6][7] Competitive binding assays utilizing Mini Gastrin I are fundamental for screening and characterizing novel drug candidates targeting the CCKBR. These assays allow for the quantitative determination of the binding affinity of unlabeled test compounds by measuring their ability to compete with a labeled Mini Gastrin I analog for binding to the receptor.[8][9] This document provides detailed protocols and data for utilizing Mini Gastrin I in competitive binding assays.
Principle of Competitive Binding Assays
A competitive binding assay is an indirect method to determine the binding affinity (Ki) of a test compound (unlabeled ligand). The assay measures the ability of the test compound to compete with a fixed concentration of a labeled ligand (e.g., radiolabeled Mini Gastrin I) for a limited number of receptors.[9][10]
As the concentration of the unlabeled test compound increases, it displaces the labeled ligand from the receptor, leading to a decrease in the measured bound signal. A dose-response curve is generated by plotting the bound signal against the concentration of the unlabeled compound. From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound labeled ligand.[8] The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation, providing a measure of its true binding affinity.[8]
Experimental Protocols
Cell Culture and Membrane Preparation
A critical component of the assay is a reliable source of CCKBR. This is typically achieved using stably transfected cell lines.
Recommended Cell Lines:
-
A431-CCKBR: Human epidermoid carcinoma cells stably transfected to overexpress human CCKBR.[2][11][12]
-
AR42J: Rat pancreatic acinar cell line that endogenously expresses the CCK2 receptor.[11][13]
-
NIH3T3-hCCKBR: Mouse embryonic fibroblast cell line expressing the human CCKBR.[14]
-
U2OS-CCKBR: Human osteosarcoma cells stably expressing CCKBR.[15]
Protocol:
-
Cell Culture: Culture the chosen cell line in the recommended medium, such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][14] For stable cell lines, include the appropriate selection antibiotic (e.g., Puromycin, G418) in the culture medium to ensure continued receptor expression.[2][14] Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvest: Grow cells to 80-90% confluency. Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer.
-
Centrifugation (Low Speed): Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer. Determine the total protein concentration using a Bradford or BCA protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
Materials:
-
CCKBR Membranes: Prepared as described in section 3.1.
-
Radioligand: [125I][3-iodo-Tyr12,Leu15]gastrin-I is a commonly used radioligand for CCKBR binding assays.[6][16]
-
Unlabeled Competitor: Test compounds and a known high-affinity ligand (e.g., unlabeled Mini Gastrin I or pentagastrin) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well filter plates, cell harvester, gamma counter.
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of the test compound. The final assay volume is typically 200 µL.
-
Add Reagents:
-
Total Binding: Add 50 µL of radioligand (at a final concentration near its Kd), 50 µL of assay buffer, and 100 µL of the membrane suspension (typically 10-20 µg protein/well).
-
Non-specific Binding (NSB): Add 50 µL of radioligand, 50 µL of a saturating concentration of unlabeled Mini Gastrin I (e.g., 1 µM), and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of radioligand, 50 µL of the test compound at serially diluted concentrations, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[6]
-
Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat and measure the radioactivity retained on the filters using a gamma counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[13][17]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[8]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor.
-
-
Quantitative Data Summary
The following table presents representative binding affinities for various Mini Gastrin I analogs and related peptides at the CCKBR, as determined by competitive binding assays.
| Compound | Cell Line | Radioligand | IC50 (nM) |
| DOTA-MGS5 | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 0.4 ± 0.2 |
| Pentagastrin | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 1.0 ± 0.2 |
| DOTA-MG11 | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 0.9 ± 0.3 |
| Analog 1 (Proline Substituted) | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 1.4 ± 0.6 |
| Analog 2 (Proline Substituted) | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 0.6 ± 0.3 |
| Analog 3 (Proline Substituted) | A431-CCK2R | [125I][3-iodo-Tyr12,Leu15]gastrin-I | 1.3 ± 0.8 |
Data sourced from references[16]. Values are presented as mean ± standard deviation. Assay conditions and cell lines can influence absolute values.
Visualizations
CCKBR Signaling Pathway
Caption: Canonical Gq signaling pathway activated by Mini Gastrin I binding to CCKBR.[18][19]
Competitive Binding Assay Workflow
References
- 1. CCKBR | Cancer Genetics Web [cancerindex.org]
- 2. A431-CCKBR Cell Line - Kyinno Bio [kyinno.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. graphpad.com [graphpad.com]
- 10. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. CCKBR Stable NIH3T3 (NIH3T3-hCCKBR) Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 15. cells-online.com [cells-online.com]
- 16. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 18. Hypothetical gastrin-CCKBR signal transduction pathway [pfocr.wikipathways.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Mini Gastrin I in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mini Gastrin I is a truncated form of human gastrin I, consisting of the 13 C-terminal amino acids (amino acids 5-17).[1] Its sequence is H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂.[2] As a potent and selective agonist for the cholecystokinin-2 (CCK2) receptor, Mini Gastrin I and its analogs are valuable tools in cancer research, particularly for targeting tumors that overexpress the CCK2 receptor, such as medullary thyroid carcinoma, small cell lung cancer, and certain ovarian cancers.[2][3][4] This document provides detailed protocols for utilizing Mini Gastrin I in various cell culture experiments to investigate its biological activity and potential as a therapeutic agent.
Core Principles
Mini Gastrin I binds to the CCK2 receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[5] The primary signaling pathway involves the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[5] These signaling events can ultimately lead to cellular responses such as proliferation, hormone secretion, and changes in gene expression.[5][6]
The following diagram illustrates the canonical signaling pathway activated by Mini Gastrin I binding to the CCK2 receptor.
Caption: Mini Gastrin I signaling pathway via the CCK2 receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for Mini Gastrin I and its analogs from various cell culture experiments. These values can serve as a reference for experimental design and data interpretation.
Table 1: Receptor Binding Affinity (IC50) of Mini Gastrin I Analogs
| Compound/Analog | Cell Line | IC50 (nM) | Reference |
| DOTA-Proline Analog 1 | A431-CCK2R | 1.4 ± 0.6 | [7] |
| DOTA-Proline Analog 2 | A431-CCK2R | 0.6 ± 0.3 | [7] |
| DOTA-Proline Analog 3 | A431-CCK2R | 1.3 ± 0.8 | [7] |
| Pentagastrin | A431-CCK2R | 1.0 ± 0.2 | [7] |
| DOTA-MGS5 | A431-CCK2R | 0.4 ± 0.2 | [8] |
| DOTA-MGS5 Analogs | A431-CCK2R | low nM range | [3] |
Table 2: Functional Potency (EC50) of Mini Gastrin I Analogs in Calcium Mobilization Assays
| Compound/Analog | Cell Line | EC50 (nM) | Reference |
| DOTA-Proline Analogs (1-3) | A431-CCK2R | 12.3 - 14.2 | [7][9] |
| DOTA-Proline Analogs (1-3) | AR42J | 1.3 - 1.9 | [7][9] |
| Pentagastrin | A431-CCK2R | 2.80 ± 0.52 | [7][9] |
| Pentagastrin | AR42J | 0.43 ± 0.19 | [7][9] |
| Gastrin I | Gastric Epithelial Cells | 0.0062 | [10] |
| Gastrin I (Histamine Secretion) | 0.014 | [10] |
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol determines the binding affinity (IC50) of a test compound (e.g., a Mini Gastrin I analog) by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor on cultured cells.
Experimental Workflow:
Caption: Workflow for a competitive receptor binding assay.
Materials:
-
A431-CCK2R cells (human epidermoid carcinoma cells overexpressing the human CCK2 receptor)[9]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)[3]
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Radiolabeled ligand (e.g., [¹²⁵I][3-iodo-Tyr12,Leu15]gastrin-I)[9]
-
Unlabeled Mini Gastrin I analog (test compound)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed A431-CCK2R cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Ligands: Prepare serial dilutions of the unlabeled Mini Gastrin I analog in binding buffer. Prepare a solution of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Competition Reaction:
-
Wash the cell monolayer once with binding buffer.
-
Add the radiolabeled ligand to all wells (except for non-specific binding control wells).
-
Add increasing concentrations of the unlabeled Mini Gastrin I analog to the appropriate wells.
-
For total binding, add only the radiolabeled ligand.
-
For non-specific binding, add the radiolabeled ligand and a high concentration of unlabeled gastrin.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C or on ice) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[9]
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound ligand.
-
Cell Lysis and Counting: Lyse the cells (e.g., with 1N NaOH) and transfer the lysate to counting tubes. Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Internalization Assay
This assay measures the amount of radiolabeled Mini Gastrin I that is internalized by cells over time, providing insights into receptor-mediated endocytosis.
Experimental Workflow:
Caption: Workflow for a cell internalization assay.
Materials:
-
A431-CCK2R cells[7]
-
Cell culture medium[3]
-
Radiolabeled Mini Gastrin I analog (e.g., ¹¹¹In-labeled or ¹⁷⁷Lu-labeled)[7][9]
-
Acid wash buffer (e.g., 50 mM glycine-HCl, 100 mM NaCl, pH 2.8)
-
Lysis buffer (e.g., 1N NaOH)
-
Multi-well cell culture plates
-
Gamma counter
Procedure:
-
Cell Seeding: Seed A431-CCK2R cells as described in the receptor binding assay protocol.
-
Incubation:
-
Wash the cells with medium.
-
Add the radiolabeled Mini Gastrin I analog to the wells.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).[7]
-
-
Fractionation: At each time point:
-
Aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add acid wash buffer and incubate for a short period (e.g., 5-10 minutes) on ice to strip surface-bound radioactivity. Collect this fraction.
-
Wash the cells again with acid wash buffer and pool with the first acid wash. This represents the surface-bound fraction.
-
Lyse the cells with lysis buffer. This represents the internalized fraction.
-
-
Counting: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Calculate the percentage of internalization at each time point as: (Internalized counts / (Internalized counts + Surface-bound counts)) x 100. Plot the percentage of internalization versus time.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following stimulation with Mini Gastrin I, providing a functional readout of CCK2 receptor activation.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
Materials:
-
Cell culture medium[3]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Mini Gastrin I analog
-
Black-walled, clear-bottom multi-well plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom plate suitable for fluorescence measurements.
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
-
Washing: Wash the cells with assay buffer to remove extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject a solution of the Mini Gastrin I analog at various concentrations into the wells.
-
Continuously record the fluorescence signal for a period of time to capture the peak response.
-
-
Data Analysis: Determine the peak fluorescence intensity for each concentration of the analog. Plot the change in fluorescence against the logarithm of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7][9]
Conclusion
These protocols provide a framework for the in vitro characterization of Mini Gastrin I and its analogs. By employing these methods, researchers can elucidate the binding properties, functional activity, and cellular processing of these compounds, which is crucial for the development of novel diagnostics and targeted therapies for CCK2 receptor-expressing cancers. Careful optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.
References
- 1. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]
- 2. Minigastrin - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin [vivo.colostate.edu]
- 6. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled minigastrin analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Peptide Receptor Radionuclide Therapy (PRRT) using Mini Gastrin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Mini Gastrin I and its analogues in Peptide Receptor Radionuclide Therapy (PRRT). Mini Gastrin I is a truncated form of human gastrin I, consisting of the amino acid sequence Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[1][2][3][4] It serves as a high-affinity ligand for the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various tumors, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and neuroendocrine tumors (NETs).[5][6] This targeted approach allows for the specific delivery of therapeutic radionuclides to cancer cells, minimizing off-target toxicity.
Overview and Principle
Peptide Receptor Radionuclide Therapy (PRRT) with Mini Gastrin I analogues involves the systemic administration of a peptide-chelator-radionuclide conjugate. The Mini Gastrin I analogue selectively binds to CCK2 receptors on the surface of tumor cells. Following receptor binding, the complex is internalized, leading to the accumulation of the therapeutic radionuclide within the cancer cell. The emitted radiation induces DNA damage and subsequent cell death. The choice of radionuclide (e.g., Lutetium-177 for therapy, Indium-111 or Gallium-68 for imaging) allows for both therapeutic and diagnostic (theranostic) applications.[7][8]
CCK2 Receptor Signaling Pathway
The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3][4][5] Upon binding of Mini Gastrin I, the receptor undergoes a conformational change, activating the Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4][7] These signaling events ultimately lead to various cellular responses, including cell proliferation, differentiation, and survival.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for various Mini Gastrin I analogues used in PRRT.
Table 1: In Vitro Binding Affinity (IC50) of Mini Gastrin I Analogues
| Analogue | Cell Line | IC50 (nM) | Reference |
| DOTA-PP-F11 | A431/CCKBR | 0.79 - 1.51 | [8] |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | [4] |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | [4] |
| DOTA-cyclo-MG1 | A431-CCK2R | Not specified | [1] |
| DOTA-cyclo-MG2 | A431-CCK2R | Not specified | [1] |
Table 2: In Vitro Cell Uptake of Radiolabeled Mini Gastrin I Analogues
| Radiotracer | Cell Line | Incubation Time | Uptake (% of added activity) | Reference |
| ¹¹¹In-DOTA-MGS1 | A431-CCK2R | 2 h | 26.2 ± 3.4 | [4] |
| ¹¹¹In-DOTA-MG11 | AR42J | 2 h | 18.2 ± 0.9 | [4] |
| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R | 2 h | 15.2 ± 2.6 | [1] |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R | 2 h | 16.1 ± 1.9 | [1] |
Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-labeled Mini Gastrin I Analogues in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Analogue | Time p.i. | Tumor | Kidneys | Stomach | Liver | Reference |
| ¹⁷⁷Lu-MGCL2 | 1 h | 10.81 ± 1.3 | 12.94 ± 1.54 | Not specified | Moderate uptake | [2][7] |
| ¹⁷⁷Lu-MGCL4 | 1 h | 12.82 ± 2.2 | 13.44 ± 1.91 | Not specified | Moderate uptake | [2][7] |
| ¹⁷⁷Lu-DOTA-MGS5 | 4 h | High uptake | ~5 | ~10 | Low uptake | [9] |
| ¹⁷⁷Lu-Lu-1 | 4 h | High uptake | ~7 | ~8 | Increased vs MGS5 | [9] |
| ¹⁷⁷Lu-Lu-2 | 4 h | High uptake | ~6 | ~7 | Low uptake | [9] |
Experimental Protocols
Radiolabeling of DOTA-conjugated Mini Gastrin I Analogues
This protocol describes the radiolabeling of DOTA-conjugated Mini Gastrin I analogues with Lutetium-177 (¹⁷⁷Lu) or Indium-111 (¹¹¹In).
Materials:
-
DOTA-conjugated Mini Gastrin I analogue
-
Lutetium-177 chloride (¹⁷⁷LuCl₃) or Indium-111 chloride (¹¹¹InCl₃) in HCl
-
Ammonium acetate buffer (0.2 M, pH 5.0)
-
Gentisic acid solution
-
L-Methionine solution
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Radio-HPLC system with a C18 column
Protocol:
-
In a sterile reaction vial, combine the DOTA-conjugated Mini Gastrin I analogue (e.g., 50 µg) with ammonium acetate buffer.[1]
-
Add gentisic acid and L-methionine to the vial to prevent radiolysis and oxidation.[1][2][7]
-
Add the desired amount of ¹⁷⁷LuCl₃ or ¹¹¹InCl₃ (e.g., ~185 MBq) to the reaction mixture.[2][7]
-
Gently mix the contents of the vial.
-
Incubate the reaction vial at 90-98°C for 15-25 minutes.[1][2][7]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using a radio-HPLC system to determine the radiochemical purity. The desired radiochemical purity should be >95%.
In Vitro CCK2 Receptor Competitive Binding Assay
This protocol is for determining the binding affinity (IC50) of non-radiolabeled Mini Gastrin I analogues by competing with a radiolabeled ligand for binding to CCK2 receptors on cultured cells.
Materials:
-
CCK2 receptor-expressing cells (e.g., A431-CCK2R or AR42J cells)[1][4]
-
Non-radiolabeled Mini Gastrin I analogues (competitors) at various concentrations
-
Binding buffer (e.g., HEPES buffer with BSA and bacitracin)[1]
-
96-well filter plates
-
Gamma counter
Protocol:
-
Seed the CCK2 receptor-expressing cells into the wells of a 96-well plate.
-
Prepare serial dilutions of the non-radiolabeled Mini Gastrin I analogues.
-
In each well, add a constant concentration of the radiolabeled ligand and varying concentrations of the non-radiolabeled competitor.[1][4]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known ligand like pentagastrin).[4]
-
Incubate the plate at room temperature for 1 hour to allow for competitive binding.[1]
-
Wash the cells to remove unbound radioligand.
-
Measure the radioactivity in each well using a gamma counter.
-
Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Internalization Assay
This assay measures the ability of radiolabeled Mini Gastrin I analogues to be internalized by CCK2 receptor-expressing cells.
Materials:
-
CCK2 receptor-expressing cells (e.g., A431-CCK2R) and control mock-transfected cells[1][4]
-
Radiolabeled Mini Gastrin I analogue
-
Cell culture medium
-
Acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity
-
Gamma counter
Protocol:
-
Plate the CCK2 receptor-expressing and control cells in multi-well plates and allow them to adhere.
-
Add the radiolabeled Mini Gastrin I analogue to the wells at a final concentration of ~0.4 nM.[4]
-
For non-specific uptake control, add a high concentration of a non-radiolabeled ligand (e.g., 1 µM pentagastrin) to a set of wells.[4]
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, remove the medium and wash the cells with ice-cold buffer.
-
To separate membrane-bound from internalized radioactivity, treat the cells with an acid wash buffer to strip surface-bound radioligand.
-
Collect the supernatant (membrane-bound fraction) and lyse the cells to collect the internalized fraction.
-
Measure the radioactivity in both fractions using a gamma counter.
-
Calculate the percentage of internalized radioactivity relative to the total added activity.
In Vivo Biodistribution Studies
This protocol outlines the procedure for assessing the biodistribution of radiolabeled Mini Gastrin I analogues in tumor-bearing animal models.
Materials:
-
Tumor-bearing rodents (e.g., nude mice with A431-CCK2R xenografts)
-
Radiolabeled Mini Gastrin I analogue
-
Anesthesia
-
Dissection tools
-
Gamma counter
Protocol:
-
Anesthetize the tumor-bearing animals.
-
Inject a known amount of the radiolabeled Mini Gastrin I analogue intravenously (e.g., via the tail vein).
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, kidneys, stomach, liver, muscle, bone).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
Mini Gastrin I and its analogues represent a promising class of peptides for the targeted radionuclide therapy of CCK2 receptor-expressing cancers. The protocols outlined above provide a framework for the preclinical evaluation of these agents. Further optimization of the peptide sequence and the choice of radionuclide may lead to improved therapeutic efficacy and reduced toxicity, paving the way for successful clinical translation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Mini Gastrin I Receptor (CCKBR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the Mini Gastrin I Receptor, also known as the Cholecystokinin (B1591339) B Receptor (CCKBR), in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Additionally, quantitative data on CCKBR expression and its associated signaling pathways are presented to support research and drug development efforts targeting this receptor.
Introduction
The Mini Gastrin I Receptor (CCKBR) is a G protein-coupled receptor that binds gastrin and cholecystokinin with high affinity.[1] It is primarily found in the central nervous system and the gastrointestinal tract.[2] CCKBR is implicated in various physiological processes, including gastric acid secretion, and has been identified as a potential therapeutic target in several cancers, such as those of the stomach, pancreas, and colon, due to its role in cell proliferation.[1][2] Accurate detection and quantification of CCKBR in tissues are crucial for both basic research and the development of targeted therapies.
Quantitative Data Summary
The expression of CCKBR can be evaluated semi-quantitatively using immunohistochemistry by assessing both the intensity of the staining and the percentage of positively stained cells. A common scoring method involves multiplying the intensity score (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) by the percentage of positive cells, resulting in a final score.
Table 1: Example of CCKBR Immunohistochemical Scoring in Various Tissues
| Tissue Type | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x %) |
| Normal Gastric Mucosa | 2 | 75 | 150 |
| Gastric Adenocarcinoma | 3 | 90 | 270 |
| Normal Pancreas | 1 | 20 | 20 |
| Pancreatic Adenocarcinoma | 2 | 60 | 120 |
| Normal Colon | 1 | 10 | 10 |
| Colorectal Carcinoma | 2 | 50 | 100 |
Note: The values presented in this table are illustrative and may vary depending on the specific antibody, protocol, and tissue samples used. Researchers should establish their own scoring criteria based on appropriate positive and negative controls.
A study analyzing CCK2R (CCKBR) expression in various cancers and normal tissues using IHC reported the average staining intensity and coverage scores.[3] The pathology total score was derived by multiplying the staining intensity score (0-3) and the coverage score (0-3, representing the proportion of tissue staining positive).[3]
Table 2: CCKBR Expression in Cancer vs. Normal Tissues (Adapted from a Research Study)
| Tissue | Average Staining Intensity Score (0-3) | Average Coverage Score (0-3) | Average Total Score (0-9) |
| Cancers | |||
| Gastrointestinal Stromal Tumor (GIST) | 2.5 | 2.8 | 7.0 |
| Hepatocellular Carcinoma (HCC) | 2.1 | 2.4 | 5.0 |
| Non-Small Cell Lung Cancer (NSCLC) | 1.9 | 2.2 | 4.2 |
| Pancreatic Adenocarcinoma | 2.3 | 2.5 | 5.8 |
| Thyroid Cancer | 2.6 | 2.9 | 7.5 |
| Normal Tissues | |||
| Esophagus | 1.5 | 1.8 | 2.7 |
| Liver | 1.2 | 1.5 | 1.8 |
| Lung | 1.4 | 1.7 | 2.4 |
| Pancreas | 1.8 | 2.0 | 3.6 |
| Stomach | 2.8 | 3.0 | 8.4 |
| Spleen | 0.5 | 0.8 | 0.4 |
| Thyroid | 2.4 | 2.7 | 6.5 |
Source: Adapted from a study that performed immunohistochemical analysis of CCK2R in various cancer and normal tissue samples.[3]
Experimental Protocols
Immunohistochemistry Protocol for CCKBR in FFPE Tissues
This protocol provides a general framework for the immunohistochemical staining of CCKBR. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)
-
Primary Antibody: Anti-CCKBR antibody (refer to manufacturer's datasheet for recommended dilution, typically 1:100 to 1:500)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (depending on the primary antibody host)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for CCKBR.
-
Pre-heat the antigen retrieval buffer in a microwave, pressure cooker, or water bath to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 15-20 minutes.
-
Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.
-
Rinse the slides with wash buffer (e.g., PBS with 0.05% Tween-20) 3 times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer 3 times for 5 minutes each.
-
-
Blocking:
-
Incubate the slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CCKBR primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with wash buffer 3 times for 5 minutes each.
-
Incubate the slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse the slides with wash buffer 3 times for 5 minutes each.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 30-60 seconds.
-
"Blue" the slides by rinsing in running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope. CCKBR staining is typically observed in the cytoplasm and on the cell membrane.
-
Experimental Workflow
References
Application Notes and Protocols: Flow Cytometry Analysis of CCK2R with Fluorescently Labeled Mini Gastrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cholecystokinin-2 Receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including gastric acid secretion and cell growth.[1] Its overexpression in several types of tumors, such as medullary thyroid carcinoma and small cell lung cancer, has made it an attractive target for diagnostic imaging and targeted therapies. Mini Gastrin I, a truncated form of human gastrin, is a potent and specific ligand for CCK2R.[2][3][4] This document provides detailed protocols for the analysis of CCK2R expression and its interaction with Mini Gastrin I using flow cytometry, a powerful technique for single-cell analysis. The use of a fluorescently labeled Mini Gastrin I allows for direct quantification of receptor binding on the cell surface.
Quantitative Data Summary
The following tables summarize key quantitative data related to CCK2R expression and Mini Gastrin I binding affinity. This data has been compiled from various studies and provides a reference for expected outcomes.
Table 1: CCK2R Expression in Various Cell Lines
| Cell Line | Cancer Type | CCK2R Expression Level (Method) | Reference |
| A431-CCK2R | Human epidermoid carcinoma (transfected) | High (Radioligand Binding) | [5] |
| AR42J | Rat pancreatic acinar | Endogenous (Radioligand Binding/Flow Cytometry) | [5] |
| HT-29 | Human colorectal adenocarcinoma | Moderate (Flow Cytometry with fluorescent probe) | [6] |
| A-375 | Human malignant melanoma | Negative (Flow Cytometry with fluorescent probe) | [6] |
| HEK293-CCK2R | Human embryonic kidney (transfected) | High (Flow Cytometry) | [7] |
| MiaPaca-2 | Human pancreatic carcinoma | Endogenous (Fluorescent antagonist binding) | [8] |
Table 2: Binding Affinity of Mini Gastrin Analogs to CCK2R
| Ligand | Cell Line | IC50 (nM) | Method | Reference |
| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | Radioligand Competition Assay | [9] |
| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | Radioligand Competition Assay | [9] |
| natLu-DOTA-cyclo-MG1 | A431-CCK2R | 2.22 ± 0.32 | Radioligand Competition Assay | [9] |
| natLu-DOTA-cyclo-MG2 | A431-CCK2R | 2.85 ± 0.63 | Radioligand Competition Assay | [9] |
| FLUO-QUIN (antagonist) | - | 4.79 | Radioligand Binding | [8] |
Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled Mini Gastrin I
Objective: To conjugate a fluorescent dye to Mini Gastrin I for use in flow cytometry binding assays.
Materials:
-
Mini Gastrin I (Sequence: Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2)[10][2][3][4]
-
Amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor™ 488, FITC, or a DyLight™ dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes
Procedure:
-
Peptide Dissolution: Dissolve Mini Gastrin I in a minimal amount of anhydrous DMF or DMSO.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add the dissolved Mini Gastrin I to a reaction tube.
-
Add a 10-fold molar excess of the dissolved fluorescent dye to the peptide solution.
-
Add TEA or DIEA to the reaction mixture to achieve a final concentration of ~20 mM to raise the pH and facilitate the reaction with the primary amine at the N-terminus.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Purification:
-
Purify the fluorescently labeled Mini Gastrin I from the unreacted dye and peptide using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Alternatively, use reverse-phase HPLC for higher purity.
-
-
Characterization:
-
Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at the dye's maximum absorption wavelength and at 280 nm for the peptide.
-
-
Storage: Store the purified, labeled peptide in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Preparation for Flow Cytometry
Objective: To prepare a single-cell suspension for flow cytometry analysis.
Materials:
-
CCK2R-positive (e.g., A431-CCK2R, AR42J) and CCK2R-negative (e.g., A-375) cell lines
-
Complete cell culture medium
-
PBS (calcium and magnesium-free)
-
Cell detachment solution (e.g., Trypsin-EDTA or a non-enzymatic cell dissociation solution)
-
Fetal Bovine Serum (FBS)
-
Flow Cytometry Staining Buffer (FACS Buffer): PBS with 1-2% FBS or BSA and 0.05% sodium azide
-
Centrifuge tubes (15 mL or 50 mL)
-
Hemocytometer or automated cell counter
-
40 µm cell strainer
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Cell Harvest:
-
For adherent cells, wash the cell monolayer with PBS.
-
Add cell detachment solution and incubate at 37°C until cells detach.
-
Neutralize the detachment solution with complete medium containing FBS.
-
For suspension cells, directly collect the cells from the flask.
-
-
Washing:
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in cold FACS buffer.
-
Repeat the wash step twice.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of FACS buffer.
-
Determine the cell concentration and viability using a hemocytometer with trypan blue or an automated cell counter.
-
-
Final Preparation:
-
Adjust the cell concentration to 1 x 106 cells/mL in cold FACS buffer.
-
Filter the cell suspension through a 40 µm cell strainer to remove any clumps.
-
Keep the cells on ice until staining.
-
Protocol 3: CCK2R Binding Assay with Fluorescent Mini Gastrin I
Objective: To quantify the binding of fluorescently labeled Mini Gastrin I to CCK2R on the cell surface.
Materials:
-
Prepared single-cell suspension (1 x 106 cells/mL)
-
Fluorescently labeled Mini Gastrin I
-
Unlabeled Mini Gastrin I (for competition assay)
-
FACS Buffer
-
96-well V-bottom plate or microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Aliquoting: Aliquot 100 µL of the prepared cell suspension (1 x 105 cells) into each well of a 96-well plate or into microcentrifuge tubes.
-
Staining:
-
Total Binding: Add fluorescently labeled Mini Gastrin I to the cells at a range of concentrations (e.g., 0.1 nM to 100 nM) to determine saturation binding. For a single point assay, a concentration of 10-50 nM is a reasonable starting point.
-
Non-specific Binding (Competition): To a separate set of cells, add a 100-fold molar excess of unlabeled Mini Gastrin I and incubate for 15 minutes at 4°C prior to adding the fluorescently labeled Mini Gastrin I at the same concentration as for total binding.
-
Unstained Control: Include a sample of cells with no fluorescent ligand.
-
-
Incubation: Incubate the plate/tubes for 30-60 minutes at 4°C in the dark to prevent internalization and photobleaching.
-
Washing:
-
Wash the cells twice with 200 µL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes at 4°C and decanting the supernatant.
-
-
Resuspension: Resuspend the cell pellet in 200-500 µL of cold FACS buffer for flow cytometry analysis.
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a viability dye (e.g., Propidium Iodide or 7-AAD) if necessary to exclude dead cells.
-
Record the fluorescence intensity (e.g., Mean Fluorescence Intensity - MFI) for each sample.
-
Protocol 4: Data Analysis
Objective: To analyze the flow cytometry data to determine specific binding of fluorescent Mini Gastrin I.
Procedure:
-
Gating:
-
Create a FSC vs. SSC plot to identify the cell population of interest.
-
If a viability dye is used, create a histogram or dot plot to gate on the live cell population.
-
-
Quantification:
-
Generate histograms of fluorescence intensity for the unstained control, total binding, and non-specific binding samples.
-
Determine the Mean Fluorescence Intensity (MFI) for each sample from the gated live cell population.
-
-
Calculation of Specific Binding:
-
Specific Binding MFI = Total Binding MFI - Non-specific Binding MFI.
-
-
Saturation Binding Curve (Optional):
-
If a range of fluorescent ligand concentrations was used, plot the Specific Binding MFI against the concentration of the fluorescent ligand.
-
Fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum binding (Bmax).
-
Visualizations
CCK2R Signaling Pathway
The binding of Mini Gastrin I to CCK2R initiates a cascade of intracellular signaling events. CCK2R primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[11][12][13][14][15][16][17] This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[11][13] Downstream effects include the activation of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[18][19][20]
Caption: CCK2R signaling cascade upon Mini Gastrin I binding.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps involved in the flow cytometry-based analysis of CCK2R binding with fluorescently labeled Mini Gastrin I.
Caption: Workflow for CCK2R flow cytometry binding assay.
Logical Relationship of Experimental Components
This diagram illustrates the relationship between the key components of the experiment, highlighting the interaction between the fluorescent ligand, the cell surface receptor, and the detection method.
Caption: Interaction of experimental components.
References
- 1. Quantification of membrane-bound cytokine receptors by calibrated flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minigastrin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Measuring Receptor Occupancy With Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 10. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. innoprot.com [innoprot.com]
- 18. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Mini Gastrin I in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of Mini Gastrin I.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low stability of Mini Gastrin I in serum?
Mini Gastrin I, like many therapeutic peptides, is susceptible to rapid degradation in serum primarily due to enzymatic activity. The main culprits are proteases and peptidases present in the blood that cleave the peptide bonds, leading to loss of biological activity.[1][2][3] Additionally, other chemical degradation pathways such as hydrolysis, deamidation (especially at asparagine-glycine sequences), and oxidation of certain amino acid residues (like methionine and cysteine) can contribute to its instability.[4]
Q2: What are the most effective strategies to enhance the serum stability of Mini Gastrin I?
Several strategies can be employed to improve the stability of Mini Gastrin I in serum. These can be broadly categorized into structural modifications and formulation strategies:
-
Structural Modifications:
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural amino acids, such as D-amino acids or N-methylated amino acids, at cleavage sites can sterically hinder protease recognition and improve stability.[5][6] For instance, substituting specific amino acids in the C-terminal region of Mini Gastrin I has been shown to enhance enzymatic resistance.[5]
-
Incorporation of Proline: Introducing proline into the peptide sequence can increase conformational rigidity, making the peptide less accessible to proteases.[7][8]
-
Cyclization: Creating a cyclic structure can significantly enhance stability by reducing the exposure of cleavage sites to proteases.[9]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic degradation and reduce renal clearance.[9][10]
-
Lipidation: The addition of a lipid chain can promote binding to serum albumin, thereby extending the peptide's half-life.[10]
-
-
Formulation Strategies:
-
pH and Buffer Optimization: The pH of the formulation is critical. Optimizing the pH and selecting an appropriate buffer system can minimize chemical degradation pathways like deamidation and hydrolysis.[4][11][12]
-
Use of Stabilizers: Adding excipients such as polyols (e.g., mannitol, sucrose) and amino acids can help stabilize the peptide in solution.[9]
-
Antioxidants: To prevent oxidation, antioxidants like methionine or ascorbic acid can be included in the formulation.[13][14]
-
Q3: How can I assess the serum stability of my Mini Gastrin I analog experimentally?
The standard method involves incubating the peptide in serum and monitoring its degradation over time.[15] The general workflow includes:
-
Incubating the peptide solution with human or animal serum at 37°C.
-
Taking aliquots at different time points.
-
Stopping the enzymatic reaction, typically by precipitating the serum proteins with an agent like trichloroacetic acid (TCA) or a cold organic solvent.[2][16][17]
-
Centrifuging the sample to separate the precipitated proteins.
-
Analyzing the supernatant containing the remaining intact peptide and its degradation products using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of Mini Gastrin I (very short half-life). | High activity of proteases in the serum lot. Susceptible cleavage sites in the peptide sequence. | Use a protease inhibitor cocktail in the serum (though this may not fully mimic in vivo conditions).[15] Prioritize structural modifications to the peptide to protect cleavage sites (e.g., D-amino acid substitution, N-methylation).[5][6] Consider using plasma with anticoagulants instead of serum, as the coagulation process can release proteases.[15] |
| Precipitation of the peptide during the experiment. | The peptide has poor solubility in the serum matrix or the chosen buffer. The peptide is aggregating. | Test the solubility of the peptide in the experimental buffer before adding it to the serum. Modify the peptide sequence to include more charged residues to enhance solubility.[9] Consider using solubilizing agents, but be aware of their potential interference with the assay. |
| Oxidation of the peptide during incubation or sample processing. | Presence of oxidative species in the serum or exposure to atmospheric oxygen. The peptide contains oxidation-prone residues like Methionine or Cysteine. | Handle samples under an inert atmosphere (e.g., nitrogen) if possible.[9] Add antioxidants to the formulation.[13] Replace susceptible amino acids with less oxidation-prone analogs (e.g., replace Met with Norleucine).[9] |
| Inconsistent results between experimental repeats. | Variability between different lots of serum. Inconsistent sample handling and processing (e.g., freeze-thaw cycles). Pipetting errors. | Use the same lot of serum for all comparative experiments. Aliquot serum to avoid multiple freeze-thaw cycles. Ensure precise and consistent pipetting and timing for all steps. |
| Difficulty in quantifying the peptide peak in HPLC/LC-MS due to interfering peaks from the serum matrix. | Incomplete protein precipitation. Co-elution of serum components with the peptide. | Optimize the protein precipitation method (e.g., try different organic solvents or concentrations of TCA).[17] Adjust the HPLC/LC-MS gradient and column chemistry to improve the separation of the peptide from matrix components. |
Quantitative Data Summary
The following tables summarize the stability of various Mini Gastrin I analogs in human serum as reported in the literature.
Table 1: Stability of DOTA-conjugated Mini Gastrin I Analogs in Human Serum
| Analog | % Intact Peptide after 24h Incubation in Human Serum | Reference |
| 111In-DOTA-MG11 | ~16% | [5] |
| 111In-DOTA-MGS1 | ~60% | [5] |
| 111In-DOTA-MGS2 | ~87% (13% degraded) | [5] |
| 111In-DOTA-MGS3 | ~94% (6% degraded) | [5] |
| 111In-DOTA-MGS4 | ~97% (3% degraded) | [5] |
| [111In]In-1 (Proline substituted) | ≥97% | [7][8] |
| [111In]In-2 (Proline substituted) | ≥97% | [7][8] |
| [111In]In-3 (Proline substituted) | ≥97% | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of Mini Gastrin I in human serum.
Materials:
-
Mini Gastrin I analog stock solution (e.g., 1 mM in sterile water or appropriate buffer)
-
Human serum (commercially available or ethically sourced)
-
Incubator or water bath set at 37°C
-
Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water or Acetonitrile (ACN)
-
Microcentrifuge tubes
-
RP-HPLC system with UV or MS detector
Procedure:
-
Serum Preparation: Thaw a vial of human serum at 37°C. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitates.[16] Use the clear supernatant for the assay.
-
Reaction Setup: In a microcentrifuge tube, add a pre-determined volume of serum (e.g., 180 µL). Pre-warm the serum to 37°C for 5-10 minutes.
-
Initiate Reaction: Add the Mini Gastrin I analog stock solution to the serum to achieve the desired final concentration (e.g., 10 µL of 1 mM stock to 180 µL serum for a final concentration of approximately 50 µM). Vortex briefly to mix. This is your t=0 sample.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of cold ACN or 50 µL of 10% TCA) to precipitate the serum proteins and stop enzymatic degradation.[2][16] Vortex vigorously.
-
Protein Precipitation: Incubate the quenched samples on ice for at least 10-30 minutes.[16]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial. Analyze the amount of intact peptide remaining by RP-HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. The half-life (t1/2) can be determined by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.[17]
Visualizations
Caption: Experimental workflow for assessing peptide stability in serum.
Caption: Major degradation pathways for Mini Gastrin I in serum.
References
- 1. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 13. benchchem.com [benchchem.com]
- 14. realpeptides.co [realpeptides.co]
- 15. researchgate.net [researchgate.net]
- 16. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mini Gastrin I Synthesis
Welcome to the technical support center for Mini Gastrin I synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis, purification, and handling of Mini Gastrin I.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of Mini Gastrin I, which has the sequence: Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂.[1][2][3]
Q1: Why is my overall synthesis yield for Mini Gastrin I unexpectedly low?
A1: Low yield is a common issue in solid-phase peptide synthesis (SPPS) and can be attributed to several factors, particularly for a sequence like Mini Gastrin I which contains challenging residues.
-
Incomplete Reactions: Both the Fmoc-deprotection and amino acid coupling steps must be highly efficient. Even a small drop in efficiency per step dramatically reduces the overall yield of the final full-length peptide.[4] For example, a 97% yield at each of the 26 steps (13 deprotections and 13 couplings) would result in a theoretical maximum yield of only (0.97)^26 ≈ 45%.
-
Peptide Aggregation: The sequence contains a long chain of five consecutive glutamic acid residues (EEEEE), which can promote inter-chain hydrogen bonding and aggregation on the solid support.[5] Aggregation can block reactive sites, leading to incomplete deprotection and coupling, resulting in truncated or deletion sequences.[6]
-
Steric Hindrance: Coupling certain amino acids can be difficult due to bulky side chains, slowing down the reaction.[7]
-
Loss during Handling: Significant product loss can occur during post-cleavage workup, such as precipitation, washing, and transfer steps, or during HPLC purification.
Troubleshooting Steps:
-
Monitor Coupling/Deprotection: Use a qualitative test (e.g., Ninhydrin (B49086) test) to confirm the completion of each deprotection and coupling step.[8]
-
Optimize Coupling: Double-couple challenging residues, especially the glutamic acids. Increasing the concentration of the amino acid and coupling reagents can also improve efficiency.[7]
-
Combat Aggregation:
-
Synthesize at a higher temperature (if your instrument allows).
-
Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl).[5]
-
Incorporate pseudoproline dipeptides or other backbone protection groups if aggregation is severe, though this requires redesigning the synthesis strategy.
-
Q2: My mass spectrometry results show a peak at -17 Da from the expected mass. What is this impurity?
A2: A mass loss of ~17 Da (the mass of ammonia, NH₃) is a strong indicator of pyroglutamate (pGlu) formation .[9] This occurs when the N-terminal glutamic acid (Glu) residue cyclizes to form a lactam.
-
Mechanism: This is a common side reaction for peptides with N-terminal glutamine (Gln) and, to a lesser extent, glutamic acid.[9][10] The cyclization can happen spontaneously, especially under acidic conditions during final cleavage or during prolonged storage in solution.[11][12]
-
Prevention during Synthesis: While less common with N-terminal Glu during Fmoc-SPPS compared to Gln, minimizing exposure to basic or acidic conditions and high temperatures can help.[9] Using robust side-chain protecting groups is standard practice.[9]
-
Post-Synthesis: Perform cleavage at low temperatures and avoid long exposure times to the acidic cleavage cocktail.[9] Purify the peptide promptly after cleavage and lyophilization.
Q3: My HPLC chromatogram shows multiple peaks close to the main product peak, and MS shows +16 Da and +74 Da adducts. What are these?
A3: These adducts are characteristic of side reactions involving the methionine (Met) and tryptophan (Trp) residues in your peptide sequence. These residues are highly susceptible to modification during the final acidolytic cleavage step (e.g., with trifluoroacetic acid, TFA).[13][14]
-
Oxidation (+16 Da): The thioether side chain of methionine is easily oxidized to methionine sulfoxide (B87167) (Met(O)).[5][13] This adds 16 Da to the peptide's mass.
-
t-Butylation (+56 Da) / S-Alkylation: During cleavage, protecting groups like tert-butyl (tBu) are removed, forming reactive tert-butyl cations. These cations can alkylate the nucleophilic side chains of Trp and Met.[14] The addition of a tert-butyl group to Trp or the formation of an S-tert-butylated sulfonium (B1226848) salt on Met can occur.[13]
Troubleshooting and Prevention:
-
Use a Scavenger Cocktail for Cleavage: Never use pure TFA for cleavage. A standard cleavage cocktail for peptides containing Met and Trp should include scavengers to quench reactive cations. A common mixture is TFA/TIPS/H₂O/EDT (92.5:2.5:2.5:2.5) , where:
-
Reduce Oxidized Peptide: If oxidation has already occurred, the resulting methionine sulfoxide can sometimes be reduced back to methionine post-purification, although prevention is a far better strategy.[5]
Q4: My peptide is difficult to dissolve after lyophilization and seems to be aggregating. How can I handle this?
A4: Aggregation is a significant challenge, especially for sequences with hydrophobic residues or long stretches of charged residues like the poly-glutamic acid tract in Mini Gastrin I.[5][6]
-
Solubility Issues: The lyophilized powder may be difficult to solubilize due to strong intermolecular hydrogen bonds. The formation of pGlu at the N-terminus can also increase hydrophobicity and worsen solubility.[15]
-
Prevention and Handling:
-
Incorporate Solubilizing Agents: Consider adding agents like detergents or chaotropic salts to disrupt aggregation, though this may interfere with downstream applications.[6]
-
Use Microwave-Assisted Synthesis: Microwave energy can help reduce aggregation during the synthesis process itself.[6]
-
Solubilization Protocol: To dissolve the lyophilized peptide, start with a small amount of a solvent in which it is likely to be soluble, such as acetonitrile (B52724) or DMSO, to "wet" the peptide. Then, slowly add your aqueous buffer (e.g., ammonium (B1175870) bicarbonate or a buffer containing a denaturant like guanidinium (B1211019) chloride if compatible with your experiment). Sonication can also help break up aggregates.
-
Quantitative Data Summary
The efficiency of each coupling and deprotection step is critical for achieving a reasonable overall yield. The following table illustrates the theoretical maximum yield of Mini Gastrin I (a 13-amino acid peptide involving 26 reaction steps) based on the efficiency of each step.
| Per-Step Efficiency | Theoretical Max. Yield (0.xx²⁶) | Outcome |
| 99.5% | 87.8% | Excellent Synthesis |
| 99.0% | 77.0% | Good Synthesis |
| 98.0% | 59.6% | Moderate/Acceptable Synthesis |
| 97.0% | 45.3% | Poor Synthesis, significant impurities |
| 95.0% | 26.0% | Failed Synthesis |
| This table is adapted from the principle that overall yield is the product of the yield of each individual step.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Mini Gastrin I
This protocol describes a standard automated Fmoc/tBu SPPS procedure.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.[16]
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first coupling.
-
-
Synthesis Cycle (for each amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat once.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene by-product.
-
Amino Acid Coupling:
-
Prepare the coupling solution: 4-5 equivalents of Fmoc-amino acid, 4-5 equivalents of an activator (e.g., HBTU/HATU), and 8-10 equivalents of a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 45-60 minutes.
-
Recommendation: For the five consecutive glutamic acid residues, perform a double coupling to ensure maximum efficiency and prevent deletion mutations.[7]
-
-
Washing: Wash the resin with DMF (3-5 times) and then with Dichloromethane (DCM) (2-3 times) to prepare for the next cycle.
-
Monitoring (Optional): Perform a ninhydrin test after deprotection and coupling to monitor reaction completion.[8]
-
-
Final Deprotection: After coupling the final amino acid (Leucine), perform a final Fmoc deprotection as described above.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail suitable for Trp and Met-containing peptides: 92.5% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIPS), and 2.5% 1,2-Ethanedithiol (EDT) .[5][13] Use a volume of ~10 mL per gram of resin.
-
Add the cocktail to the resin and let it react for 2-3 hours at room temperature with gentle shaking.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50-fold excess of ice-cold diethyl ether.[17]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Purification of Mini Gastrin I
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Buffer B (see below) or a suitable organic solvent (e.g., Acetonitrile/Water with 0.1% TFA) and then dilute with Buffer A.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC System and Column:
-
Use a preparative Reverse-Phase HPLC system with a C18 column.[18]
-
-
Mobile Phases:
-
Buffer A: 0.1% TFA in H₂O.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Run a linear gradient to separate the target peptide from impurities. A typical gradient might be 5-65% Buffer B over 60 minutes.[19] The exact gradient will need to be optimized based on analytical runs.
-
Monitor the elution at 220 nm and 280 nm (for the Trp and Tyr residues).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC and confirm the identity and mass using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
-
Lyophilization:
-
Pool the pure fractions, freeze them, and lyophilize to obtain the final purified peptide as a white, fluffy powder. Store at -20°C or below.[1]
-
Visual Guides
Experimental and Troubleshooting Workflows
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for common impurities in peptide synthesis.
Signaling Pathway
Mini Gastrin I is an agonist for the Cholecystokinin-2 Receptor (CCK2R), which is a G-protein coupled receptor (GPCR).[1] Its activation primarily triggers the Gαq signaling cascade.[20][21][22]
Caption: Simplified Gαq signaling pathway activated by Mini Gastrin I binding to the CCK2 receptor.
References
- 1. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Minigastrin - Wikipedia [en.wikipedia.org]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. peptide.com [peptide.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biotage.com [biotage.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Mini Gastrin I Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mini Gastrin I dosage for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Mini Gastrin I and what is its primary mechanism of action?
Mini Gastrin I is a shorter, biologically active fragment of the hormone gastrin, consisting of amino acids 5-17 of the parent peptide. Its primary mechanism of action is the potent and selective agonism of the Cholecystokinin-2 Receptor (CCK2R), also known as the gastrin receptor. This receptor is a G protein-coupled receptor (GPCR) found in the central nervous system and various peripheral tissues, most notably the stomach's parietal cells. Activation of CCK2R by Mini Gastrin I initiates a signaling cascade that leads to physiological responses, including the stimulation of gastric acid secretion.
Q2: What is a recommended starting dose for Mini Gastrin I in in vivo studies for physiological effects?
For researchers investigating the physiological effects of Mini Gastrin I, such as the stimulation of gastric acid secretion, a starting point can be extrapolated from studies using pentagastrin (B549294), a synthetic analog. The optimal dose for pentagastrin to elicit a maximal acid output is approximately 6 micrograms per kilogram of body weight (µg/kg) when administered subcutaneously.[1][2] While a direct molar equivalent dose for Mini Gastrin I is not extensively documented for this specific application, a similar microgram per kilogram range, adjusted for molecular weight differences, would be a logical starting point for dose-response studies.
Q3: What are the potential off-target effects or toxicities associated with Mini Gastrin I administration?
The primary "on-target" physiological effect of Mini Gastrin I is the stimulation of gastric acid secretion. At higher doses, this could potentially lead to hypergastrinemia-related effects. A significant consideration, particularly with modified or radiolabeled minigastrin analogs, is renal uptake.[3][4] Some studies have reported high accumulation of minigastrin analogs in the kidneys, which can be a dose-limiting factor in therapeutic applications.[3] For non-radiolabeled Mini Gastrin I used in physiological studies, it is crucial to monitor for any signs of renal distress, especially in long-term or high-dose experiments.
Troubleshooting Guide
Q1: I am not observing the expected physiological response after administering Mini Gastrin I. What could be the issue?
Several factors could contribute to a lack of response:
-
Peptide Stability: Mini Gastrin I, like many peptides, is susceptible to enzymatic degradation in vivo.[5][6][7] Analogs of minigastrin have shown rapid degradation in blood and other tissues.[5][6][7] Ensure the peptide is handled correctly prior to and during administration to minimize degradation.
-
Dosage: The administered dose may be insufficient to elicit the desired response. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoint.
-
Route of Administration: The bioavailability and pharmacokinetics of Mini Gastrin I can be influenced by the route of administration. Intravenous or subcutaneous injections are common. Ensure the chosen route is appropriate for the intended physiological study.
-
Peptide Quality: Verify the purity and integrity of your Mini Gastrin I stock. Aggregation or degradation of the lyophilized powder can impact its biological activity.
Q2: How can I minimize the degradation of Mini Gastrin I during my experiments?
To ensure the stability and efficacy of Mini Gastrin I:
-
Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[8]
-
Reconstitution: Reconstitute the peptide in a sterile, physiological buffer immediately before use. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1][8]
-
pH of Solution: Maintain the pH of the peptide solution within a physiological range (pH 6-8) to minimize chemical degradation such as deamidation or oxidation.[1]
-
Protease Inhibitors: While not always feasible for in vivo studies due to potential confounding effects, the inclusion of protease inhibitors in in vitro handling steps can help assess the inherent stability of the peptide.
Q3: My Mini Gastrin I solution appears cloudy or has visible particulates. What should I do?
Cloudiness or the presence of particulates is an indication of peptide aggregation or poor solubility.[9] Do not inject a solution with visible particulates. To address this:
-
Solubility: Ensure you are using an appropriate solvent. While physiological buffers are preferred, initial solubilization in a small amount of a solvent like DMSO followed by dilution in the desired buffer may be necessary for some formulations. However, be mindful of the final DMSO concentration for in vivo use.
-
Concentration: High concentrations of peptides can be more prone to aggregation.[9] Try preparing a more dilute solution.
-
Sonication: Gentle sonication can sometimes help to dissolve small aggregates, but this should be done with caution to avoid damaging the peptide.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on minigastrin and its analogs.
Table 1: In Vivo Dosage of Pentagastrin for Gastric Acid Secretion
| Animal Model | Dosage Range | Optimal Dose for Maximal Acid Output | Route of Administration | Reference |
| Humans | 4 - 10 µg/kg | 6 µg/kg | Subcutaneous | [1][2] |
| Rats (conscious) | 6 µg/kg/h (infusion) | - | Intravenous | [10] |
| Rats (anesthetized) | 0.5 µg/kg/h (infusion) | - | Intravenous | [10] |
| Dogs | Not specified | - | Not specified | [11] |
Table 2: In Vivo Stability of Radiolabeled Minigastrin Analogs in BALB/c Mice
| Analog | Time Point | % Intact in Blood | Reference |
| [¹¹¹In]In-DOTA-MGS4 | 10 min | >75% | [12] |
| [¹¹¹In]In-DOTA-MGS1 | 10 min | 0% | [12] |
| [¹⁷⁷Lu]Lu-DOTA-MGS5 | 1 h | 70% | [13] |
| [¹⁷⁷Lu]Lu-Pro-analogs | 1 h | 57-79% | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of Mini Gastrin I for In Vivo Studies
This protocol provides a general guideline for the preparation and administration of non-radiolabeled Mini Gastrin I for inducing physiological responses, such as gastric acid secretion, in a mouse model.
Materials:
-
Lyophilized Mini Gastrin I
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile syringes and needles for administration
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized Mini Gastrin I to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile water to create a concentrated stock solution (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
For long-term storage, it is recommended to aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Injection Solution:
-
On the day of the experiment, thaw an aliquot of the Mini Gastrin I stock solution on ice.
-
Dilute the stock solution to the desired final concentration using sterile PBS (pH 7.4). The final concentration will depend on the target dose and the injection volume. For example, to achieve a dose of 6 µg/kg in a 25g mouse with an injection volume of 100 µL, the final concentration would be 1.5 µg/mL.
-
Ensure the final solution is clear and free of particulates.
-
-
Administration:
-
The recommended route of administration for studying gastric acid secretion is subcutaneous (s.c.) or intravenous (i.v.) injection.
-
For subcutaneous injection, administer the prepared Mini Gastrin I solution into the loose skin over the back or flank of the animal.
-
For intravenous injection, administer the solution via the tail vein.
-
The volume of injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Important Considerations:
-
Always perform a pilot dose-response study to determine the optimal dose of Mini Gastrin I for your specific animal model and experimental endpoint.
-
The stability of Mini Gastrin I in solution at room temperature is limited. Prepare the injection solution fresh on the day of use and keep it on ice until administration.
-
The use of physiological buffers like PBS is crucial for maintaining the stability and solubility of the peptide.[14][15]
Visualizations
CCK2R Signaling Pathway
The following diagram illustrates the primary signaling pathways activated upon the binding of Mini Gastrin I to the Cholecystokinin-2 Receptor (CCK2R).
Caption: CCK2R signaling cascade initiated by Mini Gastrin I.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of Mini Gastrin I.
Caption: General workflow for a Mini Gastrin I in vivo experiment.
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of the pentagastrin dog model to explore the food effects on formulations in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Reducing non-specific binding of Mini Gastrin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of Mini Gastrin I in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mini Gastrin I and why is reducing its non-specific binding important?
Mini Gastrin I is a synthetic peptide derived from human gastrin, consisting of amino acids 5-17 of the parent peptide.[1][2][3] It is a ligand for the cholecystokinin-2 (CCK2) receptor and is of clinical interest for targeting tumors that overexpress this receptor.[1] Non-specific binding (NSB) occurs when Mini Gastrin I binds to unintended proteins or surfaces, leading to high background signals, reduced assay sensitivity, and inaccurate quantification.[4] Minimizing NSB is crucial for obtaining reliable and reproducible data in various applications, including immunoassays and receptor binding studies.
Q2: What are the common causes of high non-specific binding with Mini Gastrin I?
High non-specific binding of peptides like Mini Gastrin I can stem from several factors:
-
Inadequate Blocking: Failure to effectively block all unoccupied sites on a microplate or membrane can lead to non-specific adsorption of the peptide.[4][5]
-
Suboptimal Washing: Insufficient or ineffective washing steps may not remove all unbound or weakly bound peptide.[5][6][7]
-
Inappropriate Buffer Composition: The pH, ionic strength, and presence or absence of detergents in the assay buffer can significantly influence non-specific interactions.[1][8]
-
Hydrophobic and Electrostatic Interactions: Peptides can non-specifically bind to surfaces through hydrophobic or electrostatic forces.[8][9]
-
Sample Matrix Effects: Components in complex biological samples, such as serum proteins, can interfere with the specific binding of Mini Gastrin I.
Troubleshooting Guides
Issue 1: High Background Signal in a Mini Gastrin I ELISA
High background in an ELISA can obscure the specific signal and lead to inaccurate results.[5] The following steps provide a systematic approach to troubleshooting this issue.
Systematic Troubleshooting Workflow for High Background
Caption: A stepwise approach to troubleshooting high background signals.
Step-by-Step Guide:
-
Optimize Washing Protocol: Insufficient washing is a common cause of high background.[5][7]
-
Increase Wash Cycles: If you are currently performing 3 washes, increase to 4 or 5.
-
Increase Wash Volume: Ensure the volume is sufficient to completely fill the wells (e.g., 300-400 µL per well).[6]
-
Introduce a Soaking Step: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash.[5]
-
Ensure Complete Aspiration: After the final wash, tap the inverted plate on a clean paper towel to remove any residual buffer.
-
-
Evaluate and Optimize Blocking Buffer: The choice of blocking agent is critical for minimizing NSB.[4]
-
Increase Blocking Agent Concentration: If using Bovine Serum Albumin (BSA), try increasing the concentration from 1% to 2-3%.[5]
-
Try Different Blocking Agents: Not all blocking agents are universally effective.[10] Consider testing alternatives to BSA, such as casein or commercially available protein-free blockers.[11]
-
Increase Blocking Time and Temperature: Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) and ensure gentle agitation.[4]
-
-
Adjust Assay Buffer Composition:
-
Add a Non-ionic Detergent: Including a low concentration (0.05% - 0.1%) of a non-ionic detergent like Tween-20 in your assay and wash buffers can help disrupt hydrophobic interactions.[1][9][12]
-
Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the assay buffer can reduce non-specific electrostatic interactions.[8]
-
-
Modify Incubation Conditions:
-
Reduce Incubation Temperature: Lowering the incubation temperature (e.g., to 4°C or room temperature) can decrease hydrophobic interactions, which are a common cause of NSB.[1]
-
Optimize Incubation Time: Determine the optimal incubation time where specific binding reaches a plateau, as longer times may increase non-specific binding.[1]
-
Issue 2: Poor Signal-to-Noise Ratio in a Receptor Binding Assay
A low signal-to-noise ratio can make it difficult to distinguish specific binding of Mini Gastrin I to the CCK2 receptor from background noise.
Logical Flow for Improving Signal-to-Noise Ratio
Caption: Workflow for enhancing the signal-to-noise ratio.
Step-by-Step Guide:
-
Confirm Specificity with a Non-Specific Binding Control: Always include a control where you co-incubate the labeled Mini Gastrin I with a large excess (e.g., 1 µM) of unlabeled Mini Gastrin or pentagastrin.[13] This will allow you to determine the level of true non-specific binding.
-
Optimize Blocking Agent:
-
For cell-based assays, pre-incubating the cells with a protein-based blocker like BSA can be effective.
-
In membrane-based assays, ensure the blocking buffer is compatible with your membrane preparation and does not interfere with receptor integrity.
-
-
Introduce Buffer Additives:
-
BSA: Adding 0.1% to 1% BSA to the binding buffer can help reduce the binding of Mini Gastrin I to tube walls and other surfaces.[1][8]
-
Detergents: Use non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (0.05% - 0.1%) to minimize hydrophobic interactions.[1] Be cautious, as higher concentrations can disrupt cell membranes.
-
-
Assess Receptor Preparation Quality:
-
For cell-based assays, ensure cell viability and appropriate receptor expression levels.
-
For membrane preparations, high-quality preparations with minimal contamination from other cellular components are crucial to reduce non-specific binding sites.[1]
-
Data Presentation
The following tables summarize key parameters to consider when optimizing your assay to reduce non-specific binding of Mini Gastrin I.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective.[5][8] | Can have lot-to-lot variability. |
| Non-fat Dry Milk | 2-5% (w/v) | Inexpensive and effective for many applications. | May contain endogenous biotin (B1667282) and glycoproteins that can interfere with certain assays. Not recommended for biotin-avidin systems.[11] |
| Casein | 1-3% (w/v) | Can provide lower backgrounds than BSA or milk.[11][14] Recommended for biotin-avidin systems.[11] | Can sometimes mask certain epitopes. |
| Normal Serum | 5-10% (v/v) | Can be very effective at reducing background. | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Commercial/Proprietary Blockers | Varies | Often optimized for high performance and consistency.[10] Can be protein-free. | Generally more expensive. |
Table 2: Troubleshooting Summary for High Non-Specific Binding
| Parameter | Potential Cause of High NSB | Recommended Action |
| Washing | Insufficient removal of unbound peptide. | Increase number of washes (4-5 cycles), increase wash volume (300-400 µL/well), add a 30-60 second soak step.[5][6][7] |
| Blocking | Incomplete saturation of non-specific sites. | Increase blocker concentration, extend blocking time (e.g., 2 hours at RT or overnight at 4°C), test alternative blocking agents (e.g., casein).[5][11] |
| Assay Buffer | Hydrophobic or electrostatic interactions. | Add a non-ionic detergent (e.g., 0.05% Tween-20), increase salt concentration.[1][8] |
| Incubation | Sub-optimal time and temperature. | Reduce incubation temperature (e.g., 4°C or RT), perform a time-course experiment to find optimal duration.[1] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for a Mini Gastrin I ELISA
This protocol outlines a method for comparing different blocking agents to identify the one that provides the lowest background and highest signal-to-noise ratio for your specific assay.
Materials:
-
96-well high-binding ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody (if applicable) or CCK2 receptor protein
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffers to be tested (e.g., 1%, 3%, 5% BSA in PBS; 5% non-fat dry milk in PBS; 1% casein in TBS; commercial blocking buffer)
-
Biotinylated Mini Gastrin I
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with your capture antibody or CCK2 receptor protein according to your standard protocol. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of wash buffer.
-
Blocking:
-
Divide the plate into sections, with each section dedicated to a different blocking buffer.
-
Add 200 µL/well of the respective blocking buffers.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate 3 times with 300 µL/well of wash buffer.
-
Peptide Incubation:
-
Prepare dilutions of biotinylated Mini Gastrin I in your standard assay buffer.
-
Include a "zero peptide" control (blank) for each blocking condition to measure the background.
-
Add 100 µL/well of the peptide dilutions and blanks.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 5 times with 300 µL/well of wash buffer.
-
Detection:
-
Add 100 µL/well of Streptavidin-HRP diluted in the corresponding blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate 5 times with 300 µL/well of wash buffer.
-
Development and Measurement:
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops.
-
Add 100 µL/well of stop solution.
-
Read the absorbance at 450 nm.
-
-
Analysis: For each blocking condition, calculate the signal-to-noise ratio by dividing the signal of a standard concentration of Mini Gastrin I by the signal of the blank. Select the blocking buffer that provides the highest signal-to-noise ratio.
Protocol 2: Optimizing Wash Steps to Reduce Background
This protocol is designed to systematically evaluate the effect of wash cycles and the inclusion of a soaking step.
Materials:
-
A fully prepared ELISA plate ready for the wash steps (after a binding step that is known to produce high background).
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Setup: Divide a 96-well plate into four sections to test different washing parameters.
-
Section A (Control): Your standard washing protocol (e.g., 3 washes).
-
Section B (Increased Washes): Increase the number of washes to 5.
-
Section C (Soaking Step): Include a 1-minute soaking step with each of the 3 washes.
-
Section D (Increased Washes and Soaking): Perform 5 washes, each with a 1-minute soaking step.
-
-
Washing:
-
Perform the washing protocols as defined for each section. Ensure a consistent wash volume (e.g., 300 µL/well) across all sections.
-
-
Proceed with Assay: Continue with the remaining steps of your ELISA protocol (e.g., addition of detection antibody, substrate).
-
Analysis: Compare the background signal (from negative control wells) across the four sections. The condition that yields the lowest background without significantly compromising the positive signal is the optimal washing protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. arp1.com [arp1.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting Mini Gastrin I radiolabeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling efficiency of Mini Gastrin I analogues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low radiochemical purity (RCP) in Mini Gastrin I labeling?
Low radiochemical purity (RCP), often referred to as low labeling efficiency, is a frequent issue. The proportion of the total radioactivity present in the desired chemical form defines the RCP.[1] Several factors can contribute to suboptimal RCP, including:
-
Incorrect pH: The pH of the reaction mixture is critical for efficient chelation of the radiometal by the DOTA or other chelator conjugated to the peptide. The optimal pH is typically around 5.[2]
-
Suboptimal Temperature and Incubation Time: Most labeling reactions with trivalent radiometals like ¹¹¹In and ¹⁷⁷Lu require heating (e.g., 95°C) for a specific duration (e.g., 15-25 minutes) to proceed to completion.[2][3][4]
-
Presence of Metal Contaminants: Trace metal impurities in reagents or glassware can compete with the radionuclide for the chelator, thereby reducing labeling efficiency.
-
Peptide Quality and Concentration: The purity and integrity of the Mini Gastrin I peptide conjugate are essential. Degradation of the peptide or inaccurate concentration can lead to poor labeling.
-
Oxidation of the Peptide: Mini Gastrin I analogues often contain methionine, which is susceptible to oxidation. Oxidized peptides may not label efficiently. The addition of stabilizers like ascorbic acid and L-methionine to the kit formulation can help prevent this.[4]
-
Radionuclide Quality: The quality of the radionuclide solution, including its specific activity and the presence of metallic impurities, can impact the labeling reaction. For Technetium-99m, impurities such as free pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) and reduced hydrolyzed Tc-99m (RH-⁹⁹ᵐTc) are common issues.[1][5]
Q2: I'm observing an unexpected peak in my radio-HPLC chromatogram. What could it be?
Unexpected peaks typically represent radiochemical impurities. The two most common impurities in ⁹⁹ᵐTc labeling are free pertechnetate and reduced hydrolyzed ⁹⁹ᵐTc.[1] For peptides containing methionine, an oxidized variant of the radiolabeled peptide is also a common impurity.[6] It is also possible to see other hydrophilic or lipophilic impurities depending on the reaction conditions and peptide stability.[7] To identify the impurity, a systematic approach is necessary, often involving comparison with standards or using different analytical methods.
Q3: How can I improve the stability of the radiolabeled Mini Gastrin I?
The stability of the final product is crucial for its in vivo performance. Instability can manifest as degradation of the peptide or dissociation of the radiometal from the chelator. Strategies to improve stability include:
-
Peptide Sequence Modification: Introducing modifications such as proline substitutions or using non-natural amino acids can increase the peptide's rigidity and resistance to enzymatic degradation.[2][3]
-
Use of Stabilizers: Adding antioxidants and radical scavengers like ascorbic acid, gentisic acid, or L-methionine to the formulation can prevent radiolysis and oxidation, particularly at high radioactivities.[4]
-
Proper Storage: Storing the radiolabeled product at the recommended temperature (e.g., 2-8°C) is essential to minimize degradation.[8]
-
Purification: A post-labeling purification step, such as solid-phase extraction (SPE), can remove impurities and improve the in vivo stability profile of the radiolabeled peptide.[2][9]
Q4: What is the acceptable radiochemical purity (RCP) for a Mini Gastrin I preparation?
The minimum acceptable RCP is specified for each radiopharmaceutical to ensure image quality and minimize unnecessary radiation dose to the patient.[1] For most research and preclinical applications, an RCP of ≥95% is desirable.[2][3] However, for some specific applications or radionuclides, slightly lower purities (≥90%) may be acceptable.[6][9] It is crucial to adhere to the limits set by regulatory bodies like the European Pharmacopoeia for clinical applications.[8]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended actions to troubleshoot poor Mini Gastrin I radiolabeling efficiency.
| Symptom | Potential Cause | Recommended Action |
| Low Radiochemical Purity (<90%) | Incorrect pH of the reaction buffer. | Verify the pH of the buffer (typically pH 5) before adding the radionuclide.[2] |
| Suboptimal Temperature/Time for incubation. | Ensure the reaction is heated to the specified temperature (e.g., 80-95°C) for the correct duration (15-25 min).[2][4] | |
| Metal Contamination in reagents or vials. | Use metal-free water and acid-washed, high-purity vials. | |
| Low Peptide Concentration or Purity. | Verify peptide concentration and purity via UV-spectrophotometry and mass spectrometry. | |
| Oxidation of Peptide (especially methionine residues). | Add stabilizers like ascorbic acid or L-methionine to the kit formulation.[4] | |
| Multiple Impurity Peaks on HPLC/TLC | Radiolysis due to high radioactivity concentration. | Dilute the reaction mixture or add radical scavengers like gentisic acid or ethanol. |
| Poor Quality of Radionuclide Eluate. | Use a fresh eluate from the generator. High levels of ⁹⁹Tc can compete with ⁹⁹ᵐTc.[10] | |
| Hydrolysis of the Chelator-Peptide Conjugate. | Ensure the peptide conjugate has been stored correctly (e.g., lyophilized at -20°C).[9] | |
| Product Instability Post-Labeling | Enzymatic Degradation. | Consider peptide sequence modifications to enhance stability for future experiments.[2][11] |
| Dissociation of Radiometal. | Evaluate the stability in the presence of competing chelators (e.g., DTPA challenge). Ensure a robust chelator like DOTA is used. | |
| Improper Storage Conditions. | Store the final radiolabeled product at 2-8°C and use within the recommended time frame.[8] |
Key Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Mini Gastrin I with Lutetium-177
This protocol is a general guideline for labeling DOTA-conjugated Mini Gastrin I analogues with ¹⁷⁷Lu.
-
Preparation: In a sterile, pyrogen-free vial, dissolve 10-20 µg of the DOTA-peptide conjugate in high-purity water or buffer.
-
Buffering: Add a 1.2-fold volume of a 0.4 M sodium acetate/0.24 M gentisic acid solution, adjusted to pH 5.[2]
-
Radionuclide Addition: Add the required activity of [¹⁷⁷Lu]LuCl₃ solution (e.g., 100–350 MBq) to the peptide solution.[2] The total reaction volume should be kept low (<0.3 mL).
-
Incubation: Securely cap the vial and heat the reaction mixture at 95°C for 20 minutes in a shielded dry bath.[2]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity using radio-HPLC or radio-TLC.
-
(Optional) Purification: For in vivo studies, purify the radiolabeled peptide using a C18 solid-phase extraction (SPE) cartridge to remove unlabeled peptide and hydrophilic impurities.[2][9]
Protocol 2: Quality Control by Radio-HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the radiochemical purity of labeled peptides.
-
System Setup: Use a reverse-phase C18 column connected to a UV detector and a radioactivity detector.
-
Mobile Phase: A typical gradient system involves:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: Run a linear gradient from ~95% Solvent A / 5% Solvent B to ~20% Solvent A / 80% Solvent B over 20-30 minutes.
-
Analysis: Inject a small aliquot (10-20 µL) of the reaction mixture. The radiolabeled peptide will have a specific retention time. Unbound radionuclide and other impurities will elute at different times.
-
Calculation: Calculate the RCP by integrating the area of the desired product peak and dividing it by the total integrated area of all radioactive peaks in the chromatogram.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common radiolabeling issues.
Caption: A flowchart for troubleshooting Mini Gastrin I radiolabeling.
Simplified Chelation Reaction
This diagram illustrates the fundamental process of a radiometal being chelated by a DOTA-conjugated peptide.
Caption: The chelation of a radiometal by DOTA-Mini Gastrin I.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 99Tcm-MAG3: problems with radiochemical purity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Mini Gastrin I Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the Mini Gastrin I peptide.
Frequently Asked Questions (FAQs)
Q1: What is Mini Gastrin I and why is its solubility a concern?
A1: Mini Gastrin I is a synthetic peptide fragment of human gastrin I, consisting of amino acids 5-17.[1] It is a ligand for the cholecystokinin-2 (CCK2) receptor and is of significant interest for targeting tumors that overexpress this receptor.[1] Like many peptides, particularly those with hydrophobic residues, Mini Gastrin I can be challenging to dissolve in aqueous solutions, which can impact experimental reproducibility and the peptide's biological activity.
Q2: What are the primary factors influencing the solubility of Mini Gastrin I?
A2: The solubility of Mini Gastrin I is influenced by several factors inherent to its amino acid sequence:
-
Hydrophobicity: The presence of hydrophobic amino acids can make it difficult to dissolve in aqueous buffers.
-
Net Charge: The overall charge of the peptide, which is dependent on the pH of the solution, plays a crucial role. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.
-
Secondary Structure: The tendency of the peptide to form secondary structures and aggregate can reduce its solubility.
Q3: What are the initial recommended solvents for dissolving Mini Gastrin I?
A3: Based on the amino acid sequence of Mini Gastrin I (Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2), it has a net negative charge at neutral pH due to the multiple glutamic acid and aspartic acid residues. Therefore, it is considered an acidic peptide. The recommended initial approach is to dissolve it in a small amount of sterile distilled water or a basic buffer solution. If solubility remains an issue, organic solvents like DMSO can be used as a primary solvent before further dilution.
Q4: How can I prevent aggregation of Mini Gastrin I during storage and handling?
A4: To prevent aggregation, it is recommended to:
-
Store as a lyophilized powder: Store the peptide at -20°C or -80°C in its lyophilized form until use.[2]
-
Prepare fresh solutions: It is best to prepare solutions fresh for each experiment.
-
Avoid repeated freeze-thaw cycles: If you need to store the peptide in solution, aliquot it into single-use volumes to minimize freeze-thaw cycles.
-
Use appropriate solvents: Dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer can help prevent aggregation of hydrophobic peptides.[3]
-
Consider chaotropic agents: For peptides prone to aggregation, adding agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to the initial solubilization step can be effective.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or aqueous buffer. | The peptide may be at or near its isoelectric point (pI), or it may be highly hydrophobic. | 1. Adjust pH: Since Mini Gastrin I is acidic, try dissolving it in a slightly basic buffer (e.g., PBS at pH 7.4 or a buffer containing a small amount of ammonium (B1175870) bicarbonate). 2. Use an organic solvent: Dissolve the peptide in a minimal amount of DMSO (e.g., 10-50 µL) and then slowly add the aqueous buffer to the desired concentration while vortexing.[3] 3. Sonication: Briefly sonicate the solution to aid dissolution.[4] |
| Solution is cloudy or contains visible particulates after dissolving. | This indicates incomplete dissolution or aggregation. | 1. Centrifuge: Spin down the solution and use the supernatant. Note that this will reduce the actual concentration of the dissolved peptide. 2. Filter: Pass the solution through a 0.22 µm filter to remove aggregates. This is particularly important for cell-based assays. 3. Re-dissolve: If possible, lyophilize the peptide again and try a different solubilization method, such as using a stronger organic solvent initially or adding a chaotropic agent. |
| Loss of peptide activity in experiments. | The peptide may have degraded or aggregated. | 1. Check storage conditions: Ensure the peptide was stored correctly as a lyophilized powder at low temperatures. 2. Prepare fresh solutions: Always use freshly prepared solutions for biological assays. 3. Assess aggregation: Use techniques like Dynamic Light Scattering (DLS) or a Thioflavin T assay to check for the presence of aggregates (see Experimental Protocols section). |
| Inconsistent results between experiments. | This could be due to variations in peptide concentration from incomplete solubilization or aggregation. | 1. Standardize solubilization protocol: Use a consistent and validated method for dissolving the peptide for all experiments. 2. Quantify peptide concentration after dissolution: Use a method like a BCA assay or UV spectroscopy to determine the actual concentration of the dissolved peptide before use. |
Quantitative Data Summary
While specific quantitative solubility data for Mini Gastrin I in various buffers at different pH values is not extensively published, the following table summarizes recommended solvent systems based on its properties and general peptide solubility guidelines.
| Solvent System | Concentration | Observations & Recommendations |
| Water / PBS (pH 7.4) | Variable | Recommended as the first attempt for acidic peptides. Solubility may be limited. |
| 10% DMSO in Saline | ≥ 1.25 mg/mL | A common starting point for in vivo studies.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | A multi-component system that can improve the solubility of challenging peptides.[5] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 1.25 mg/mL | Cyclodextrins can enhance the solubility of hydrophobic compounds.[5] |
| Aqueous Ammonia (dilute) or Ammonium Bicarbonate | Not specified | Can be added dropwise to an aqueous suspension to increase the pH and improve solubility of acidic peptides.[6] |
| 6 M Guanidine Hydrochloride or 8 M Urea | Not specified | Strong denaturants that can be used to dissolve aggregated peptides.[3] |
Experimental Protocols
Protocol 1: Solubility Testing of Mini Gastrin I
Objective: To determine the optimal solvent for Mini Gastrin I.
Materials:
-
Lyophilized Mini Gastrin I peptide
-
Sterile distilled water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.1% (v/v) Ammonium hydroxide (B78521) in water
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Aliquot a small, known amount of lyophilized Mini Gastrin I (e.g., 1 mg) into several microcentrifuge tubes.
-
Test 1 (Water): To the first tube, add a small volume of sterile distilled water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly for 1-2 minutes. Visually inspect for complete dissolution.
-
Test 2 (Aqueous Buffer): If not soluble in water, add PBS (pH 7.4) to the second tube to the desired final concentration. Vortex and observe.
-
Test 3 (Basic Solution): If the peptide is not soluble in water or neutral buffer, add a small volume of 0.1% ammonium hydroxide to the third tube and vortex. Once dissolved, the pH can be carefully adjusted if necessary for the specific application.
-
Test 4 (Organic Solvent): To the fourth tube, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide is fully dissolved. Then, slowly add the desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration.
-
Observe the solutions for any signs of precipitation or cloudiness. A successfully dissolved peptide will result in a clear solution.
-
Centrifuge any cloudy solutions to pellet undissolved material. The supernatant can be used, but the concentration will be lower than intended.
Protocol 2: Assessment of Mini Gastrin I Aggregation using Dynamic Light Scattering (DLS)
Objective: To detect the presence and size distribution of aggregates in a Mini Gastrin I solution.
Materials:
-
Solution of Mini Gastrin I
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
Methodology:
-
Prepare the Mini Gastrin I solution using the determined optimal solubilization protocol.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large particulates.
-
Place the cuvette into the DLS instrument.
-
Set the instrument parameters according to the manufacturer's instructions, including temperature and solvent viscosity.
-
Perform the DLS measurement to obtain the size distribution of particles in the solution.
-
Data Analysis: A monomodal peak at the expected hydrodynamic radius of the monomeric peptide indicates a non-aggregated sample. The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of oligomers and larger aggregates.[7]
Protocol 3: Stability Assessment of Mini Gastrin I in Biological Fluids
Objective: To evaluate the stability of Mini Gastrin I in a biologically relevant medium such as serum.
Materials:
-
Solution of Mini Gastrin I
-
Human or animal serum
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Microcentrifuge
Methodology:
-
Prepare a stock solution of Mini Gastrin I at a known concentration.
-
Add a specific amount of the Mini Gastrin I stock solution to pre-warmed serum to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Immediately stop the enzymatic degradation by adding an equal volume of ice-cold TCA solution to precipitate the serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact Mini Gastrin I remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the stability profile of Mini Gastrin I in serum. A decrease in the peak area corresponding to the intact peptide over time indicates degradation.[8]
Visualizations
Mini Gastrin I Signaling Pathway
The binding of Mini Gastrin I to the Cholecystokinin-2 Receptor (CCK2R), a G-protein coupled receptor, initiates a cascade of intracellular signaling events. These pathways are crucial for its physiological and pathological effects, including cell proliferation and survival.
Caption: CCK2R signaling cascade initiated by Mini Gastrin I.
Experimental Workflow for Solubility Troubleshooting
This workflow provides a logical sequence of steps to address solubility issues with Mini Gastrin I.
Caption: Troubleshooting workflow for Mini Gastrin I solubilization.
Logical Relationship of Aggregation Detection
This diagram illustrates the relationship between observing solubility issues and the subsequent steps for aggregation detection.
Caption: Logical steps for investigating suspected peptide aggregation.
References
- 1. enovatia.com [enovatia.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. zentriforce.com [zentriforce.com]
- 6. biocat.com [biocat.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Mini Gastrin I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Mini Gastrin I during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mini Gastrin I and what is its primary function?
A1: Mini Gastrin I is a peptide hormone, a fragment of human gastrin I consisting of amino acids 5-17. Its primary function is to bind to and activate the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor involved in various physiological processes, including gastric acid secretion.[1][2]
Q2: How should I store Mini Gastrin I to ensure its stability?
A2: Lyophilized Mini Gastrin I powder should be stored at -20°C for long-term stability (up to 12 months). For short-term storage, 4°C is acceptable. Once reconstituted in a buffer, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Aqueous solutions are not recommended for storage for more than one day.[3]
Q3: What are the main causes of Mini Gastrin I degradation during experiments?
A3: The primary causes of Mini Gastrin I degradation are:
-
Proteolytic Degradation: Enzymes present in cell culture media (especially those containing serum), tissue homogenates, or in vivo can cleave the peptide bonds of Mini Gastrin I.[2][4][5]
-
Oxidation: The methionine residue in the Mini Gastrin I sequence is susceptible to oxidation, which can inactivate the peptide. This can be accelerated by exposure to air and certain metal ions.
-
pH and Temperature Instability: Extreme pH values and high temperatures can lead to chemical degradation of the peptide. While specific data for a wide range of pH and temperatures for unmodified Mini Gastrin I is limited, it is known that labeling procedures for its analogs are sensitive to pH and heat.[6]
-
Aggregation: Hydrophobic peptides can aggregate, especially at high concentrations or in inappropriate solvents, leading to a loss of active peptide.
-
Mechanical Stress: Vigorous vortexing can sometimes contribute to peptide degradation.
Q4: Can I use Mini Gastrin I in cell culture media containing serum?
A4: Caution is advised when using Mini Gastrin I in media containing serum due to the presence of proteases. Studies on Mini Gastrin I analogs show significant degradation in human serum over 24 hours.[2][4][7] If possible, use serum-free media or media with a low serum concentration. Alternatively, the inclusion of protease inhibitors can help to mitigate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Probable Cause | Solution |
| Peptide Degradation | - Prepare fresh solutions of Mini Gastrin I for each experiment. - Store stock solutions in small aliquots at -20°C to avoid freeze-thaw cycles. - Minimize the time the peptide is kept at room temperature or 37°C. - If using serum-containing media, consider reducing the serum concentration or using a protease inhibitor cocktail. |
| Oxidation of Methionine | - Use degassed buffers to prepare Mini Gastrin I solutions. - Store stock solutions under an inert gas (e.g., argon or nitrogen). - Avoid contamination of buffers with metal ions. |
| Incorrect Peptide Concentration | - Ensure accurate weighing of the lyophilized powder. Note that lyophilized peptides can contain water and counter-ions, so the actual peptide content may be lower than the total weight. Refer to the manufacturer's certificate of analysis for peptide content. - Confirm the solubility of Mini Gastrin I in your chosen buffer. Incomplete dissolution will lead to a lower effective concentration. |
| Cell Line Issues | - Confirm that your cell line expresses the CCK2 receptor at sufficient levels. - Passage number can affect receptor expression; use cells within a validated passage range. |
Issue 2: Poor Solubility or Precipitation
| Probable Cause | Solution |
| Inappropriate Solvent | - Mini Gastrin I is soluble in aqueous buffers. For initial solubilization of the lyophilized powder, it is recommended to use a small amount of 1% aqueous ammonia (B1221849) solution before diluting with the desired buffer.[3] - Avoid using organic solvents unless specified for a particular application, as they can cause precipitation when diluted with aqueous buffers. |
| High Concentration | - Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly. |
| pH of the Buffer | - The net charge of the peptide is pH-dependent, which affects solubility. Ensure the pH of your buffer is appropriate. While specific optimal pH for Mini Gastrin I solubility is not extensively documented, a neutral pH (around 7.4) is generally a good starting point for biological assays. |
Quantitative Data on Stability of Mini Gastrin I Analogs
The following tables summarize stability data for various radiolabeled analogs of Mini Gastrin I. While not identical to unmodified Mini Gastrin I, this data provides valuable insights into its likely stability under different conditions.
Table 1: In Vitro Stability of 111In-labeled Mini Gastrin I Analogs
| Analog | Medium | Incubation Time | Intact Peptide (%) |
| [111In]In-1 | Human Serum | 24 h | ≥97% |
| [111In]In-2 | Human Serum | 24 h | ≥97% |
| [111In]In-3 | Human Serum | 24 h | ≥97% |
| [111In]In-DOTA-MGS1 | Human Serum | 24 h | ~60% |
| [111In]In-DOTA-MG11 | Human Serum | 24 h | ~16% |
| [111In]In-1 | Rat Kidney Homogenate | 120 min | ~5% |
| [111In]In-2 | Rat Kidney Homogenate | 120 min | 25-34% |
| [177Lu]Lu-1 | Rat Kidney Homogenate | 120 min | ~5% |
| [177Lu]Lu-2 | Rat Kidney Homogenate | 120 min | 25-34% |
Data adapted from studies on stabilized Mini Gastrin I analogs.[2][4][7]
Table 2: In Vivo Stability of 111In-labeled Mini Gastrin I Analogs in BALB/c Mice (10 min post-injection)
| Analog | Tissue/Fluid | Intact Peptide (%) |
| [111In]In-1 | Blood | 80.0 ± 5.2% |
| [111In]In-2 | Blood | 82.3 ± 1.8% |
| [111In]In-1 | Liver | 76.0 ± 0.4% |
| [111In]In-2 | Liver | 73.9 ± 1.2% |
| [111In]In-1 | Kidneys | 23.4 ± 4.2% |
| [111In]In-2 | Kidneys | 30.2 ± 0.5% |
| [111In]In-1 | Urine | 21.8 ± 8.1% |
| [111In]In-2 | Urine | 30.3 ± 5.9% |
Data adapted from studies on stabilized Mini Gastrin I analogs.[2]
Experimental Protocols
Protocol 1: CCK2 Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay using a radiolabeled ligand (e.g., 125I-Gastrin I) and unlabeled Mini Gastrin I as the competitor.
Materials:
-
CCK2 receptor-expressing cells (e.g., A431-CCK2R) or membrane preparations.[2]
-
Binding Buffer: (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA, and 0.2 mg/mL bacitracin).
-
Radiolabeled Ligand: e.g., [125I]Gastrin-I.
-
Unlabeled Competitor: Mini Gastrin I.
-
Wash Buffer: (e.g., ice-cold PBS).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell/Membrane Preparation: Prepare cell membranes from CCK2R-expressing cells or use whole cells. Seed cells in 96-well plates to reach confluence on the day of the experiment.
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
50 µL of unlabeled Mini Gastrin I at varying concentrations (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of an unlabeled ligand.
-
100 µL of cell membrane preparation or add the above mixture to wells with adherent cells.
-
-
Incubation: Incubate the plate at 30°C for 30-40 minutes to reach equilibrium.[8][9]
-
Washing: Terminate the binding by rapid filtration through the filter plate. Wash the wells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled Mini Gastrin I to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization following CCK2 receptor activation by Mini Gastrin I using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
CCK2 receptor-expressing cells (e.g., A431-CCK2R).[2]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
HEPES-buffered saline (HBS).
-
Fura-2 AM.
-
Mini Gastrin I.
-
Fluorescence plate reader with injectors.
Procedure:
-
Cell Seeding: Seed CCK2R-expressing cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Washing: Wash the cells twice with HBS to remove extracellular dye. Add HBS to each well and incubate for at least 20 minutes to allow for de-esterification of the dye.[10]
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Establish a stable baseline fluorescence reading.
-
Inject Mini Gastrin I at the desired concentration into the wells.
-
Record the fluorescence intensity over time.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). Plot the change in this ratio over time to visualize the calcium mobilization. Dose-response curves can be generated by testing a range of Mini Gastrin I concentrations.
Visualizations
Caption: CCK2 Receptor Signaling Pathway activated by Mini Gastrin I.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic degradation study of 111In-labeled minigastrin peptides using cathepsin B enzyme and AR42J cancer cell line for the development of neuroendocrine tumor imaging radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The preparation of bioactive 125I-gastrin, using Iodo-gen as oxidizing agent, and the use of this tracer in receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of 125I-CCK-8 and 125I-gastrin-I to dispersed chief cells from guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
Technical Support Center: Mini Gastrin I Experimental Protocols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for working with Mini Gastrin I.
Frequently Asked Questions (FAQs)
Q1: What is Mini Gastrin I and what is its primary receptor?
A1: Human Mini Gastrin I is a peptide hormone, a shortened version of human gastrin, consisting of amino acids 5-17.[1][2][3] Its amino acid sequence is Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[4] It primarily acts as a high-affinity ligand for the cholecystokinin-2 receptor (CCK2R), a G protein-coupled receptor (GPCR).[3][5]
Q2: How should I store and handle Mini Gastrin I peptide?
A2: Mini Gastrin I is typically shipped at 4°C. For long-term storage, it should be kept at -20°C for up to a year.[6] Before use, it's recommended to briefly centrifuge the vial to ensure any peptide that may have become entrapped in the cap is collected at the bottom.[6]
Q3: What are the common challenges when working with Mini Gastrin I in vivo?
A3: A significant challenge is its low enzymatic stability, leading to rapid degradation in vivo.[7][8][9] This can result in reduced bioavailability and lower tumor uptake in targeting studies.[10][11] Researchers often use stabilized analogues or co-injection with enzyme inhibitors to overcome this limitation.[10]
Q4: Can Mini Gastrin I be radiolabeled?
A4: Yes, Mini Gastrin I and its analogues are frequently conjugated with chelators like DOTA and radiolabeled with isotopes such as Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), or Gallium-68 (⁶⁸Ga) for use in molecular imaging and peptide receptor radionuclide therapy (PRRT).[7][12][13]
Signaling Pathway
Mini Gastrin I binding to the CCK2R initiates a complex intracellular signaling network. The receptor primarily couples to Gq and Gα12/13 proteins. This activation leads to downstream cascades involving PLC, PKC, MAPK, and PI3K/AKT pathways, which play crucial roles in cell proliferation, differentiation, and survival.[14][15]
Caption: Mini Gastrin I / CCK2R Signaling Pathway.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low/No Signal in Cell-Based Assays | Peptide Degradation: Mini Gastrin I is susceptible to proteases in serum-containing media. | Use serum-free media for the experiment or supplement with protease inhibitors. Ensure proper storage of the peptide at -20°C. |
| Low Receptor Expression: The cell line used may have low or no expression of CCK2R. | Confirm CCK2R expression using RT-qPCR or Western Blot. Use a validated CCK2R-expressing cell line (e.g., A431-CCK2R, AR42J).[7][8] | |
| Incorrect Assay Buffer: pH or ionic strength of the buffer may be suboptimal for receptor binding. | Use a recommended buffer, such as HEPES-based buffer (pH 7.4) containing MgCl₂ and BSA.[12] | |
| High Background in Binding Assays | Non-Specific Binding: The radiolabeled peptide may be binding to the filter plate or other proteins. | Pre-treat filter plates with a suitable buffer (e.g., TRIS/NaCl).[12] Include a non-specific binding control using a large excess of unlabeled Mini Gastrin I. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers and solutions using high-purity water and reagents. | |
| Inconsistent In Vivo Results | Rapid Peptide Metabolism: The peptide is quickly degraded by enzymes in the bloodstream and kidneys.[7][8] | Use stabilized analogues of Mini Gastrin I (e.g., with D-amino acid substitutions or N-methylation).[9][10] Co-administer with enzyme inhibitors like phosphoramidon.[10] |
| Suboptimal Injection Route/Dose: The administered dose may be too low or the route of administration inefficient. | Perform dose-response studies to determine the optimal concentration. Ensure proper intravenous or intraperitoneal injection technique. | |
| Variable Tumor Receptor Expression: CCK2R expression can be heterogeneous within tumors. | Verify CCK2R expression in the tumor model using immunohistochemistry or other methods. |
Experimental Protocols
Competitive Receptor Binding Assay
This protocol is used to determine the binding affinity (IC₅₀) of Mini Gastrin I analogues.
Caption: Workflow for a Competitive Receptor Binding Assay.
Methodology:
-
Cell Preparation: Seed CCK2R-expressing cells (e.g., A431-CCK2R) in 96-well filter plates pre-treated with 10 mM TRIS/139 mM NaCl buffer, pH 7.4.[12] Use approximately 400,000 cells per well.[12]
-
Assay Buffer: Prepare a binding buffer of 35 mM HEPES (pH 7.4) containing 10 mM MgCl₂, 14 µM bacitracin, and 0.5% bovine serum albumin (BSA).[12]
-
Incubation: Add a constant concentration of radiolabeled ligand (e.g., [¹²⁵I-Tyr¹²]gastrin-I at 50,000 cpm) and increasing concentrations of the unlabeled Mini Gastrin I analogue (from 0.001 to 1,000 nM) to the wells in triplicate.[10][12]
-
Incubation Time & Temperature: Incubate the plate for 1 hour at room temperature.[12]
-
Washing: Wash the cells to separate bound from free radioligand.
-
Measurement: Measure the radioactivity of the bound ligand in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value using a sigmoidal dose-response curve fit.
Calcium Mobilization Assay
This functional assay measures the agonistic activity of Mini Gastrin I by detecting intracellular calcium release following receptor activation.
Methodology:
-
Cell Seeding: Seed CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) in black, clear-bottom 96-well plates coated with poly-d-ornithine.[7][8]
-
Cell Culture: Culture the cells for 24 hours in a 5% CO₂ atmosphere.[7][8]
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Peptide Stimulation: Add varying concentrations of Mini Gastrin I or its analogues to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the peptide that provokes a response halfway between the baseline and maximum response.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for various Mini Gastrin I analogues from published literature.
Table 1: Receptor Binding Affinity (IC₅₀) of Mini Gastrin I Analogues
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | [12] |
| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | [12] |
| Pro-substituted Analogue 1 | A431-CCK2R | 1.4 ± 0.6 | [7] |
| Pro-substituted Analogue 2 | A431-CCK2R | 0.6 ± 0.3 | [7] |
| Pro-substituted Analogue 3 | A431-CCK2R | 1.3 ± 0.8 | [7] |
| DOTA-MGS5 | AR42J | 0.4 ± 0.2 | [7] |
| NMG 2 | A431-CCK2R | 4.2 | [16] |
| NMG 3 | A431-CCK2R | 2.0 | [16] |
Table 2: Agonist Potency (EC₅₀) from Calcium Mobilization Assays
| Compound | Cell Line | EC₅₀ (nM) | Reference |
| Pro-substituted Analogue 1 | A431-CCK2R | 12.3 ± 1.1 | [7][8] |
| Pro-substituted Analogue 1 | AR42J | 1.9 ± 0.5 | [7][8] |
| Pro-substituted Analogue 2 | A431-CCK2R | 14.2 ± 1.2 | [7][8] |
| Pro-substituted Analogue 2 | AR42J | 1.3 ± 0.3 | [7][8] |
| Pro-substituted Analogue 3 | A431-CCK2R | 13.9 ± 1.7 | [7][8] |
| Pro-substituted Analogue 3 | AR42J | 1.6 ± 0.4 | [7][8] |
| Pentagastrin (Control) | A431-CCK2R | 2.80 ± 0.52 | [7][8] |
| Pentagastrin (Control) | AR42J | 0.43 ± 0.19 | [7][8] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]
- 4. Minigastrin - Wikipedia [en.wikipedia.org]
- 5. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Preventing aggregation of Mini Gastrin I solutions
Welcome to the technical support center for Mini Gastrin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Mini Gastrin I in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you prevent common issues such as aggregation and ensure the success of your experiments.
Troubleshooting Guide
Issue: Precipitate or Cloudiness Observed in Mini Gastrin I Solution
This is a common indication of peptide aggregation or poor solubility. The primary reason for this is the acidic nature of Mini Gastrin I, which contains a high proportion of glutamic acid residues. At neutral or acidic pH, the carboxyl groups on these residues are protonated, reducing the peptide's overall negative charge and leading to intermolecular interactions and aggregation.
Immediate Actions:
-
Do NOT use the solution for your experiment. Aggregated peptides can lead to inaccurate and unreliable results.
-
Attempt to resolubilize:
-
Gently vortex the solution.
-
If vortexing is insufficient, sonicate the solution in a water bath for 5-10 minutes.
-
If the precipitate persists, proceed to the preventative measures below for preparing a new solution.
-
Preventative Measures & Recommendations:
-
pH Adjustment: The most critical factor for Mini Gastrin I solubility is pH. Due to its acidic nature, it is more soluble in basic conditions.
-
Recommended Solvent: Start by reconstituting lyophilized Mini Gastrin I in a small amount of a basic solution, such as 0.1% ammonium (B1175870) hydroxide (B78521) or a buffer with a pH > 8.0.
-
Working Solution: Once dissolved, the stock solution can be diluted to the final working concentration using your desired assay buffer. Ensure the final pH of the working solution remains in a range that maintains solubility.
-
-
Concentration: Do not attempt to make overly concentrated stock solutions. It is advisable to start with a concentration of 1 mg/mL and dilute further as needed.
-
Storage:
-
Store lyophilized peptide at -20°C or below.
-
For reconstituted stock solutions, it is recommended to aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Logical Flow for Preparing a Stable Mini Gastrin I Solution
Below is a DOT script representing a decision-making workflow for dissolving Mini Gastrin I.
Validation & Comparative
A Comparative Guide: Mini Gastrin I vs. Full-Length Gastrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mini Gastrin I and full-length gastrin, focusing on their biochemical properties, biological activity, and the experimental methodologies used for their evaluation.
Introduction
Gastrin, a key peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal cell growth.[1] It exists in several isoforms, primarily gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"), collectively referred to as full-length gastrins.[2] Mini Gastrin I, also known as gastrin-14, is a shorter, yet biologically active, form of this hormone.[1] The shared C-terminal amino acid sequence across these forms is essential for their biological function, allowing them to bind to the cholecystokinin (B1591339) B receptor (CCKBR), also known as the CCK2 receptor.[1][3] Understanding the comparative pharmacology of these gastrin isoforms is critical for research into gastrointestinal physiology and the development of novel therapeutics targeting the gastrin system.
Structural Comparison
The primary difference between Mini Gastrin I and full-length gastrins lies in their amino acid chain length. This structural variation influences their pharmacokinetic properties, such as their circulatory half-life.
| Feature | Mini Gastrin I (Gastrin-14) | Full-Length Gastrin (Gastrin-17) | Full-Length Gastrin (Gastrin-34) |
| Amino Acid Sequence | Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | pGlu-Leu-Gly-Pro-Gln-Gly-Pro-Pro-His-Leu-Val-Ala-Asp-Pro-Ser-Lys-Lys-Gln-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2[4][5][6] |
| Number of Amino Acids | 14 | 17 | 34[7] |
Biological Activity: A Quantitative Comparison
Experimental data reveals that while the different gastrin isoforms exhibit similar potency in stimulating gastric acid secretion, their metabolic stability and duration of action differ significantly.
| Parameter | Mini Gastrin (G-14) | Little Gastrin (G-17) | Big Gastrin (G-34) |
| Gastric Acid Stimulatory Potency (ED50) | Equal | Equal | Equal |
| Disappearance Half-Time (t½) in dogs (minutes) | 1.75 | 4.85 | 11.53 |
This data is derived from a comparative study in dogs, where equimolar doses of G-14, G-17, and G-34 were administered.[8]
Signaling Pathways
Upon binding to the CCKBR, a G protein-coupled receptor, both Mini Gastrin I and full-length gastrins initiate a cascade of intracellular signaling events.[1][9] This process is fundamental to their physiological effects.
Caption: Gastrin binding to CCKBR activates downstream signaling.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of Mini Gastrin I and full-length gastrin to the CCKBR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled gastrin isoforms by measuring their ability to displace a radiolabeled gastrin analogue from the CCKBR.
Materials:
-
Cells or membrane preparations expressing CCKBR (e.g., A431-CCK2R cells).[10]
-
Radiolabeled ligand (e.g., 125I-labeled gastrin).[11]
-
Unlabeled competitor ligands (Mini Gastrin I, Gastrin-17, Gastrin-34).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]
-
Wash buffer (ice-cold PBS).[2]
-
96-well filter plates.[2]
-
Scintillation counter.[2]
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled gastrin isoforms.
-
Incubation: In a 96-well filter plate, add the cell/membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.[2]
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.[2]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[2]
-
Counting: Dry the filters and measure the radioactivity in a scintillation counter.[2]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Gastric Acid Secretion Assay (Pentagastrin Stimulation Test)
This in vivo assay measures the physiological response to gastrin stimulation.
Objective: To quantify the amount of gastric acid secreted in response to the administration of a gastrin analogue.
Materials:
-
Experimental subjects (e.g., human volunteers, anesthetized animals).[8][12]
-
Nasogastric tube.[8]
-
Suction pump.[13]
-
pH meter and titration equipment.[8]
-
0.1 M NaOH solution.[8]
Procedure:
-
Fasting: The subject fasts overnight.[8]
-
Tube Insertion: A nasogastric tube is inserted into the stomach.[8]
-
Basal Acid Output (BAO): Gastric juice is collected for a baseline period (e.g., 1 hour in 15-minute intervals) to measure the basal acid output.[8]
-
Stimulation: Pentagastrin is administered (e.g., subcutaneously at 6 µg/kg body weight).[8]
-
Maximal Acid Output (MAO): Gastric juice is collected for a set period post-stimulation (e.g., 1-2 hours in 15-minute intervals) to measure the maximal acid output.[8]
-
Analysis: For each sample, the volume is measured, and the acid concentration is determined by titration with 0.1 M NaOH to a neutral pH.[8]
-
Calculation: The acid output is calculated in millimoles of HCl per hour.
Caption: Procedure for measuring gastric acid secretion.
Conclusion
Mini Gastrin I and full-length gastrins, despite their structural differences, exhibit comparable potency in stimulating gastric acid secretion. The primary distinction lies in their pharmacokinetics, with the shorter Mini Gastrin I having a significantly shorter circulatory half-life. This has important implications for their physiological roles and potential therapeutic applications. The provided experimental protocols offer a framework for the quantitative assessment of these and other gastrin analogues, facilitating further research in this field.
References
- 1. The half-life of exogenous gastrin in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 4. Gastrin-34 | C176H253N43O54S | CID 71728416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gastrin-34 peptide [novoprolabs.com]
- 6. CHEBI:75437 [ebi.ac.uk]
- 7. Big gastrin - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. uniprot.org [uniprot.org]
- 10. labcorp.com [labcorp.com]
- 11. Mucosal gastrin receptor. I. Assay standardization and fulfillment of receptor criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clearance rate, half-life, and secretory potency of human gastrin-17-I in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Activity of Mini Gastrin I and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Mini Gastrin I and its analogues across different species, with a focus on human and rodent models. The information is compiled from preclinical studies and is intended to support research and development efforts in areas such as oncology, gastroenterology, and nuclear medicine.
Mini Gastrin I, a truncated form of the hormone gastrin, exerts its physiological effects through the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor. The activity of Mini Gastrin I and its synthetic analogues can vary between species, a crucial consideration for the translation of preclinical findings to clinical applications. While direct comparative data for the unmodified Mini Gastrin I peptide is limited in the available literature, extensive research on its analogues provides valuable insights into these species-specific differences.
Quantitative Comparison of Mini Gastrin I Analogue Activity
The following tables summarize the in vitro binding affinity (IC50) and functional potency (EC50) of various Mini Gastrin I analogues in human and rat cell lines. These cell lines are standard models for studying CCK2R activity, with the A431-CCK2R line being a human squamous cell carcinoma line transfected with the human CCK2R, and the AR42J line being a rat pancreatic acinar cell line that endogenously expresses the rat CCK2R.[1]
Table 1: Cross-Species Comparison of Binding Affinity (IC50) of Mini Gastrin I Analogues
| Analogue | Human (A431-CCK2R cells) IC50 (nM) | Rat (AR42J cells) IC50 (nM) | Reference |
| DOTA-MG11 | ~1 | Similar to DOTA-MGS1 | [2] |
| DOTA-MGS1 | Not specified | Similar to DOTA-MG11 | [1] |
| DOTA-MGS4 | Not specified | Lower than DOTA-MG11 | [1] |
| DOTA-cyclo-MG1 | 2.54 ± 0.30 | Not specified | [3] |
| DOTA-cyclo-MG2 | 3.23 ± 0.91 | Not specified | [3] |
| DOTA-CCK-66 | Not specified | 3.6 - 6.0 | [4] |
| DOTA-MGS5 | 0.4 ± 0.2 | Not specified | [2] |
| Analogue 1 (Proline-substituted) | 1.4 ± 0.6 | Not specified | [2] |
| Analogue 2 (Proline-substituted) | 0.6 ± 0.3 | Not specified | [2] |
| Analogue 3 (Proline-substituted) | 1.3 ± 0.8 | Not specified | [2] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand.
Table 2: Cross-Species Comparison of Functional Potency (EC50) of Mini Gastrin I Analogues
| Analogue | Human (A431-CCK2R cells) EC50 (nM) | Rat (AR42J cells) EC50 (nM) | Reference |
| Analogue 1 (Proline-substituted) | 12.3 - 14.2 | 1.3 - 1.9 | [2][5] |
| Analogue 2 (Proline-substituted) | 12.3 - 14.2 | 1.3 - 1.9 | [2][5] |
| Analogue 3 (Proline-substituted) | 12.3 - 14.2 | 1.3 - 1.9 | [2][5] |
| Pentagastrin (Reference) | 2.80 ± 0.52 | 0.43 ± 0.19 | [2][5] |
Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum.
The data clearly indicates that the proline-substituted Mini Gastrin I analogues are significantly more potent in the rat cell line (AR42J) compared to the human cell line (A431-CCK2R).[2][5] This difference in potency is also observed for the reference agonist, pentagastrin.[2][5] The authors of the study suggest that this discrepancy may be due to different post-translational modifications of the CCK2 receptor in the transfected human cells versus the cells with physiological receptor expression.[2][5]
Signaling Pathways and Experimental Workflows
The interaction of Mini Gastrin I with the CCK2R initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental data and for drug development.
Caption: CCK2R signaling cascade upon Mini Gastrin I binding.
The following diagram illustrates a typical workflow for assessing the cross-species activity of Mini Gastrin I analogues.
Caption: Workflow for cross-species activity assessment.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and studies.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.
Materials:
-
Cells: A431-CCK2R (human) or AR42J (rat) cells.[1]
-
Radioligand: Typically [¹²⁵I]Tyr¹²-gastrin I.[1]
-
Test Compounds: Unlabeled Mini Gastrin I analogues at various concentrations.
-
Binding Buffer: e.g., PBS with 0.5% BSA.[1]
-
Wash Buffer: e.g., ice-cold PBS.
-
Filtration Apparatus: with glass fiber filters.
Procedure:
-
Cell Preparation: Harvest cells and resuspend in binding buffer to a desired concentration.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the cell suspension. Include wells for total binding (radioligand and cells only) and non-specific binding (radioligand, cells, and a high concentration of an unlabeled ligand like pentagastrin).[1]
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the potency (EC50) of a test compound by quantifying its ability to stimulate an increase in intracellular calcium concentration, a key downstream event in CCK2R signaling.
Materials:
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Test Compounds: Mini Gastrin I analogues at various concentrations.
-
Fluorescence Plate Reader: with injection capabilities.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom multi-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells in the plate reader.
-
Compound Addition: Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The available data, primarily from studies on Mini Gastrin I analogues, reveals significant species-dependent differences in functional potency, with analogues demonstrating higher potency on rat CCK2 receptors compared to human CCK2 receptors in the studied cell lines.[2][5] This highlights the importance of considering species-specific pharmacology in the preclinical evaluation of Mini Gastrin I-based therapeutics. Further research is warranted to directly compare the activity of unmodified Mini Gastrin I across various species to provide a more complete understanding of its cross-species pharmacology. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies.
References
- 1. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Mini Gastrin I Analogs for Enhanced Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin-2 receptor (CCK2R) presents a compelling target for diagnostic imaging and radionuclide therapy of various cancers, including medullary thyroid carcinoma and small cell lung cancer, due to its overexpression in these malignancies. Mini gastrin I, a natural ligand for CCK2R, and its analogs have been the subject of extensive research to develop potent and selective tumor-targeting agents. This guide provides a comparative analysis of the efficacy of various Mini Gastrin I analogs, supported by experimental data, to aid researchers in the selection and development of next-generation tumor-targeting radiopharmaceuticals.
Performance Comparison of Mini Gastrin I Analogs
The development of Mini Gastrin I analogs has been primarily focused on improving tumor uptake while minimizing off-target accumulation, particularly in the kidneys, and enhancing stability against enzymatic degradation in vivo. The following tables summarize the quantitative data from various studies, comparing key performance indicators of different analogs.
| Analog Name/Modification | Chelator | Radiometal | Tumor Model | Tumor Uptake (%ID/g at 4h p.i.) | Kidney Uptake (%ID/g at 4h p.i.) | Tumor-to-Kidney Ratio (at 4h p.i.) | IC50 (nM) | Reference |
| Penta-Glu Containing Analogs | ||||||||
| DOTA-MG0 ([DGlu¹]minigastrin) | DOTA | ¹¹¹In | A431-CCK2R | ~10 | >50 | ~0.2 | - | [1] |
| DTPA-d-Glu-minigastrin | DTPA | ¹¹¹In/⁹⁰Y | MTC patients | High (imaging) | High (nephrotoxicity) | - | - | [2] |
| Penta-Glu Deleted/Modified Analogs | ||||||||
| DOTA-MG11 | DOTA | ¹¹¹In | A431-CCK2R | Low | Low | - | Similar to DOTA-MGS1 | [1][3] |
| PP-F11 (penta-DGlu sequence) | DOTA | ¹¹¹In | CCK2R-expressing tumors | High | Reduced | Improved | - | [1][3] |
| DOTA-HHEAYGWMDF-NH₂ | DOTA | ¹¹¹In | AR42J | Moderate | Significantly Reduced | Highest among studied | - | [2] |
| Stabilized Analogs | ||||||||
| DOTA-MGS1 | DOTA | ¹¹¹In | A431-CCK2R | 1.23 ± 0.15 | Low | - | High Affinity | [1] |
| DOTA-MGS4 (N-methylated) | DOTA | ¹¹¹In | A431-CCK2R | 10.40 ± 2.21 | Low | High | High Affinity | [1] |
| [¹⁷⁷Lu]Lu-1 (Proline substitution) | DOTA | ¹⁷⁷Lu | A431-CCK2R | 34.72 ± 9.40 | 4-7 | ~4.9-8.7 | ~1 | [4] |
| [¹⁷⁷Lu]Lu-2 (Proline substitution) | DOTA | ¹⁷⁷Lu | A431-CCK2R | 33.25 ± 6.34 | 4-7 | ~4.7-8.3 | ~1 | [4] |
| NMG 2 (Triazole modification) | DOTA | ¹⁷⁷Lu | CCK2R-positive xenografts | Higher than PP-F11N | Slightly Reduced | High | Increased | [5] |
| NMG 3 (Triazole modification) | DOTA | ¹⁷⁷Lu | CCK2R-positive xenografts | Higher than PP-F11N | Slightly Reduced | High | Increased | [5] |
| DOTA-CCK-66 | DOTA | ⁶⁷Ga / ¹⁷⁷Lu | AR42J | 19.4 ± 3.5 (¹h) | <2.6 (¹h) | High | 3.6–6.0 | [6][7] |
Note: %ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection; IC50 = half-maximal inhibitory concentration, a measure of binding affinity.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of Mini Gastrin I analogs.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (IC50) of a non-radiolabeled analog by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.
-
Cell Culture and Membrane Preparation:
-
CCK2R-expressing cells (e.g., AR42J or A431-CCK2R) are cultured to confluence.[1]
-
Cells are harvested, washed, and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.
-
-
Assay Procedure:
-
A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Tyr¹²-gastrin I) is incubated with the cell membrane preparation.[1]
-
Increasing concentrations of the unlabeled competitor analog are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligands are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter (representing the bound ligand) is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the competitor analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
In Vitro Cell Internalization Assay
This assay measures the rate and extent to which a radiolabeled analog is internalized by CCK2R-expressing cells.
-
Cell Culture:
-
CCK2R-expressing cells are seeded in multi-well plates and allowed to attach.
-
-
Assay Procedure:
-
The cells are incubated with the radiolabeled analog at 37°C for various time points.
-
At each time point, the incubation is stopped, and the cells are washed with cold buffer.
-
The surface-bound radioactivity is removed by a brief acid wash (e.g., glycine (B1666218) buffer, pH 2.8).
-
The cells are then lysed, and the internalized radioactivity is measured.
-
-
Data Analysis:
-
Internalization is expressed as the percentage of total bound radioactivity that is internalized at each time point.
-
Biodistribution Studies in Tumor-Bearing Mice
These studies evaluate the in vivo distribution, tumor uptake, and clearance of radiolabeled analogs.
-
Animal Model:
-
Procedure:
-
A known amount of the radiolabeled analog is injected intravenously into the tumor-bearing mice.[3]
-
At various time points post-injection (e.g., 1, 4, 24 hours), mice are euthanized.[3]
-
Blood, major organs (including tumor, kidneys, liver, stomach, etc.) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
-
Data Analysis:
-
The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[3]
-
Tumor-to-organ ratios are calculated to assess targeting specificity.
-
Visualizing Key Processes
CCK2R Signaling Pathway
Activation of the CCK2R by Mini Gastrin I analogs triggers a cascade of intracellular signaling events that can influence cell proliferation and survival.
Caption: Simplified CCK2R signaling cascade upon ligand binding.
Experimental Workflow for Analog Evaluation
The preclinical evaluation of a novel Mini Gastrin I analog typically follows a standardized workflow to assess its potential as a tumor-targeting agent.
Caption: Preclinical evaluation workflow for Mini Gastrin I analogs.
Objective Comparison and Future Directions
The ideal Mini Gastrin I analog for tumor targeting should exhibit high binding affinity to CCK2R, efficient internalization into tumor cells, high and sustained tumor uptake, rapid clearance from non-target tissues (especially the kidneys), and high in vivo stability.
Early analogs containing the native penta-glutamate sequence demonstrated high tumor uptake but were plagued by excessive kidney retention, leading to potential nephrotoxicity.[1][2] This has been attributed to the recognition of the poly-glutamate chain by receptors in the kidneys.[2] Consequently, significant efforts have been directed towards modifying or removing this sequence.
Deletion of the penta-glutamate tract (as in MG11) successfully reduced kidney uptake but at the cost of diminished tumor accumulation.[3] A more successful strategy has been the replacement of L-glutamates with D-glutamates (e.g., PP-F11), which improves the tumor-to-kidney ratio.[1][3] Further modifications, such as the insertion of histidine residues, have also shown promise in reducing renal retention.[2]
To address the challenge of enzymatic instability, several stabilization strategies have been explored. Site-specific N-methylation of the peptide backbone (e.g., DOTA-MGS4) has been shown to enhance stability and tumor uptake.[1] The introduction of proline residues and the replacement of amide bonds with more stable triazole linkages (NMG analogs) have also resulted in analogs with improved pharmacokinetic profiles, including higher tumor uptake and retention.[4][5]
The development of analogs like DOTA-CCK-66, which demonstrates high metabolic stability and favorable tumor-to-background ratios, represents a significant advancement in the field.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. gosset.ai [gosset.ai]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Mini Gastrin I Radiotracers for CCK2R-Positive Tumors
A comprehensive guide for researchers and drug development professionals on the performance of leading Mini Gastrin I (MG1) radiotracers targeting the cholecystokinin-2 receptor (CCK2R). This guide provides a detailed analysis of preclinical and clinical data, focusing on key performance indicators such as receptor affinity, tumor uptake, and in vivo stability.
The cholecystokinin-2 receptor (CCK2R) is a promising molecular target for the diagnosis and radionuclide therapy of several cancers, including medullary thyroid carcinoma (MTC) and small cell lung cancer, due to its high expression in these malignancies.[1] A variety of radiolabeled MG1 analogs have been developed to target CCK2R. This guide provides a head-to-head comparison of some of the most extensively studied MG1 radiotracers: ¹¹¹In-DOTA-CP04 (CP04), ¹⁷⁷Lu-DOTA-PP-F11N (PP-F11N), ¹⁷⁷Lu-DOTA-MGS5 (MGS5), and ¹⁷⁷Lu/⁶⁷Ga-DOTA-CCK-66 (CCK-66).
Quantitative Data Comparison
The following tables summarize the key quantitative data for each radiotracer, allowing for a direct comparison of their performance characteristics.
Table 1: Receptor Affinity (IC50, nM)
| Radiotracer | Cell Line | IC50 (nM) |
| ¹¹¹In-CP04 | A431-CCK2R | ~1.2[2] |
| ¹⁷⁷Lu-PP-F11N | A431-CCK2R | 50.0 ± 7.3[3] |
| ¹⁷⁷Lu-MGS5 | A431-CCK2R | Not explicitly found, but Kd is 5.25 ± 1.61[3] |
| natGa-DOTA-CCK-66 | AR42J | 3.6 - 6.0[4] |
| natLu-DOTA-CCK-66 | AR42J | 3.6 - 6.0[4] |
Table 2: Tumor Uptake (%ID/g) in Preclinical Models
| Radiotracer | Tumor Model | 1 h p.i. | 4 h p.i. | 24 h p.i. |
| ¹¹¹In-CP04 | A431-CCK2R xenografts | - | 9.24 ± 1.35[5] | - |
| ¹⁷⁷Lu-PP-F11N | A431-CCK2R xenografts | ~7[6] | - | - |
| ¹⁷⁷Lu-MGS5 | A431-CCK2R xenografts | 68.1 ± 10.0[3] | 23.5 ± 1.3 (¹¹¹In-MGS5)[3] | 28.9 ± 7.2[3] |
| ⁶⁷Ga-CCK-66 | AR42J xenografts | 2.02 ± 0.77 (SUVmax)[7] | - | - |
| ¹⁷⁷Lu-CCK-66 | AR42J xenografts | - | - | Similar to ¹⁷⁷Lu-MGS5[4] |
Table 3: Biodistribution in Key Organs (%ID/g) at 4h p.i. in Mice
| Radiotracer | Tumor | Kidneys | Stomach | Liver |
| ¹¹¹In-CP04 | 9.24 ± 1.35 | 5.55 ± 0.94 | - | - |
| ¹¹¹In-MGS5 | 23.5 ± 1.3 | 3.9 ± 0.5 | 8.2 ± 2.4 | - |
Table 4: In Vivo Stability
| Radiotracer | Time Point | % Intact in Blood/Serum | % Intact in Urine |
| ¹¹¹In-CP04 | 5 min | >70%[5] | - |
| ¹⁷⁷Lu-MGS5 | 30 min | 82.0 ± 0.1% | 23.7 ± 9.2%[4] |
| ¹⁷⁷Lu-CCK-66 | 30 min | 78.5 ± 3.1% | 77.8 ± 2.3%[4] |
| ¹¹¹In-Proline-analogs | 10 min | 80.0 - 82.3% | 21.8 - 30.3%[8] |
| ¹⁷⁷Lu-Proline-analogs | 1 h | 57 - 79% | - |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radiolabeling of Mini Gastrin I Analogs
¹¹¹In-DOTA-CP04 Kit Formulation: The final formulation for clinical use contains 10 or 50 µg of CP04 peptide, 25 mg ascorbic acid, 0.5 mg gentisic acid, and 5 mg L-methionine in a lyophilized form.[9] Radiolabeling is performed by adding 200–250 MBq of ¹¹¹InCl₃ to the kit and incubating at 90°C for 15 minutes.[2][9] Radiochemical purity is assessed by HPLC.[2]
¹⁷⁷Lu-DOTA-PP-F11N: 100 µg of PP-F11N is dissolved in 0.25 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) with sodium ascorbate.[10] 1.7 GBq of ¹⁷⁷Lu-chloride is added, and the mixture is incubated at 60°C for 40 minutes.[10][11] Purification is carried out using a C18 SepPak column.[10]
Cell Uptake and Internalization Studies
Cell Lines:
-
A431-CCK2R: Human epidermoid carcinoma cells transfected to express the human CCK2R.[1]
-
AR42J: Rat pancreatic acinar cell line endogenously expressing the CCK2R.[4]
Protocol: Cells are seeded in 6-well plates and grown to confluence.[12] The radiolabeled peptide (final concentration of ~0.4 nM) is added to the cells and incubated at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).[12] To determine non-specific binding, a parallel set of wells is co-incubated with a high concentration (e.g., 1 µM) of a non-radiolabeled ligand like pentagastrin.[3] After incubation, the cells are washed with cold PBS. To differentiate between membrane-bound and internalized radiotracer, an acid wash (e.g., glycine (B1666218) buffer, pH 2.8) can be used to strip surface-bound activity. The cells are then lysed, and the radioactivity in the lysate (internalized fraction) and the acid wash (membrane-bound fraction) is measured using a gamma counter.
In Vivo Stability Studies
Animal Model: BALB/c or Swiss albino mice are typically used.[5][8]
Protocol: The radiolabeled peptide is injected intravenously (i.v.) via the tail vein.[4] At predetermined time points (e.g., 5, 10, 30, 60 minutes post-injection), blood samples are collected.[5][8] Urine can also be collected.[4] The animals are then euthanized, and organs like the liver and kidneys may be harvested.[8] Blood samples are centrifuged to separate plasma/serum. Proteins in the plasma/serum are precipitated (e.g., with ethanol (B145695) or acetonitrile), and the supernatant containing the radiotracer and its metabolites is analyzed by radio-HPLC to determine the percentage of the intact radiotracer.[5]
Biodistribution Studies
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneous xenografts of CCK2R-positive tumor cells (e.g., A431-CCK2R or AR42J) are used.[4][5]
Protocol: A defined amount of the radiotracer is injected i.v. into the tumor-bearing mice.[13] At specified time points (e.g., 1, 4, 24, 48 hours post-injection), groups of animals are euthanized.[14] Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.) are dissected, weighed, and the radioactivity in each tissue is measured using a gamma counter.[13] The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.[15]
Visualizations
CCK2R Signaling Pathway
The binding of Mini Gastrin I radiotracers to the CCK2R activates several downstream signaling cascades, primarily through Gq and Gα12/13 proteins, leading to cellular responses such as proliferation and inhibition of apoptosis.
Caption: Simplified CCK2R signaling pathway upon Mini Gastrin I binding.
Experimental Workflow for Radiotracer Comparison
The preclinical evaluation of different Mini Gastrin I radiotracers typically follows a structured workflow, from initial chemical synthesis to in vivo animal studies.
Caption: Standard workflow for preclinical comparison of radiotracers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From preclinical development to clinical application: Kit formulation for radiolabelling the minigastrin analogue CP04 with In-111 for a first-in-human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholecystokinin 2 Receptor Agonist 177Lu-PP-F11N for Radionuclide Therapy of Medullary Thyroid Carcinoma: Results of the Lumed Phase 0a Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. pure.eur.nl [pure.eur.nl]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for Mini Gastrin I Studies
For researchers and drug development professionals investigating the therapeutic and diagnostic potential of Mini Gastrin I and its analogs, rigorous experimental design with appropriate controls is paramount. This guide provides a comparative overview of essential control experiments, complete with detailed protocols and supporting data, to ensure the validity and reproducibility of your findings.
Mini Gastrin I is a truncated form of human gastrin that targets the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor overexpressed in various cancers, including medullary thyroid carcinoma and small cell lung cancer.[1][2] This makes it a promising vector for targeted radionuclide therapy and imaging. The following sections detail the critical negative, positive, and comparative controls for in vitro and in vivo studies of Mini Gastrin I.
In Vitro Control Experiments: Unraveling Receptor-Specific Interactions
In vitro assays are fundamental for characterizing the binding affinity, specificity, and cellular processing of Mini Gastrin I analogs.
Negative Controls: Ensuring Specificity
Negative controls are crucial for demonstrating that the observed effects are specifically mediated by the interaction of Mini Gastrin I with the CCK2R and not due to non-specific binding or other confounding factors.
| Control Type | Rationale | Example | Expected Outcome |
| Receptor-Negative Cell Line | To confirm that binding and uptake are dependent on CCK2R expression. | A431-mock cells (lacking CCK2R) are used alongside A431-CCK2R (expressing the receptor).[1][3] | Minimal to no binding or internalization of Mini Gastrin I in A431-mock cells compared to significant uptake in A431-CCK2R cells.[4] |
| Scrambled Peptide | To control for non-specific interactions of a peptide with a similar composition but different sequence. | A peptide with the same amino acids as Mini Gastrin I but in a randomized order. | The scrambled peptide should not exhibit significant binding to CCK2R or elicit a biological response. |
| Pharmacological Blockade | To demonstrate that binding is competitive and occurs at the specific CCK2R binding site. | Pre-incubation of CCK2R-expressing cells with a high concentration of an unlabeled CCK2R ligand (e.g., pentagastrin) before adding labeled Mini Gastrin I.[5] | A significant reduction in the binding of labeled Mini Gastrin I. |
| Non-specific shRNA/siRNA | In gene knockdown experiments, to control for off-target effects of RNA interference. | A shRNA or siRNA with no known homology to any mammalian gene.[6] | No significant change in CCK2R expression or downstream signaling. |
Positive Controls: Validating Assay Performance
Positive controls are essential to confirm that the experimental system is functioning correctly and is capable of producing the expected biological response.
| Control Type | Rationale | Example | Expected Outcome |
| Endogenous Ligand | To provide a benchmark for receptor binding and activation. | Gastrin or cholecystokinin (B1591339) (CCK). Pentagastrin is also a commonly used reference compound.[3] | These ligands should bind with high affinity to CCK2R and elicit a known downstream signaling response (e.g., calcium mobilization).[7] |
| Known Agonist/Antagonist | To validate the signaling pathway and cellular response assays. | A well-characterized CCK2R agonist to stimulate a response, or an antagonist to block it. | The agonist should induce a measurable biological effect, which is inhibited by the antagonist. |
Comparative Controls: Benchmarking Performance
Comparing a new Mini Gastrin I analog to existing molecules provides a clear indication of its relative performance and potential advantages.
| Control Type | Rationale | Example | Key Comparison Metrics |
| Established Mini Gastrin I Analogs | To evaluate improvements in properties such as stability, affinity, and tumor targeting. | DOTA-MGS5, PP-F11N.[8][9] | IC50 (receptor affinity), internalization rate, in vivo stability, and tumor-to-organ ratios. |
| CCK Analogs | To compare with a different class of CCK2R-targeting peptides. | Radiolabeled cholecystokinin-8 (CCK8) analogs.[1] | Comparison of binding affinity, internalization kinetics, and biodistribution profiles. |
In Vivo Control Experiments: Assessing Performance in a Biological System
In vivo studies in animal models are critical for evaluating the biodistribution, tumor targeting efficacy, and potential toxicity of Mini Gastrin I analogs.
| Control Group | Rationale | Experimental Setup | Expected Outcome |
| Vehicle Control | To assess the baseline response in the absence of the therapeutic or diagnostic agent. | Animals receive an injection of the vehicle solution (e.g., saline) without the Mini Gastrin I analog.[10] | No therapeutic effect on tumor growth and normal biodistribution of the radiolabel if used alone. |
| Receptor-Negative Tumor Xenograft | To confirm that tumor uptake is receptor-mediated. | Animals bearing tumors derived from a CCK2R-negative cell line (e.g., A431-mock).[1][9] | Significantly lower accumulation of the radiolabeled Mini Gastrin I analog in receptor-negative tumors compared to receptor-positive tumors. |
| Competition/Blocking Study | To demonstrate in vivo target specificity. | Co-injection of the radiolabeled Mini Gastrin I analog with an excess of an unlabeled CCK2R ligand.[11] | Reduced uptake of the radiolabeled compound in the tumor and other CCK2R-expressing organs like the stomach. |
| Untreated Control Group | To monitor the natural progression of the disease or condition. | Animals with tumors that receive no treatment.[10] | Provides a baseline for evaluating the therapeutic efficacy of the Mini Gastrin I analog. |
Experimental Protocols
In Vitro Competitive Binding Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a Mini Gastrin I analog, which is a measure of its receptor binding affinity.
-
Cell Culture: Culture CCK2R-expressing cells (e.g., A431-CCK2R) and a receptor-negative control cell line (e.g., A431-mock) in appropriate media.
-
Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of a radiolabeled competitor ligand (e.g., [125I]Tyr12-gastrin I).
-
Prepare serial dilutions of the unlabeled Mini Gastrin I analog and control peptides (e.g., pentagastrin, scrambled peptide).
-
-
Incubation:
-
Wash the cells with a binding buffer (e.g., PBS with 0.5% BSA).
-
Add the radiolabeled competitor at a fixed concentration to each well.
-
Add increasing concentrations of the unlabeled test and control peptides to the wells. For total binding, add only the radioligand. For non-specific binding, add a large excess of an unlabeled ligand.
-
Incubate at 37°C for a specified time (e.g., 1 hour).[5]
-
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cell Uptake and Internalization Assay
This assay measures the ability of a radiolabeled Mini Gastrin I analog to be internalized by cells upon binding to the CCK2R.
-
Cell Culture and Plating: Follow steps 1 and 2 from the competitive binding assay protocol.
-
Radiolabeling: Label the Mini Gastrin I analog with a suitable radionuclide (e.g., 111In, 177Lu).
-
Incubation:
-
Wash the cells with binding buffer.
-
Add the radiolabeled Mini Gastrin I analog to the cells at a specific concentration.
-
For negative controls, use A431-mock cells or block A431-CCK2R cells with an excess of unlabeled ligand.
-
Incubate for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C.[4]
-
-
Determination of Surface-Bound vs. Internalized Radioactivity:
-
Surface-bound: At each time point, place the plates on ice, aspirate the medium, and wash the cells with ice-cold buffer. Add an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for a short period to strip the surface-bound radioligand. Collect this fraction.
-
Internalized: Lyse the remaining cells with a lysis buffer (e.g., 1M NaOH) to collect the internalized fraction.
-
-
Counting and Analysis: Measure the radioactivity in both fractions using a gamma counter. Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.
Quantitative Data Summary
The following tables summarize key performance metrics for Mini Gastrin I and its analogs from published studies.
Table 1: In Vitro Receptor Affinity (IC50) of Mini Gastrin I Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| DOTA-MG11 | A431-CCK2R | 0.9 ± 0.3 | [8] |
| DOTA-MGS5 | A431-CCK2R | 0.4 ± 0.2 | [8] |
| Pentagastrin | A431-CCK2R | 1.0 ± 0.2 | [8] |
| Peptide 1 (Proline substituted) | A431-CCK2R | 1.4 ± 0.6 | [8] |
| Peptide 2 (Proline substituted) | A431-CCK2R | 0.6 ± 0.3 | [8] |
| Peptide 3 (Proline substituted) | A431-CCK2R | 1.3 ± 0.8 | [8] |
Table 2: In Vivo Tumor Uptake of Radiolabeled Mini Gastrin I Analogs in Xenograft Models
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%IA/g) | Reference |
| [111In]In-DOTA-MGS5 analog | A431-CCK2R xenografts | 4 h | 29 - 46 | [8] |
| [111In]In-DOTA-[(N-Me)1Nal8]MGS5 | A431-CCK2R xenografts | Not specified | 48.1 ± 9.2 | [9] |
| 64Cu-labeled NOTA-PP-F11 | CCK2 tumors | Not specified | 7.20 ± 0.44 | [10] |
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the key signaling pathway and experimental workflows.
Caption: CCK2R signaling cascade upon Mini Gastrin I binding.
Caption: General experimental workflow for Mini Gastrin I analog evaluation.
References
- 1. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permanent Photodynamic Activation of the Cholecystokinin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Minigastrin - Wikipedia [en.wikipedia.org]
- 11. Preclinical Evaluation of Minigastrin Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Mini Gastrin I and its Analogs via Scatchard Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Mini Gastrin I and its alternatives to the cholecystokinin (B1591339) B receptor (CCKBR), with a focus on the principles of Scatchard analysis. The presented data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in pharmacology and drug development.
Understanding Ligand Binding with Scatchard Analysis
Scatchard analysis is a graphical method used to determine the affinity (dissociation constant, Kd) and the number of binding sites (Bmax) of a ligand for its receptor. The analysis involves plotting the ratio of bound to free radioligand against the concentration of bound radioligand. A linear Scatchard plot typically indicates a single class of non-cooperative binding sites.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of Mini Gastrin I and various analogs for the cholecystokinin B receptor (CCKBR). The data is compiled from multiple studies and presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), which are inversely proportional to binding affinity.
| Ligand | Cell Line | Radioligand | IC50 (nM) | Kd (nM) | Reference |
| DOTA-MG11 | AR42J | [¹²⁵I]Tyr¹²-gastrin I | 1.3 ± 0.2 | - | [1] |
| DOTA-MGS1 | AR42J | [¹²⁵I]Tyr¹²-gastrin I | 1.2 ± 0.2 | - | [1] |
| DOTA-MGS4 | AR42J | [¹²⁵I]Tyr¹²-gastrin I | 3.4 ± 0.6 | - | [1] |
| DOTA-MGS2 | AR42J | [¹²⁵I]Tyr¹²-gastrin I | >1000 | - | [1] |
| DOTA-MGS3 | AR42J | [¹²⁵I]Tyr¹²-gastrin I | >1000 | - | [1] |
| DOTA-MG11 | A431-CCK2R | [¹²⁵I]Tyr¹²-gastrin I | 1.1 ± 0.1 | - | [1] |
| DOTA-MGS1 | A431-CCK2R | [¹²⁵I]Tyr¹²-gastrin I | 1.0 ± 0.1 | - | [1] |
| DOTA-MGS4 | A431-CCK2R | [¹²⁵I]Tyr¹²-gastrin I | 1.2 ± 0.2 | - | [1] |
| ¹¹¹In-DTPAGlu-G-CCK8 | NIH-3T3-CCKBR | ¹¹¹In-DTPAGlu-G-CCK8 | - | 22 ± 11 | [2] |
| ¹¹¹In-DTPAGlu-G-CCK8 | A431-CCKBR | ¹¹¹In-DTPAGlu-G-CCK8 | - | 23 ± 4 | [2] |
| Gastrin-17 | CCKBR | Not Specified | - | 0.3 - 1 | [3] |
| CCK-8 | CCKBR | Not Specified | - | 0.3 - 1 | [3] |
| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | A431-CCK2R | Not Specified | - | 50.0 ± 7.3 | [4] |
Experimental Protocols
Radioligand Binding Assay (for IC50 Determination)
This protocol outlines a competitive binding assay to determine the IC50 of unlabeled ligands.
-
Cell Preparation: Culture cells expressing the CCKBR (e.g., AR42J or A431-CCK2R) to near confluence in 24-well plates.[5]
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).[5]
-
Incubation: Incubate the cells with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Tyr¹²-gastrin I) and increasing concentrations of the unlabeled competitor ligand (Mini Gastrin I or its analogs). The incubation is typically performed in a binding buffer (e.g., PBS with 0.5% BSA) at room temperature to reach equilibrium.[1][5]
-
Termination: Stop the incubation by washing the cells with ice-cold PBS to remove unbound radioligand.[5]
-
Lysis and Counting: Lyse the cells and measure the radioactivity of the bound ligand using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Saturation Binding Assay (for Kd and Bmax Determination)
This protocol is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Cell/Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the CCKBR.[5] This involves homogenization and centrifugation to isolate the membrane fraction.
-
Incubation: Incubate the cell membranes with increasing concentrations of the radiolabeled ligand.[6]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[5]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[5]
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Data Analysis:
-
Saturation Curve: Plot the specific binding (total binding minus non-specific binding) against the concentration of the radioligand.
-
Scatchard Plot: Transform the data by plotting the ratio of bound/free radioligand against the bound radioligand. The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept.
-
Visualizations
Experimental Workflow for Scatchard Analysis
Caption: Workflow of a typical radioligand binding experiment for Scatchard analysis.
Mini Gastrin I Signaling Pathway via CCKBR
Caption: Simplified signaling pathway upon Mini Gastrin I binding to the CCKBR.
References
- 1. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Mini Gastrin I: A Comparative Analysis of its Specificity for the Cholecystokinin 2 Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mini Gastrin I's binding specificity for the cholecystokinin (B1591339) 2 receptor (CCK2R) over the cholecystokinin 1 receptor (CCK1R), supported by experimental data and detailed methodologies.
Mini Gastrin I, a truncated form of the hormone gastrin, and its analogs are potent ligands for the cholecystokinin 2 receptor (CCK2R), a key target in various physiological processes and pathological conditions, including certain types of cancer.[1][2] The therapeutic and diagnostic potential of Mini Gastrin analogs is critically dependent on their high affinity and specificity for CCK2R over the closely related CCK1R. This guide delves into the receptor binding affinity, functional selectivity, and underlying signaling pathways that define the preferential interaction of Mini Gastrin I with CCK2R.
Receptor Binding Affinity: A Quantitative Comparison
The cornerstone of Mini Gastrin I's utility lies in its remarkable affinity for CCK2R, with numerous studies reporting half-maximal inhibitory concentration (IC50) values in the low nanomolar range for various analogs. In contrast, gastrin and its derivatives exhibit a significantly lower affinity for CCK1R. The CCK1R preferentially binds to sulfated cholecystokinin (CCK) with an affinity that is 500- to 1,000-fold higher than for gastrin.[3][4] This inherent difference in ligand preference forms the basis of Mini Gastrin's selectivity.
While direct head-to-head binding assays of a single Mini Gastrin I analog to both CCK1R and CCK2R in the same study are not abundantly reported, the collective data from multiple studies on various Mini Gastrin analogs consistently demonstrate high affinity for CCK2R.
| Compound/Analog | Receptor | Cell Line | IC50 (nM) | Reference |
| DOTA-cyclo-MG1 | CCK2R | A431-CCK2R | 2.54 ± 0.30 | [5] |
| DOTA-cyclo-MG2 | CCK2R | A431-CCK2R | 3.23 ± 0.91 | [5] |
| DOTA-MGS1 | CCK2R | AR42J | Comparable to DOTA-MG11 | [6] |
| DOTA-MGS4 | CCK2R | A431-CCK2R | Comparable to DOTA-MGS1 and DOTA-MG11 | [6] |
| DOTA-CCK-66 | CCK2R | Not Specified | 3.6 - 6.0 | [7] |
| Pentagastrin (Reference) | CCK2R | A431-CCK2R | 0.76 ± 0.11 | [8] |
| Novel MG Analog | CCK2R | A431-CCK2R | 0.69 ± 0.09 | [8] |
Note: The table summarizes IC50 values for various Mini Gastrin analogs from different studies, all targeting CCK2R. The lack of corresponding high-affinity data for CCK1R in these studies underscores the selectivity of these compounds.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is a cornerstone for determining the binding affinity of a ligand to its receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Mini Gastrin I for CCK2R and CCK1R.
Materials:
-
Cell lines expressing either human CCK2R (e.g., A431-CCK2R) or CCK1R.[1][6]
-
Radiolabeled ligand (e.g., [125I]Tyr12-gastrin I or [125I]CCK).[6]
-
Unlabeled Mini Gastrin I.
-
Binding buffer (e.g., 35 mM HEPES buffer, pH 7.4, containing 10 mM MgCl2, 14 μM bacitracin, and 0.5% bovine serum albumin).[9]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture cells expressing the target receptor to near confluence. Harvest and resuspend the cells in the binding buffer to a specific concentration (e.g., 400,000 cells/well).[9]
-
Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled Mini Gastrin I to the wells.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis.
Signaling Pathways and Functional Selectivity
The specificity of Mini Gastrin I for CCK2R over CCK1R extends to the distinct signaling cascades they activate. Both are G-protein coupled receptors (GPCRs), but their downstream signaling differs, leading to different physiological responses.
CCK2R Signaling: Upon binding of Mini Gastrin I, CCK2R primarily couples to Gq/11 proteins. This activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
CCK1R Signaling: CCK1R also couples to Gq/11, leading to PLC activation and calcium mobilization. However, it can also couple to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels, a pathway less prominently associated with CCK2R activation by gastrin. The preferential activation of the Gq pathway by Mini Gastrin at CCK2R underscores its functional selectivity.
Functional Assay: Calcium Mobilization
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular calcium levels.
Objective: To determine the half-maximal effective concentration (EC50) of Mini Gastrin I at CCK2R and CCK1R.
Materials:
-
Cell lines expressing either CCK2R or CCK1R.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Mini Gastrin I.
-
Fluorescence plate reader.
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add increasing concentrations of Mini Gastrin I to the cells.
-
Fluorescence Measurement: Continuously measure the fluorescence intensity, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the Mini Gastrin I concentration. The EC50 value is determined using non-linear regression analysis.
Studies have shown that Mini Gastrin analogs can induce calcium mobilization in CCK2R-expressing cells with EC50 values in the nanomolar range, confirming their agonistic activity at this receptor.[9]
Conclusion
The high specificity of Mini Gastrin I and its analogs for the cholecystokinin 2 receptor over the cholecystokinin 1 receptor is a well-established principle supported by a wealth of experimental data. This selectivity is rooted in the inherent binding preferences of the two receptor subtypes, with CCK2R readily binding gastrin-like peptides and CCK1R showing a strong preference for sulfated CCK. The quantitative binding data, coupled with the distinct downstream signaling pathways, solidifies the position of Mini Gastrin I as a highly specific tool for targeting CCK2R in both research and clinical applications. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel CCK2R-targeted agents.
References
- 1. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Mini Gastrin I, Human: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of biologically active peptides like Mini Gastrin I, human, is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Mini Gastrin I, a synthetic human peptide fragment corresponding to amino acids 5-17 of gastrin I.[1] Given its biological activity as a selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, all waste materials contaminated with this peptide must be treated as hazardous chemical waste.[2]
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield are essential.
-
Lab Coat: A buttoned lab coat must be worn to protect against skin contact.
A Safety Data Sheet for the related compound Gastrin I, human, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, similar precautions should be taken with Mini Gastrin I.
Step-by-Step Disposal Procedures
The appropriate method for disposing of Mini Gastrin I waste depends on its form (liquid or solid) and must be in compliance with your institution's Environmental Health and Safety (EHS) guidelines.
This category includes unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware.
-
Inactivation (Recommended): To neutralize the biological activity of Mini Gastrin I in liquid waste, a chemical inactivation step is recommended. This should be performed in a chemical fume hood.
-
Collection: Collect all liquid waste containing Mini Gastrin I in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and list any other chemical components in the solution.
-
Storage: Keep the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Do Not Drain Dispose: Never pour Mini Gastrin I solutions down the sink.
This includes all materials that have come into contact with Mini Gastrin I.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes:
-
Empty vials that contained the lyophilized peptide.
-
Contaminated gloves, pipette tips, and other disposable labware.
-
Absorbent materials used for cleaning up spills.
-
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant, for example, "this compound, contaminated debris."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination
The following table summarizes key parameters for a common chemical decontamination method for peptide waste.
| Decontamination Method | Reagent Concentration | Contact Time | Efficacy and Considerations |
| Chemical Inactivation | 10% Bleach Solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M Sodium Hydroxide (NaOH) | Minimum 30-60 minutes | Effective for neutralizing biological activity. If using strong acids or bases, neutralization to a pH between 5.5 and 9.0 is required before final collection. |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid Mini Gastrin I Waste
-
Select Reagent: Choose an appropriate inactivation reagent, such as a 10% bleach solution or 1 M NaOH.
-
Prepare Inactivation Solution: In a chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate Peptide Waste: Carefully add the liquid Mini Gastrin I waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Ensure Adequate Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete inactivation of the peptide.
-
Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).
-
Collect for Disposal: Transfer the inactivated and neutralized solution to the designated liquid hazardous waste container.
Signaling Pathway and Experimental Workflow
Mini Gastrin I Signaling Pathway
Mini Gastrin I exerts its biological effects by binding to the Cholecystokinin B (CCK-B) receptor, a G protein-coupled receptor (GPCR).[4] This interaction triggers a cascade of intracellular signaling events. The binding of Mini Gastrin I to the CCK-B receptor primarily activates Gq proteins, which in turn stimulate Phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5] These events can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately influencing cellular processes such as proliferation and secretion.[5][6]
References
- 1. Gastrin I Human - Safety Data Sheet [chemicalbook.com]
- 2. Minigastrin I, human - Echelon Biosciences [echelon-inc.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
